Sebacic dihydrazide
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
decanedihydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O2/c11-13-9(15)7-5-3-1-2-4-6-8-10(16)14-12/h1-8,11-12H2,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLIYXJBOIDXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)NN)CCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883606 | |
| Record name | Decanedioic acid, 1,10-dihydrazide | |
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Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925-83-7 | |
| Record name | Decanedioic acid 1,10-dihydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanedioic acid, 1,10-dihydrazide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sebacic dihydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23709 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decanedioic acid, 1,10-dihydrazide | |
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| Record name | Decanedioic acid, 1,10-dihydrazide | |
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| Record name | Sebacohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Sebacic Dihydrazide: A Comprehensive Technical Guide to its Chemical Properties and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sebacic dihydrazide (SDH), a linear aliphatic dihydrazide, has emerged as a critical molecule in materials science and pharmaceuticals due to its unique chemical properties. Characterized by two terminal hydrazide functional groups on a ten-carbon backbone, SDH serves as a highly effective cross-linking agent, curing agent, and structural modifier in a variety of systems. This guide provides an in-depth exploration of its synthesis, physicochemical characteristics, and core reactivity. We will delve into the mechanistic principles behind its utility in polymer chemistry—enhancing the thermal and mechanical properties of epoxy resins and acrylic emulsions—and its growing role in biomedical applications, including the formation of hydrogels for controlled drug delivery and as a nucleating agent for biopolymers. This document consolidates field-proven insights, detailed experimental protocols, and safety considerations to serve as an authoritative resource for professionals leveraging this versatile compound in their research and development endeavors.
Introduction and Molecular Overview
This compound (CAS No. 925-83-7), also known as decanedihydrazide, is an organic compound with the molecular formula C₁₀H₂₂N₄O₂.[1][2] Structurally, it is a symmetrical molecule featuring a flexible ten-carbon aliphatic chain capped at both ends by highly reactive hydrazide functional groups (-CONHNH₂).[3][4] This bifunctional nature is the cornerstone of its utility, allowing it to act as a bridge, forming stable covalent bonds between polymer chains or other molecules.[5][6]
Its applications are diverse, ranging from industrial uses as a latent hardener for epoxy resins and a cross-linking agent for water-based acrylic emulsions to advanced biomedical roles in tissue engineering and drug delivery systems.[4][7][8] The long aliphatic backbone imparts flexibility and hydrophobicity into the final materials, while the hydrazide groups provide specific and efficient reaction pathways.[4][9]
Synthesis and Structural Elucidation
The synthesis of this compound is typically achieved through the reaction of a sebacic acid derivative with hydrazine hydrate.[3] A common and efficient laboratory-scale method involves a two-step process:
-
Activation of Sebacic Acid: Sebacic acid is first converted to a more reactive derivative, such as sebacoyl chloride, by reacting it with an agent like thionyl chloride.[3]
-
Hydrazinolysis: The resulting sebacoyl chloride is then reacted with hydrazine hydrate. The highly nucleophilic hydrazine displaces the chloride ions to form the stable dihydrazide product.[3]
Alternatively, synthesis can be performed by reacting dimethyl sebacate or other sebacic acid esters with hydrazine hydrate in a solvent like methanol.[10] Recent methods have also explored solvent-free approaches using hydrazine clathrates to yield high-purity products with minimal byproducts.[11]
Caption: General synthesis pathway for this compound.
Physicochemical Properties
This compound is typically a white to off-white crystalline powder.[5][12] Its key physical and chemical properties are summarized in the table below, which are critical for determining its suitability for various applications, including formulation and processing conditions.
| Property | Value | Source(s) |
| CAS Number | 925-83-7 | [1][5] |
| Molecular Formula | C₁₀H₂₂N₄O₂ | [1][2] |
| Molecular Weight | 230.31 g/mol | [2][13] |
| Appearance | White to almost white crystalline powder | [5][12] |
| Melting Point | 184-186 °C | [13][14][15] |
| Boiling Point | 515.3 °C at 760 mmHg (estimated) | [12][13] |
| Density | ~1.082 g/cm³ | [12][13] |
| Solubility | Practically insoluble in water; Soluble in methanol; Very soluble in N,N-Dimethylformamide (DMF) | [5][12] |
| Hydrogen Bond Donors | 4 | [13] |
| Hydrogen Bond Acceptors | 4 | [13] |
Core Chemical Reactivity and Mechanisms
The versatility of SDH stems from the reactivity of its terminal hydrazide groups. These groups can participate in several important chemical reactions, making SDH a valuable component in polymer and material science.
Cross-linking via Keto-Hydrazide Chemistry
One of the primary applications of SDH is the cross-linking of water-based acrylic emulsions that incorporate a ketone-functional monomer, such as diacetone acrylamide (DAAM).[6] The cross-linking reaction occurs post-coalescence, as water evaporates from the system. The hydrazide group of SDH reacts with the ketone group of the acrylic polymer to form a stable hydrazone linkage. This "keto-hydrazide" chemistry is highly specific and proceeds efficiently at ambient temperature, creating a robust three-dimensional polymer network.[6] This process significantly enhances properties such as abrasion resistance, scrub resistance, and adhesion.[6]
Caption: Keto-Hydrazide cross-linking mechanism.
Curing Agent for Epoxy Resins
SDH acts as a latent hardener for epoxy resins.[8] Each of the two primary amine (-NH₂) groups in the SDH molecule has two reactive hydrogens, meaning the molecule has a total functionality of four.[9] These active hydrogens can react with the epoxy groups of the resin in a ring-opening addition reaction. This process typically requires elevated temperatures to initiate, which is why SDH is considered a "latent" curative, providing a long pot life at room temperature.[9] The resulting cross-linked network exhibits high thermal stability and excellent mechanical strength.[4]
Chain Extender in Polyurethanes
In polyurethane systems, dihydrazides can function as chain extenders. The primary amine groups react with isocyanate (-NCO) groups to form urea linkages.[9] This reaction is used to increase the molecular weight and toughness of the polymer. The use of dihydrazides like SDH can also improve the thermal stability and reduce the tendency for yellowing compared to traditional diamine chain extenders.[9]
Experimental Protocol: Cross-linking of a DAAM-Functional Acrylic Emulsion
This protocol provides a methodology for evaluating the cross-linking efficacy of this compound in a water-based acrylic latex.
Objective: To prepare and characterize a cross-linked polymer film by incorporating SDH into an acrylic emulsion containing diacetone acrylamide (DAAM).
Materials and Equipment:
-
Acrylic emulsion containing a known percentage of DAAM.
-
This compound (SDH), ≥95% purity.[1]
-
Deionized water.
-
Magnetic stirrer and stir bar.
-
Film applicator (e.g., drawdown bar) of desired thickness.
-
Glass or non-stick substrate for film casting.
-
Drying oven (optional, for accelerated curing).
-
Solvent for resistance testing (e.g., methyl ethyl ketone, MEK).
Methodology:
-
Preparation of SDH Solution:
-
Causality: SDH has low solubility in water at room temperature. To ensure homogeneous distribution in the latex, it must be pre-dissolved.
-
Weigh a stoichiometric amount of SDH relative to the DAAM content in the emulsion. The molar ratio of hydrazide groups to ketone groups is typically 1:1 for optimal cross-linking.
-
In a separate beaker, add the weighed SDH to a minimal amount of deionized water. Gentle heating (40-50 °C) and stirring may be required to fully dissolve the SDH. Cool the solution to room temperature before use.
-
-
Incorporation into Emulsion:
-
Place the acrylic emulsion in a beaker under slow, constant agitation with a magnetic stirrer.
-
Slowly add the prepared SDH solution dropwise to the vortex of the stirring emulsion.
-
Causality: Slow addition prevents localized shocking of the emulsion, which could cause coagulation.
-
Continue stirring for 15-20 minutes to ensure uniform mixing.
-
-
Film Casting and Curing:
-
Place a clean glass plate or other substrate on a level surface.
-
Apply the formulated emulsion to one end of the substrate.
-
Using a film applicator, draw down the emulsion to create a uniform wet film.
-
Allow the film to dry and cure at ambient temperature (20-25 °C) for 7 days. Alternatively, for accelerated curing, allow an initial flash-off period of 1 hour at room temperature, followed by heating in an oven at a low temperature (e.g., 50 °C) for 24 hours.
-
Causality: The cross-linking reaction begins as water evaporates and the polymer particles coalesce, bringing the ketone and hydrazide groups into proximity.
-
-
Evaluation of Cross-linking (Solvent Rub Test):
-
Self-Validation: An uncross-linked (control) film will readily dissolve or swell upon solvent exposure, while a cross-linked film will exhibit significantly improved resistance.
-
Saturate a cotton swab with MEK.
-
Rub the surface of the cured film with moderate pressure in a back-and-forth motion (one double rub).
-
Count the number of double rubs required to break through the film to the substrate. Compare this result to a control film made without SDH. A significantly higher number of rubs indicates successful cross-linking.
-
Caption: Workflow for cross-linking an acrylic emulsion with SDH.
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin and eye irritation.[12][16][17] It is also considered harmful to aquatic life with long-lasting effects.[12][16]
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, impervious gloves, and a lab coat when handling the powder.[17] If significant dust is generated, use a NIOSH-approved respirator.
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[17] Avoid breathing dust. Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][18] Keep in an inert atmosphere to prevent degradation.[13]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[16] Avoid release to the environment.[16]
Conclusion
This compound is a highly functional and versatile chemical compound whose properties are dictated by its unique molecular structure. The combination of a flexible C10 aliphatic core and two reactive terminal hydrazide groups makes it an invaluable tool for polymer modification. Its efficacy as a cross-linking agent in acrylics, a latent hardener for epoxies, and a nucleating agent for biopolymers allows for significant improvements in the mechanical and thermal properties of these materials. Furthermore, its application in forming biocompatible hydrogels highlights its potential in advanced drug delivery and tissue engineering fields. A thorough understanding of its chemical reactivity, coupled with proper handling and experimental design, enables researchers and developers to fully harness the potential of this important molecule.
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An In-depth Technical Guide to the Synthesis of Sebacic Dihydrazide from Dimethyl Sebacate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of sebacic dihydrazide from dimethyl sebacate. It includes detailed experimental protocols, quantitative data analysis, and visualizations of the reaction pathway and experimental workflow, designed to be a valuable resource for professionals in chemical research and drug development.
Introduction
This compound (CAS No. 925-83-7), also known as decanedihydrazide, is a valuable chemical intermediate with a symmetrical C10 aliphatic backbone flanked by two hydrazide functional groups. Its unique structure makes it a versatile building block in various applications, including as a cross-linking agent in polymers, a precursor for the synthesis of isocyanates for thermoplastic polyurethanes, and in the development of novel pharmaceutical compounds.[1] The synthesis from dimethyl sebacate and hydrazine hydrate is a common and efficient method for its preparation.
Chemical Reaction and Mechanism
The synthesis of this compound from dimethyl sebacate proceeds via a nucleophilic acyl substitution reaction. The nitrogen atoms of hydrazine, being strong nucleophiles, attack the electrophilic carbonyl carbons of the ester groups in dimethyl sebacate. This results in the displacement of the methoxy groups (-OCH₃) and the formation of the more stable hydrazide linkages. The reaction is typically carried out in a suitable solvent, such as methanol, and can be driven to completion by using an excess of hydrazine hydrate.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the reaction conditions and reported yields for the synthesis of this compound and analogous aliphatic dihydrazides from their corresponding diesters.
| Starting Material | Hydrazine Source | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Diester:Hydrazine) | Yield (%) | Purity (%) | Reference |
| Diethyl Sebacate | Hydrazine inclusion complex | None | 117-120 | 5 | 1:2.2 | 35.6 | 98.7 | [2] |
| Dimethyl Adipate | Hydrazine Hydrate | Methanol | 70-75 | 1.5-2.0 | 1:4 | >95 (conversion) | - | [3] |
| Dimethyl Sebacate | Hydrazine Hydrate | Methanol | Reflux | Not Specified | Not Specified | Not Specified | - |
Detailed Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound from dimethyl sebacate, adapted from analogous procedures for aliphatic dihydrazide synthesis.[3]
Materials and Equipment
-
Materials:
-
Dimethyl sebacate (C₁₂H₂₂O₄)
-
Hydrazine hydrate (N₂H₄·H₂O, 80% or higher)
-
Methanol (CH₃OH, anhydrous)
-
Ethanol (C₂H₅OH, for washing)
-
Distilled water
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and flask
-
Vacuum source
-
Beakers and graduated cylinders
-
Drying oven
-
Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethyl sebacate (1.0 eq) in a minimal amount of methanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (a molar excess, e.g., 4.0 eq) dropwise at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 70-75 °C) and maintain for a period of 2 to 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of the Product: As the reaction proceeds, a white solid precipitate of this compound will form. After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold methanol and then cold ethanol to remove any unreacted starting materials and by-products.
-
Drying: Dry the purified this compound in a vacuum oven at a temperature below its melting point (e.g., 60-80 °C) until a constant weight is achieved.
Purification by Recrystallization (Optional)
For obtaining a higher purity product, recrystallization can be performed.
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot water or an aqueous ethanol mixture.[1]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Filter the hot solution to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry as described above.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by the following methods:
-
Melting Point: The melting point of pure this compound is reported to be in the range of 184-185 °C.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the hydrazide group (around 3300-3000 cm⁻¹), the C=O stretching of the amide I band (around 1650-1630 cm⁻¹), and the N-H bending of the amide II band (around 1550-1520 cm⁻¹). The characteristic ester C=O stretch from the starting material (around 1735 cm⁻¹) should be absent.
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum (in a suitable deuterated solvent like DMSO-d₆) would be expected to show signals corresponding to the protons of the -NH and -NH₂ groups, as well as the methylene protons of the aliphatic chain.
-
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons of the hydrazide groups and the carbons of the methylene groups in the aliphatic chain.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
References
sebacic dihydrazide molecular structure and functional groups
An In-depth Technical Guide to Sebacic Dihydrazide: Molecular Structure, Functional Groups, and Applications
Abstract
This compound (SDH), systematically named decanedihydrazide, is a symmetrical organic molecule recognized for its pivotal role as a crosslinking agent, curing agent, and polymer modifier. Its unique molecular architecture, consisting of a long, flexible ten-carbon aliphatic backbone capped at both ends by highly reactive hydrazide functional groups, dictates its utility across a spectrum of applications, from high-performance polymers to advanced biomedical systems. This guide provides a comprehensive examination of the molecular structure of SDH, delves into the chemistry of its defining functional groups, outlines its synthesis, and explores its primary applications, grounding the discussion in established chemical principles and field-proven data.
The Molecular Architecture of this compound
This compound is a white crystalline solid at room temperature, characterized by the chemical formula C₁₀H₂₂N₄O₂ and a molecular weight of approximately 230.31 g/mol .[1][2][3] The structure is derived from sebacic acid, a naturally occurring dicarboxylic acid that can be sourced from renewable resources like castor oil.[1][4]
The molecule's structure can be deconstructed into two key components:
-
The Aliphatic Spacer: A linear ten-carbon chain (- (CH₂)₈ -) forms the core of the molecule. This long, flexible chain is fundamental to the physical properties SDH imparts to polymer systems, such as flexibility and toughness.[5]
-
The Hydrazide Functional Groups: At each terminus of the aliphatic chain lies a hydrazide group (-CONHNH₂). These groups are the epicenters of SDH's chemical reactivity and are responsible for its function as a crosslinker and curing agent.[1][2]
The symmetrical, difunctional nature of SDH allows it to act as a molecular bridge, connecting polymer chains to build robust, three-dimensional networks.
Caption: Molecular structure of this compound (Decanedihydrazide).
Spectroscopic Characterization
The structure of SDH is unequivocally confirmed through standard spectroscopic techniques.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum of SDH would prominently feature absorption bands corresponding to N-H stretching of the amine and amide groups (typically in the 3200-3400 cm⁻¹ region), C=O stretching of the amide (around 1650 cm⁻¹), and C-H stretching of the aliphatic chain (around 2850-2950 cm⁻¹).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show characteristic signals for the protons on the -NH₂ and -NH- groups, as well as distinct signals for the methylene (-CH₂-) protons of the aliphatic backbone.[7][8] The protons alpha to the carbonyl groups would be shifted downfield compared to the other protons in the chain.
The Chemistry of the Hydrazide Functional Group
The utility of SDH is almost entirely owed to the reactivity of its terminal hydrazide moieties. A hydrazide is an amine derivative characterized by the presence of a nitrogen-nitrogen single bond adjacent to a carbonyl group.[9] This arrangement creates a unique electronic environment:
-
Nucleophilicity: The terminal amino group (-NH₂) of the hydrazide is highly nucleophilic, significantly more so than a typical aromatic amine.[10] This is because its lone pair of electrons is not delocalized into an aromatic ring. This enhanced nucleophilicity makes it highly reactive towards electrophilic centers.
-
Acidity and Basicity: Unlike hydrazine itself, hydrazides are generally considered non-basic. The electron-withdrawing effect of the adjacent carbonyl group reduces the basicity of the nitrogen atoms.[9]
The primary reactions involving the hydrazide group in industrial applications are:
-
Reaction with Carbonyls (Aldehydes & Ketones): Hydrazides readily react with aldehydes and ketones in a condensation reaction to form stable hydrazone linkages (-C=N-NH-C=O).[2][11] This reaction is fundamental to its use in bioconjugation and in certain crosslinking applications.[2][12]
-
Reaction with Epoxides: The active hydrogen atoms on the hydrazide's nitrogen atoms can react with the electrophilic carbon of an epoxide ring, leading to ring-opening.[5] Since each of SDH's terminal hydrazide groups has two active hydrogens (-NH-H and -NH₂), the molecule has a functionality of four in epoxy curing reactions.[13]
Synthesis of this compound
The most common and straightforward synthesis of SDH involves the reaction of a sebacic acid derivative with hydrazine hydrate.[1]
Representative Laboratory Protocol
A typical two-step laboratory synthesis proceeds as follows:
Step 1: Synthesis of Sebacoyl Chloride
-
Sebacic acid is mixed with an excess of thionyl chloride (SOCl₂).
-
The mixture is refluxed until the evolution of HCl and SO₂ gas ceases, indicating the complete conversion of the carboxylic acid groups to acyl chloride groups.
-
Excess thionyl chloride is removed under reduced pressure to yield crude sebacoyl chloride.
Step 2: Synthesis of this compound
-
The crude sebacoyl chloride is dissolved in a suitable inert solvent.
-
This solution is added dropwise to a cooled, stirred solution of excess hydrazine hydrate (N₂H₄·H₂O). The reaction is highly exothermic and must be controlled.
-
After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction.
-
The resulting white precipitate of this compound is isolated by filtration, washed with water to remove hydrazine salts, and then purified by recrystallization, often from an aqueous ethanol solution.[1]
Alternative methods, such as reacting dimethyl sebacate with hydrazine hydrate or using hydrazine clathrates with dibasic acid diesters, have been developed to achieve high purity and yield with minimal by-products.[1][14][15]
Key Applications and Mechanistic Insights
The dual functionality and flexible structure of SDH make it a versatile agent in polymer science.
Latent Curing Agent for Epoxy Resins
SDH is widely used as a latent thermal curing agent for one-component epoxy systems.[16][17]
-
Mechanism of Latency: Latency is achieved because SDH is a solid with a high melting point (approx. 186-188°C) that is largely unreactive with the epoxy resin at ambient temperatures.[18][19] Upon heating, the SDH melts and its hydrazide groups become available to react with the epoxy rings, initiating the crosslinking process.[5][20] This provides a long pot life at room temperature, which is critical for applications like powder coatings and adhesives.[18]
-
Curing Reaction: The curing mechanism involves a nucleophilic addition reaction where the nitrogen atoms of the hydrazide attack the carbon atoms of the epoxy ring, causing it to open. As SDH has four reactive hydrogens, it can crosslink four epoxy groups, creating a dense and stable polymer network.[13]
Sources
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The Solubility Profile of Sebacic Dihydrazide: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatile Role of Sebacic Dihydrazide
This compound (SDH), with the CAS number 925-83-7, is a symmetrical molecule characterized by a ten-carbon aliphatic chain flanked by two hydrazide functional groups (-CONHNH2).[1][2] This structure imparts a unique combination of flexibility from the decanedioyl backbone and high reactivity from the terminal hydrazide moieties. It typically appears as a white to off-white crystalline powder.[1][3]
The dual functionality of this compound makes it a valuable crosslinking agent in the polymer industry, where it enhances the mechanical properties and thermal stability of materials by forming robust chemical bonds between polymer chains.[3] Beyond polymer science, its derivatives are explored in various applications, including as corrosion inhibitors and in the synthesis of pharmaceuticals.[3] In the context of drug development, understanding the solubility of molecules like this compound is of paramount importance as it directly influences formulation strategies, bioavailability, and the design of drug delivery systems.
This technical guide provides a comprehensive overview of the solubility of this compound in aqueous and organic media. It addresses the existing qualitative data, presents a robust experimental framework for quantitative solubility determination, and offers insights into the underlying chemical principles governing its solubility behavior.
Understanding the Solubility of this compound: A Theoretical Perspective
The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a given solvent. The principle of "like dissolves like" serves as a fundamental guideline.[4] this compound possesses both hydrophobic and hydrophilic characteristics. The long C10 aliphatic chain is nonpolar and lipophilic, favoring interactions with nonpolar solvents through van der Waals forces. Conversely, the two terminal hydrazide groups are highly polar and capable of acting as both hydrogen bond donors (from the N-H groups) and acceptors (at the carbonyl oxygen and nitrogen atoms).
This amphiphilic nature suggests a complex solubility profile. In water, the polar hydrazide groups can interact favorably with water molecules through hydrogen bonding. However, the long, nonpolar hydrocarbon chain disrupts the hydrogen-bonding network of water, which can lead to low aqueous solubility. The contradictory reports in the literature, describing it as both "soluble in water" and "practically insoluble in water," highlight the ambiguity that necessitates precise experimental determination.[1][3]
In organic solvents, the solubility will depend on the solvent's polarity and its ability to form hydrogen bonds.
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the hydrazide groups, promoting solubility.[2]
-
Polar Aprotic Solvents (e.g., N,N-Dimethylformamide): These solvents have large dipole moments and can accept hydrogen bonds, leading to strong interactions with the polar regions of this compound.[1]
-
Nonpolar Solvents (e.g., chloroform): The solubility in these solvents is expected to be limited, primarily driven by the nonpolar aliphatic chain.[1]
Qualitative and Quantitative Solubility Data
Quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, qualitative descriptions from various sources provide a general overview. It is crucial for researchers to consider these as preliminary and to determine precise solubility values for their specific applications and conditions.
Table 1: Summary of Qualitative Solubility of this compound
| Solvent | Type | Reported Solubility | Citation(s) |
| Water | Polar Protic | Contradictory: "Soluble", "Slightly soluble", "Practically insoluble" | [1][3] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very soluble | [1] |
| Methanol | Polar Protic | Soluble | [1][2] |
| Ethanol | Polar Protic | Soluble | [2] |
| Glacial Acetic Acid | Polar Protic | Sparingly soluble | [1] |
| Chloroform | Nonpolar | Very slightly soluble | [1] |
This table should be used as a guideline. It is strongly recommended that researchers experimentally determine quantitative solubility for their specific needs.
Experimental Protocol for Quantitative Solubility Determination
The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in various solvents. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.
Objective
To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials and Equipment
-
This compound (purity ≥95%)[5]
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or screw-cap glass tubes
-
Orbital shaker with temperature control
-
Analytical balance (± 0.1 mg)
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
Workflow for Solubility Determination
Caption: Workflow for the experimental determination of this compound solubility.
Step-by-Step Methodology
-
Preparation of Solvent Mixtures: Add a known amount of this compound to a series of vials, ensuring an excess of solid material will remain after equilibrium is reached. Add a precise volume of the chosen solvent to each vial.
-
Equilibration: Place the sealed vials in a temperature-controlled orbital shaker. Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.
-
Sample Collection and Preparation: After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilution and Quantification: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
Analytical Quantification: HPLC-UV Method
Caption: Logical workflow for the quantification of this compound using HPLC-UV.
Proposed HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water. The exact ratio should be optimized to achieve good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set at a wavelength where this compound shows absorbance (a preliminary wavelength scan should be performed, likely in the range of 210-230 nm).
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Generate a calibration curve by plotting the peak area against the concentration. The concentration of the unknown sample can then be determined from this curve.
Conclusion and Future Outlook
The solubility of this compound is a critical parameter for its application in polymer science and drug development. While existing qualitative data provides a useful starting point, it also presents inconsistencies, particularly regarding aqueous solubility. This guide provides a robust theoretical and experimental framework for researchers to quantitatively determine the solubility of this compound in a range of solvents.
By following the detailed protocol and employing a suitable analytical method such as HPLC-UV, scientists can generate the precise and reliable data necessary for formulation development, reaction optimization, and advancing the use of this versatile molecule in various technological fields. Future work should focus on generating a comprehensive, publicly available dataset of the quantitative solubility of this compound in various solvents at different temperatures to resolve the current ambiguities in the literature.
References
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LookChem. (n.d.). This compound 925-83-7 wiki. Retrieved from [Link]
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Carbonic dihydrazide on Newcrom R1 HPLC column. Retrieved from [Link]
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University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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DSpace. (n.d.). Ultraviolet-Visible (UV-Vis) Spectroscopy. Retrieved from [Link]
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Paul Scherrer Institut. (n.d.). UV-Vis spectroscopy. Retrieved from [Link]
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PubMed. (n.d.). A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples. Retrieved from [Link]
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ResearchGate. (2025, August 7). Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures: Interactions and thermodynamic parameters relating to the solvation process. Retrieved from [Link]
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Khan Academy. (n.d.). Solubility of organic compounds (video). Retrieved from [Link]
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University of California, Riverside. (n.d.). Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. Retrieved from [Link]
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Frontiers. (n.d.). Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM). Retrieved from [Link]
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MDPI. (n.d.). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Retrieved from [Link]
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MDPI. (n.d.). A New and Rapid HPLC Method to Determine the Degree of Deacetylation of Glutaraldehyde-Cross-Linked Chitosan. Retrieved from [Link]
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An In-depth Technical Guide to the Melting Point and Thermal Stability of Sebacic Dihydrazide
Sebacic dihydrazide (SDH), a versatile organic compound with the molecular formula C10H22N4O2, plays a significant role in various industrial and research applications, notably as a crosslinking agent and a latent hardener for resins.[1][2] Its thermal properties are critical determinants of its processing parameters and performance in end-use applications. This guide provides a comprehensive overview of the melting point and thermal stability of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound typically appears as a white to off-white crystalline powder.[1][3] It is soluble in methanol and N,N-Dimethylformamide, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[3]
Melting Point of this compound
The melting point of this compound is a key indicator of its purity. Based on various sources, the melting point of this compound generally falls within the range of 184°C to 214°C. This variation can be attributed to the purity of the substance and the analytical method employed.
Table 1: Reported Melting Points of this compound
| Melting Point (°C) | Source |
| 214 | Benchchem[4] |
| 186 | LookChem[5], ChemicalBook[6][7], Lab Pro Inc[8] |
| 185 | ECHEMI[3] |
| 184-185 | Matrix Scientific[9] |
Thermal Stability
The thermal stability of this compound is a measure of its resistance to decomposition at elevated temperatures. This property is commonly evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
While specific TGA and DSC data for pure this compound is not extensively detailed in the provided search results, its derivatives have been shown to enhance the thermal stability of polymers, indicating its robust nature at higher temperatures.[10] TGA would reveal the onset temperature of decomposition and the percentage of weight loss as a function of temperature. DSC analysis would provide information on the energy changes associated with its melting and any subsequent decomposition.
Experimental Protocols
The determination of the melting point and thermal stability of this compound involves precise analytical methodologies.
Differential Scanning Calorimetry (DSC) for Melting Point Determination
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to observe the fusion and crystallization events of a sample.[11]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is placed into an aluminum DSC pan. The pan is then hermetically sealed.
-
Instrument Setup: A reference pan (usually an empty, sealed aluminum pan) is placed in the DSC instrument alongside the sample pan. The instrument is calibrated for temperature and enthalpy using a certified standard, such as indium.[11]
-
Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves heating the sample at a constant rate, for example, 10°C/min, over a temperature range that encompasses the melting point (e.g., from 25°C to 250°C).[12]
-
Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The melting point is determined as the peak temperature of the endothermic event on the resulting DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small amount of this compound is accurately weighed and placed in a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The crucible is placed in the TGA furnace. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., from ambient temperature to 600°C).
-
Data Acquisition: The instrument continuously records the mass of the sample as the temperature increases.
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition is a key indicator of the material's thermal stability.
Visualizations
The following diagram illustrates the general experimental workflow for characterizing the thermal properties of this compound.
Caption: Experimental workflow for thermal analysis of this compound.
References
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- 8. labproinc.com [labproinc.com]
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- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
Sebacic Dihydrazide: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Physicochemical Properties, Synthesis, and Applications of Decanedihydrazide as a Versatile Crosslinking Agent.
Introduction
Sebacic dihydrazide, systematically known as decanedihydrazide, is a linear aliphatic dihydrazide that has garnered significant interest in the fields of polymer chemistry, materials science, and increasingly, in biomedical applications such as drug delivery and tissue engineering. Its bifunctional nature, characterized by two terminal hydrazide groups (-CONHNH₂), allows it to act as a potent crosslinking agent, chain extender, and curing agent for a variety of polymers. This technical guide provides a comprehensive overview of this compound, focusing on its core chemical data, experimental protocols for its synthesis and application, and its functional mechanisms.
Core Chemical and Physical Data
This compound is a white crystalline powder.[1] Its identity is most precisely defined by its CAS Registry Number and IUPAC name. It is important to note that while 925-83-7 is the most commonly cited CAS number, the alternative number 125-83-7 is also frequently referenced in commercial and technical literature.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | Decanedihydrazide | [2] |
| CAS Number | 925-83-7 (primary), 125-83-7 | [2][4] |
| Molecular Formula | C₁₀H₂₂N₄O₂ | [4] |
| Molecular Weight | 230.31 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 185-186 °C | [4][5] |
| Boiling Point | 515.3 °C at 760 mmHg | [4][5] |
| Density | 1.082 g/cm³ | [4][5] |
| Solubility | ||
| Practically insoluble in water | [5] | |
| Soluble in methanol | [5] | |
| Very soluble in N,N-Dimethylformamide (DMF) | [5] | |
| Sparingly soluble in glacial acetic acid | [5] | |
| Very slightly soluble in chloroform | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and application of this compound. The following sections provide cited and constructed protocols for its laboratory preparation and its use as a hydrogel crosslinker.
Synthesis of this compound
The most common laboratory synthesis of this compound involves the reaction of a sebacic acid diester, such as dimethyl sebacate or diethyl sebacate, with hydrazine hydrate. The reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the alcohol moieties of the ester.
Protocol: Synthesis from Diethyl Sebacate and Hydrazine Hydrate
This protocol is based on established methods for the synthesis of dihydrazides from diesters.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl sebacate (1 mole equivalent) in methanol or ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (a molar excess, typically 2.2 to 2.5 mole equivalents) dropwise. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The this compound product, being insoluble in the alcohol solvent, will precipitate out as a white solid.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold methanol or ethanol to remove unreacted starting materials and byproducts.
-
Drying: Dry the purified this compound in a vacuum oven to yield the final product.
Application: Hydrogel Crosslinking for Drug Delivery
This compound is an effective crosslinker for biopolymers containing carbonyl groups (aldehydes or ketones), such as oxidized polysaccharides (e.g., dialdehyde cellulose, oxidized dextran) or certain functionalized proteins. The reaction between the hydrazide and aldehyde/ketone forms a stable hydrazone bond. This is particularly useful for creating biocompatible and biodegradable hydrogels for controlled drug release.
Protocol: Preparation of a this compound-Crosslinked Chitosan Hydrogel
This protocol describes the general steps for creating a crosslinked hydrogel, a common application in drug delivery research.[7][8]
-
Chitosan Functionalization (Oxidation): Dissolve chitosan in an acidic solution (e.g., acetic acid). Add an oxidizing agent (e.g., sodium periodate) to the solution to oxidize the vicinal diols of the chitosan backbone into dialdehydes. The degree of oxidation can be controlled by the amount of periodate used. Purify the resulting aldehyde-functionalized chitosan by dialysis against deionized water.
-
Hydrogel Precursor Solutions: Prepare a sterile aqueous solution of the oxidized chitosan. In a separate sterile container, prepare a solution of this compound in a biocompatible solvent (e.g., a small amount of DMSO, then diluted with water, as it is poorly soluble in pure water). The drug to be encapsulated can be dissolved in either of these precursor solutions, depending on its solubility and stability.
-
Crosslinking and Gelation: Mix the two precursor solutions. The crosslinking reaction will begin, forming hydrazone bonds between the chitosan's aldehyde groups and the dihydrazide's hydrazide groups. Gelation time can be modulated by adjusting the concentration of the reactants, pH, and temperature.
-
Drug Loading: For in-situ loading, the therapeutic agent is mixed into one of the precursor solutions before crosslinking. For post-loading, the pre-formed hydrogel can be incubated in a solution containing the drug, allowing it to diffuse into the hydrogel matrix.
-
Characterization: The resulting hydrogel should be characterized for its swelling behavior, degradation rate, mechanical properties, and drug release profile.
Conclusion
This compound is a valuable and versatile molecule for researchers, scientists, and drug development professionals. Its well-defined chemical properties, coupled with its ability to form stable crosslinks under mild conditions, make it an ideal candidate for the development of advanced polymer-based materials. From enhancing the mechanical properties of industrial resins to forming the backbone of sophisticated drug delivery hydrogels, the applications of this compound continue to expand. The protocols and data presented in this guide offer a foundational resource for harnessing the potential of this important chemical compound.
References
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- 8. mdpi.com [mdpi.com]
A Deep Dive into the Fundamental Reaction Mechanisms of Dihydrazide Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Dihydrazide compounds, characterized by the presence of two hydrazide functional groups (-CONHNH₂), are versatile molecules with significant applications in medicinal chemistry, materials science, and drug development. Their utility stems from the high reactivity of the hydrazide moiety, which enables a variety of chemical transformations. This technical guide elucidates the core reaction mechanisms of dihydrazide compounds, providing detailed experimental protocols, quantitative data, and visual representations of key chemical pathways.
I. Synthesis of Dihydrazide Compounds
The primary method for synthesizing dihydrazide compounds involves the reaction of a dicarboxylic acid derivative with hydrazine hydrate. The most common precursors are dicarboxylic acid esters, anhydrides, or acyl chlorides.
A general and widely used approach is the hydrazinolysis of diesters.[1] This two-step process typically begins with the esterification of a dicarboxylic acid, followed by reaction with hydrazine hydrate.[1] For instance, adipic acid dihydrazide is synthesized by first reacting adipic acid with a mixture of methanol and ethanol to form dimethyl/diethyl adipate, which is then treated with hydrazine hydrate.[1]
Another synthetic route involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), as coupling agents to facilitate the reaction between a dicarboxylic acid and hydrazine.[2] This method is often performed at room temperature in a solvent like dichloromethane.[2]
Dihydrazides containing disulfide bonds, which are of interest for creating reversible crosslinks in materials like hydrogels for drug delivery, can be prepared through a multi-step synthesis.[3][4] One such method involves:
-
An amine-anhydride reaction between a diamine with a disulfide linkage and a dicarboxylic anhydride.
-
Esterification of the resulting disulfide-linked dicarboxylic acid.
-
Hydrazinolysis of the esterified product to yield the dihydrazide.[3]
II. Core Reaction Mechanisms
The chemical reactivity of dihydrazides is dominated by the nucleophilic nature of the terminal amine group of the hydrazide functionality. This allows them to readily react with electrophilic species, leading to the formation of stable covalent bonds.
Hydrazone Formation
The reaction of a dihydrazide with an aldehyde or a ketone results in the formation of a hydrazone, which contains a carbon-nitrogen double bond (C=N).[5][6] This condensation reaction is reversible and typically acid-catalyzed.[6] The mechanism proceeds in two main steps:
-
Nucleophilic Addition: The nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolhydrazine.[6]
-
Dehydration: This intermediate then undergoes acid-catalyzed dehydration, eliminating a water molecule to form the stable hydrazone linkage.[6]
Hydrazone formation is a cornerstone of "click chemistry" due to its high efficiency and mild reaction conditions.[7] This reaction is widely employed in bioconjugation to link drugs to antibodies, as the resulting hydrazone bond is stable at physiological pH but can be cleaved in the acidic environment of lysosomes, enabling targeted drug release.[5] Adipic acid dihydrazide, for example, is a homobifunctional cross-linking reagent specific for aldehydes, forming stable hydrazone linkages.
Experimental Workflow: Hydrazone Formation
References
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- 2. rjptonline.org [rjptonline.org]
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- 5. Hydrazone - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Sebacic Dihydrazide in Advanced Polymer Architectures: A Technical Guide for Scientists and Innovators
In the landscape of polymer chemistry, the selection of appropriate building blocks is paramount to designing materials with tailored functionalities. Among the diverse array of monomers and crosslinking agents, sebacic dihydrazide (SDH) emerges as a uniquely versatile component, offering a combination of flexibility, reactivity, and biocompatibility. This guide provides an in-depth exploration of the fundamental chemistry, synthesis, and application of this compound, with a particular focus on its role in creating sophisticated polymer systems for researchers, scientists, and drug development professionals.
This compound: A Molecular Overview
This compound (CAS 925-83-7) is a symmetrical molecule characterized by a ten-carbon aliphatic chain flanked by two hydrazide functional groups (-CONHNH₂).[1][2][3] This structure imparts a unique set of properties that are highly advantageous in polymer synthesis. The long, flexible C8 alkyl backbone contributes to increased ductility and lower modulus in the resulting polymers, while the terminal hydrazide groups provide reactive sites for a variety of chemical transformations.[4]
Key Molecular Attributes:
The synthesis of this compound is typically achieved through the reaction of a sebacic acid derivative, such as dimethyl sebacate or sebacoyl chloride, with hydrazine hydrate.[5][6][7]
View Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from dimethyl sebacate and hydrazine hydrate.
Materials:
-
Dimethyl sebacate
-
Hydrazine hydrate
-
Methanol
-
Reflux apparatus
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve dimethyl sebacate in methanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for a specified period to allow for the completion of the reaction.
-
After reflux, cool the reaction mixture to room temperature.
-
Allow the product to crystallize out of the solution. If necessary, the solution can be concentrated by evaporation of the solvent.
-
Collect the crystalline this compound by filtration.
-
Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials or byproducts.
-
Dry the purified this compound under vacuum.
-
Characterize the final product using techniques such as melting point determination, FTIR, and NMR spectroscopy to confirm its identity and purity.
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and desired scale.
The Role of this compound as a Polymer Building Block
The true utility of this compound lies in its ability to participate in a variety of polymerization and crosslinking reactions, leading to the formation of diverse and functional polymers.
Formation of Polyhydrazides
This compound can undergo polycondensation reactions with dicarboxylic acids or their derivatives to form polyhydrazides. These polymers are known for their thermal stability and strong interactions with metal ions.[8] The flexible nature of the sebacic acid backbone can be strategically employed to tailor the mechanical properties of the resulting polyhydrazide.
Diagram: Polycondensation of this compound
Caption: Polycondensation of this compound with a dicarboxylic acid to form a polyhydrazide.
Crosslinking of Polymers: The Keto-Hydrazide Reaction
One of the most significant industrial applications of this compound is as a crosslinking agent for acrylic emulsions, particularly those containing diacetone acrylamide (DAAM).[9][10] This "keto-hydrazide" chemistry provides a robust and efficient method for creating crosslinked polymer networks at ambient temperatures.[11][12]
The mechanism involves the reaction of the hydrazide groups of SDH with the ketone groups present on the polymer chains. This reaction is typically catalyzed by a decrease in pH, which occurs as water and volatile amines evaporate during the film-forming process.[9][10][11] The resulting hydrazone linkages create a durable, three-dimensional network that enhances the mechanical properties, chemical resistance, and adhesion of the coating or adhesive.[9][12]
Diagram: Keto-Hydrazide Crosslinking Mechanism
Caption: The keto-hydrazide reaction between a ketone-functionalized polymer and this compound.
Latent Curing Agent for Epoxy Resins
This compound also functions as a latent curing agent for epoxy resins.[4][13] In this application, the SDH is dispersed within the epoxy resin formulation and remains largely unreactive at ambient temperatures. Upon heating, typically to temperatures around 120-180°C, the this compound melts and reacts with the epoxy groups, initiating the crosslinking process.[13] This latency provides an extended pot life for one-component epoxy systems, which is highly desirable in many industrial applications. The long aliphatic chain of SDH can also impart increased flexibility and toughness to the cured epoxy resin.[4]
Properties of this compound-Based Polymers
The incorporation of this compound as a building block significantly influences the properties of the resulting polymers.
Mechanical Properties
The flexible, ten-carbon chain of this compound generally leads to polymers with increased flexibility and a lower modulus compared to those made with shorter, more rigid dihydrazides like adipic dihydrazide. This makes SDH an excellent choice for applications requiring toughness and impact resistance. For instance, in crosslinked polyanhydrides, the use of a methacrylated monomer of sebacic acid resulted in a tensile modulus of 1.4 GPa, a significant increase compared to linear poly(sebacic acid).[14]
| Property | Polymer System | Value | Reference |
| Tensile Modulus | Crosslinked poly(methacrylated sebacic acid) | 1.4 GPa | [14] |
| Adhesive Strength | Epoxy resin cured with SDH | 50.4 kgf cm⁻² | [4] |
Thermal Properties and Stability
Polymers derived from this compound, such as polyhydrazides, generally exhibit good thermal stability.[8] When used as a curing agent for epoxy resins, this compound contributes to the thermal stability of the final cured product.[15] The thermal properties of polyanhydrides based on sebacic acid have been extensively studied, with their degradation behavior being a key feature for biomedical applications.[16]
Degradation and Biocompatibility
For biomedical applications, the degradation profile and biocompatibility of the polymer are of utmost importance. Polyanhydrides derived from sebacic acid, such as poly(sebacic anhydride) (PSA), are known to be biodegradable and biocompatible.[17] PSA degrades via surface erosion, and its degradation products, primarily sebacic acid, are generally considered non-cytotoxic.[17][18] Studies have shown that PSA microparticles are biocompatible with chondrocytes at concentrations up to 2 mg/mL.[17] Furthermore, hydrogels based on polyethylene glycol (PEG) and sebacic acid have demonstrated good in vivo biocompatibility.[19][20] The degradation rate of these polymers can be tuned by copolymerization or by altering the polymer's crystallinity.[17][21][22]
Applications in Research and Drug Development
The unique combination of properties offered by this compound-based polymers makes them highly attractive for a range of advanced applications, particularly in the biomedical field.
Drug Delivery Systems
The biodegradable and biocompatible nature of polyanhydrides derived from sebacic acid makes them excellent candidates for controlled drug delivery systems.[17] The surface-eroding nature of these polymers allows for a near zero-order release of encapsulated therapeutic agents.[18] These polymers can be formulated into various forms, such as microparticles and implants, for localized and sustained drug release.[17]
View Experimental Protocol: Preparation of Poly(sebacic anhydride) for Drug Delivery
Objective: To synthesize poly(sebacic anhydride) (PSA) by melt condensation for use in drug delivery applications.
Materials:
-
Sebacic acid
-
Acetic anhydride
-
Nitrogen gas source
-
Vacuum pump
-
High-temperature reaction vessel with mechanical stirring
-
Solvents for purification (e.g., chloroform, petroleum ether)
Procedure:
-
Prepolymer Synthesis:
-
In a reaction vessel, reflux sebacic acid in an excess of acetic anhydride under a nitrogen atmosphere. This step converts the dicarboxylic acid to a mixed anhydride prepolymer.
-
After the reaction is complete, remove the excess acetic anhydride and acetic acid byproduct under vacuum.
-
-
Polymerization:
-
Heat the resulting prepolymer to a temperature above its melting point (e.g., 180°C) under high vacuum with constant stirring.
-
Continue the melt polycondensation for a set period to achieve the desired molecular weight. The progress of the reaction can be monitored by measuring the viscosity of the melt.
-
-
Purification:
-
Dissolve the synthesized PSA in a suitable solvent, such as chloroform.
-
Precipitate the polymer by adding the solution to a non-solvent, such as petroleum ether.
-
Collect the purified polymer by filtration and dry it under vacuum.
-
-
Characterization:
-
Determine the molecular weight and polydispersity of the PSA using Gel Permeation Chromatography (GPC).
-
Confirm the chemical structure and the presence of anhydride bonds using FTIR and NMR spectroscopy.
-
Analyze the thermal properties, such as melting point and glass transition temperature, using Differential Scanning Calorimetry (DSC).
-
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and desired polymer characteristics.
Tissue Engineering and Hydrogels
This compound and its derivatives are valuable components in the fabrication of scaffolds for tissue engineering. Hydrogels prepared from sebacic acid-based polymers, such as PEG-sebacic acid copolymers, provide a hydrated, three-dimensional environment that can support cell growth and tissue regeneration.[19][23] The mechanical properties and degradation rate of these hydrogels can be tailored to match the requirements of the specific tissue being engineered.[19] The biocompatibility of the degradation products is a key advantage in these applications.[19][20]
Diagram: Hydrogel Formation and Application
Caption: Schematic of hydrogel formation and its biomedical applications.
Conclusion and Future Perspectives
This compound stands out as a highly versatile and valuable building block in the design of advanced polymers. Its long, flexible aliphatic chain, coupled with the reactivity of its terminal hydrazide groups, allows for the creation of polymers with a wide range of properties, from tough and flexible coatings to biodegradable and biocompatible materials for medical applications. The ability to precisely control polymerization and crosslinking reactions enables the tailoring of material characteristics to meet the demanding requirements of modern technologies.
For researchers and drug development professionals, this compound-based polymers offer a promising platform for innovation. The ongoing exploration of new polymerization techniques, the development of novel copolymers, and the deeper understanding of structure-property relationships will undoubtedly lead to the creation of next-generation materials with enhanced performance and expanded functionalities. The inherent biocompatibility and biodegradability of many this compound-derived polymers position them at the forefront of sustainable and medically relevant material science.
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Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides | Biomacromolecules. (2022, July 26). ACS Publications. Retrieved from [Link]
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Preparation and Characterization of Polyanhydride Terminated with Oleic Acid Extracted from Olive Mills Waste - MDPI. (n.d.). Retrieved from [Link]
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(PDF) Synthesis of poly(sebacic anhydride): Effect of various catalysts on structure and thermal properties. (2025, August 6). ResearchGate. Retrieved from [Link]
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Degradation of Polymer Films on Surfaces: A Model Study with Poly(sebacic anhydride) - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Degradation of Polymer Films on Surfaces: A Model Study with Poly(sebacic anhydride). (2019, July 9). Retrieved from [Link]
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Adipic Acid Dihydrazide – A Unique Crosslinking Agent and Curative - Gantrade Corporation. (n.d.). Retrieved from [Link]
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Study on the degradation rate of polyanhydride (poly(sebacic acid), diacetoxy terminated, PSADT) for potential drug delivery and tissue engineering scaffold applications. (n.d.). ResearchGate. Retrieved from [Link]
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In vitro degradation of poly(sebacic anhydride-co-ethylene glycol). (2025, August 5). ResearchGate. Retrieved from [Link]
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Degradable Polymer Films Made from Poly(salicylic-acid-co-sebacic acid) and Poly(sebacic anhydride)/Poly(adipic anhydride) Blends: Degradation Kinetics and Use as Sacrificial Layers for Polymer Multilayer Systems - PMC - NIH. (n.d.). Retrieved from [Link]
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In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Hydrogel: Preparation, characterization, and applications: A review - PMC - NIH. (n.d.). Retrieved from [Link]
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(PDF) Polycondensation of Sebacic Acid with Primary and Secondary Hydroxyl Groups Containing Diols Catalyzed by Candida antarctica Lipase B. (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) Synthesis, characterization and thermal studies of new polyhydrazides and its poly-1,3,4-oxadiazoles based on dihydro-9,10-ethanoanthracene in the main chain. (2025, June 28). ResearchGate. Retrieved from [Link]
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Structure of the network formed by reaction of the epoxy resin and the adipic dihydrazide. (n.d.). Retrieved from [Link]
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Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications - MDPI. (n.d.). Retrieved from [Link]
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Synthesis and Characterization of Metal Particles Using Malic Acid-Derived Polyamides, Polyhydrazides, and Hydrazides - MDPI. (n.d.). Retrieved from [Link]
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exploring the history and discovery of dihydrazide crosslinkers
An In-depth Technical Guide to the History and Discovery of Dihydrazide Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrazide crosslinkers have emerged as indispensable tools in the fields of bioconjugation, hydrogel formation, and the development of antibody-drug conjugates (ADCs). Their unique ability to form stable covalent bonds with carbonyl groups under mild aqueous conditions has positioned them at the forefront of biomedical research and therapeutic development. This guide provides a comprehensive exploration of the history, discovery, and core applications of dihydrazide crosslinkers. We will delve into the fundamental chemistry of hydrazone bond formation, profile key dihydrazide reagents, and provide detailed, field-proven protocols for their use. Through a blend of historical context, mechanistic insights, and practical methodologies, this guide aims to equip researchers with the knowledge to effectively leverage these versatile molecules in their scientific endeavors.
The Dawn of a Versatile Tool: A Historical Perspective
The journey of dihydrazide crosslinkers is intrinsically linked to the broader evolution of bioconjugation chemistry. In the mid-20th century, the desire to label and link biological macromolecules spurred the development of various chemical strategies. Early methods often relied on the modification of amine or thiol groups on proteins, but these approaches lacked the site-specificity required for more sophisticated applications. The quest for more controlled and selective conjugation methods led scientists to explore alternative reactive handles.
The unique reactivity of the hydrazide functional group (-CONHNH2) towards aldehydes and ketones offered a promising avenue. The formation of a hydrazone bond, a more stable linkage than the Schiff bases formed from primary amines, provided a robust method for bioconjugation.[1] Homobifunctional dihydrazides, such as Adipic acid dihydrazide (ADH), were among the first to be synthesized and utilized.[2][3] These symmetrical molecules, with a hydrazide group at each end of a carbon backbone, were initially employed to crosslink polymers and harden epoxy resins.[2][4] Their application in the life sciences soon followed, particularly for the crosslinking of glycoproteins after periodate oxidation of their carbohydrate moieties to generate aldehyde groups.[1]
The development of heterobifunctional hydrazide crosslinkers, such as Succinimidyl 6-hydrazinonicotinate acetone hydrazone (S-HyNic), marked a significant advancement.[5][6][7][8] These reagents possess two different reactive groups, allowing for a two-step conjugation process with greater control and specificity. For instance, the NHS ester end of S-HyNic can react with primary amines on a protein, introducing a protected hydrazide group that can subsequently be deprotected to react with an aldehyde on another molecule.[7] This innovation opened the door to more complex bioconjugate structures, including the development of modern antibody-drug conjugates.[5][6][8]
The Chemistry at its Core: Hydrazone Bond Formation
The utility of dihydrazide crosslinkers is rooted in the chemoselective reaction between a hydrazide and a carbonyl group (aldehyde or ketone) to form a stable hydrazone bond.[1] This reaction proceeds efficiently in aqueous solutions at a slightly acidic pH (typically 5-7), which is advantageous for working with sensitive biological molecules.[1]
The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbon of the carbonyl group. This is followed by a dehydration step to yield the hydrazone product. The resulting carbon-nitrogen double bond of the hydrazone is significantly more stable than the analogous bond in a Schiff base formed from a primary amine, particularly at acidic pH.[1] This enhanced stability is a key advantage of hydrazide-based conjugation. For applications requiring even greater stability, the hydrazone bond can be reduced to a secondary amine linkage using a mild reducing agent like sodium cyanoborohydride.[1]
Recent advancements have shown that the rate of hydrazone formation can be significantly accelerated by the addition of a catalyst, such as aniline.[1][9] Aniline acts as a catalyst by first forming a transient, more reactive Schiff base with the aldehyde, which is then readily displaced by the hydrazide.[1] This catalytic approach allows for efficient conjugation at lower concentrations of reactants.
Caption: General mechanism of hydrazone bond formation.
A Field Guide to Common Dihydrazide Crosslinkers
A variety of dihydrazide crosslinkers are commercially available, each with distinct properties that make them suitable for different applications. The choice of crosslinker depends on factors such as the desired spacer arm length, solubility, and the specific functional groups to be targeted.
| Crosslinker | Structure | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Key Features & Applications |
| Adipic acid dihydrazide (ADH) | NH₂NHCO(CH₂)₄CONHNH₂ | 174.20 | 10.2 | Homobifunctional; commonly used for crosslinking glycoproteins and forming hydrogels.[2][4] |
| Succinic dihydrazide (SDH) | NH₂NHCO(CH₂)₂CONHNH₂ | 146.14 | 7.7 | Homobifunctional; shorter spacer arm than ADH; used in polymer science and as a pharmaceutical intermediate.[10][11] |
| Carbohydrazide | NH₂NHCONHNH₂ | 90.08 | 4.6 | Homobifunctional; very short spacer arm; used in crosslinking and as an oxygen scavenger.[1] |
| Succinimidyl 6-hydrazinonicotinate acetone hydrazone (S-HyNic) | C₁₃H₁₄N₄O₄ | 290.27 | 17.9 | Heterobifunctional (NHS ester and protected hydrazide); enables controlled, two-step conjugation to amines and carbonyls; widely used in ADC development.[5][6][7][8] |
| 3-(2-pyridyldithio)propionic acid hydrazide (PDPH) | C₈H₁₁N₃OS₂ | 229.32 | 11.2 | Heterobifunctional (pyridyl disulfide and hydrazide); allows for conjugation to thiols and carbonyls.[12] |
Key Applications and Step-by-Step Methodologies
The versatility of dihydrazide crosslinkers has led to their widespread adoption in numerous life science applications. Here, we provide detailed protocols for some of the most common uses, along with the scientific rationale behind the experimental choices.
Site-Specific Bioconjugation of Glycoproteins
One of the most powerful applications of dihydrazide chemistry is the site-specific labeling of glycoproteins, such as antibodies. This is achieved by first oxidizing the vicinal diols on the carbohydrate chains of the glycoprotein to create reactive aldehyde groups, followed by conjugation with a hydrazide-containing molecule.
Experimental Protocol: Periodate Oxidation and Hydrazide Labeling of an Antibody
-
Antibody Preparation:
-
Dissolve the antibody in an oxidation buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5) to a final concentration of 1-5 mg/mL. The slightly acidic pH is optimal for the subsequent hydrazide reaction.
-
-
Periodate Oxidation:
-
Prepare a fresh solution of sodium meta-periodate (NaIO₄) in the oxidation buffer.
-
Add the periodate solution to the antibody solution to a final concentration of 1-10 mM. The concentration of periodate can be adjusted to control the extent of oxidation; lower concentrations preferentially oxidize sialic acid residues.[1]
-
Incubate the reaction in the dark for 30-60 minutes at room temperature. The reaction is performed in the dark to prevent light-induced degradation of the periodate.
-
Quench the reaction by adding a 10-fold molar excess of glycerol or ethylene glycol and incubating for 10-15 minutes. This step removes any unreacted periodate.
-
Remove excess periodate and quenching agent by buffer exchange into a conjugation buffer (e.g., 100 mM MES, 150 mM NaCl, pH 5.0-6.0) using a desalting column or dialysis.
-
-
Hydrazide Conjugation:
-
Dissolve the hydrazide-containing label (e.g., a fluorescent dye with a hydrazide group) in a suitable solvent (e.g., DMSO or water) at a high concentration.
-
Add the hydrazide label to the oxidized antibody solution at a 10-50 fold molar excess. The excess of the labeling reagent drives the reaction to completion.
-
If desired, add aniline to a final concentration of 10 mM to catalyze the reaction.[1]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove the unreacted hydrazide label by size-exclusion chromatography or dialysis.
-
Caption: Workflow for antibody conjugation using a dihydrazide linker.
Formation of Biocompatible Hydrogels
Dihydrazide crosslinkers are widely used to form biocompatible hydrogels for applications in drug delivery, tissue engineering, and 3D cell culture.[13][14][15] These hydrogels are typically formed by mixing a dihydrazide crosslinker with a polymer that has been modified to contain aldehyde groups.
Experimental Protocol: Hyaluronic Acid Hydrogel Formation
-
Preparation of Aldehyde-Modified Hyaluronic Acid (HA-Aldehyde):
-
Dissolve hyaluronic acid in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.5).
-
Perform periodate oxidation as described in the previous protocol to generate aldehyde groups on the HA backbone.
-
Purify the HA-Aldehyde by dialysis against deionized water and then lyophilize to obtain a dry powder.
-
-
Hydrogel Formation:
-
Prepare a solution of HA-Aldehyde in a physiologically relevant buffer (e.g., PBS, pH 7.4) at a desired concentration (e.g., 1-5% w/v).
-
Prepare a stock solution of Adipic acid dihydrazide (ADH) in the same buffer.
-
To form the hydrogel, mix the HA-Aldehyde solution with the ADH solution. The final concentration of ADH should be stoichiometrically equivalent to or in slight excess of the aldehyde groups on the HA.
-
Gelation will typically occur within minutes to hours, depending on the concentration of reactants and the degree of aldehyde modification on the HA. The gelation process can be monitored visually.
-
-
Characterization and Use:
-
The resulting hydrogel can be characterized for its swelling properties, mechanical strength, and degradation rate.
-
For drug delivery applications, the drug can be incorporated into the polymer or crosslinker solution before gelation.[15]
-
For cell culture, cells can be encapsulated within the hydrogel by mixing them with the polymer solution just before adding the crosslinker.
-
Caption: Schematic of hydrogel formation using a dihydrazide crosslinker.
The Frontier of Dihydrazide Chemistry: Antibody-Drug Conjugates
Dihydrazide chemistry plays a crucial role in the development of antibody-drug conjugates (ADCs), a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug.[16][17] Heterobifunctional hydrazide linkers, such as S-HyNic, are instrumental in this process.[5][6][8]
The general strategy involves modifying the antibody with a linker that introduces a hydrazide group, and modifying the drug with a linker that introduces an aldehyde group. The two components are then conjugated via hydrazone bond formation. This approach allows for precise control over the drug-to-antibody ratio (DAR), which is a critical parameter for the efficacy and safety of the ADC.[18]
Troubleshooting and Field-Proven Insights
-
Low Conjugation Efficiency:
-
Cause: Suboptimal pH, insufficient molar excess of the labeling reagent, or degradation of the periodate solution.
-
Solution: Ensure the pH of the conjugation buffer is within the optimal range (5-7). Increase the molar excess of the hydrazide-containing molecule. Always use a freshly prepared periodate solution. Consider using an aniline catalyst to enhance the reaction rate.[1]
-
-
Antibody Aggregation:
-
Cause: Over-oxidation of the antibody or harsh reaction conditions.
-
Solution: Reduce the concentration of periodate or the reaction time. Perform the conjugation at a lower temperature (4°C).
-
-
Hydrogel Gelation is Too Fast or Too Slow:
-
Cause: The degree of aldehyde modification on the polymer and the concentration of reactants.
-
Solution: To slow down gelation, decrease the concentration of the polymer or the crosslinker. To speed it up, increase the concentrations or the degree of aldehyde modification.
-
The Horizon of Dihydrazide Crosslinkers
The field of dihydrazide crosslinkers continues to evolve, with ongoing research focused on the development of novel linkers with enhanced stability, faster reaction kinetics, and stimuli-responsive properties. For example, the hydrazino-Pictet-Spengler (HIPS) ligation is an emerging reaction that offers improved product stability compared to traditional hydrazone linkages.[19] The development of "hydra linkers" with branched structures allows for an increased drug-to-antibody ratio in ADCs with minimal modification of the antibody.[18] These innovations promise to further expand the utility of dihydrazide chemistry in biomedical research and drug development.
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Sebacic Dihydrazide: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data and handling precautions for sebacic dihydrazide. The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, experimental protocols, and clear visual representations of safety procedures.
Hazard Identification and Classification
This compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It is also known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H332: Harmful if inhaled[1]
-
H335: May cause respiratory irritation[1]
Quantitative Toxicological Data
The following table summarizes the available quantitative toxicological data for this compound.
| Parameter | Value | Species | Source |
| Oral LD50 | = 2500 mg/kg | Rat | [2] |
Physical and Chemical Properties
A summary of key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Appearance | White or off-white powder or crystalline powder, odorless |
| Molecular Formula | C10H22N4O2 |
| Molecular Weight | 230.307 g/mol |
| Melting Point | 185 °C |
| Boiling Point | 515.3 °C at 760 mmHg |
| Flash Point | 265.4 °C |
| Density | 1.082 g/cm³ |
| Solubility | Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water.[3] |
Handling and Storage Precautions
Proper handling and storage of this compound are crucial to ensure laboratory safety.
4.1 Handling:
-
Handle in a well-ventilated place.[2]
-
Wear suitable protective clothing, including gloves and eye/face protection.[2][4]
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools.[2]
-
Prevent fire caused by electrostatic discharge steam.[2]
-
Do not eat, drink, or smoke when using this product.[5]
-
Wash hands thoroughly after handling.[5]
4.2 Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2][5]
-
Store apart from foodstuff containers or incompatible materials.[2]
-
Keep away from oxidizing materials.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Tightly fitting safety goggles.[5]
-
Skin Protection: Impermeable gloves and protective clothing to prevent skin exposure.[5]
-
Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if dust is generated.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5] |
| Skin Contact | Wash with plenty of water. Take off contaminated clothing and wash it before reuse.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[5] |
| Ingestion | Rinse mouth. Call a doctor if you feel unwell.[5] |
Experimental Protocols
7.1 Acute Dermal Irritation Study (Based on OECD Guideline 404)
This section outlines the methodology for an acute dermal irritation study, a key experiment for assessing the skin irritation potential of a substance like this compound.
Objective: To determine the potential of a substance to cause skin irritation.
Animal Model: Albino rabbit.[4]
Procedure:
-
Animal Preparation: Healthy, young adult rabbits are used. The fur on the dorsal area of the trunk is clipped 24 hours before the test.[4]
-
Test Substance Application: A 0.5 g amount of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin. The substance is applied under a gauze patch.[6]
-
Occlusion: The patch is secured with non-irritating tape and covered with a semi-occlusive dressing.[4]
-
Exposure Period: The test substance is left in contact with the skin for 4 hours.[4]
-
Removal and Observation: After the exposure period, the patch is removed, and the skin is cleaned. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.[7]
-
Scoring: The reactions are scored based on a standardized scale (e.g., Draize scale).
Results Interpretation: The scores for erythema and edema are used to calculate a primary irritation index, which determines the irritation classification of the substance. For example, a study on a similar substance produced very slight erythema.[4]
Spill and Emergency Procedures
A systematic approach is necessary to safely manage a spill of this compound.
Chemical Spill Response Workflow
References
Methodological & Application
Application Notes and Protocols for Sebacic Dihydrazide in the Preparation of Biodegradable Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sebacic dihydrazide in the preparation of biodegradable polymers, with a focus on its role as a crosslinking agent in the formation of hydrogels for biomedical applications. While not a primary monomer in large-scale polymer synthesis, this compound offers a versatile platform for creating biocompatible and biodegradable materials with tunable properties.
Introduction to this compound in Biodegradable Polymers
This compound (SDH) is a derivative of sebacic acid, a naturally occurring dicarboxylic acid. Its two hydrazide functional groups (-CONHNH₂) make it a reactive molecule capable of forming stable covalent bonds with polymers containing suitable functional groups, such as aldehydes or carboxylic acids. This reactivity is primarily harnessed to crosslink polymer chains, transforming them from soluble or dispersible materials into three-dimensional hydrogel networks. These hydrogels are of significant interest in the biomedical field for applications such as drug delivery, tissue engineering, and wound healing due to their high water content, biocompatibility, and biodegradability.
The crosslinking reaction typically involves the formation of hydrazone bonds, which are reversible under certain physiological conditions, allowing for the controlled degradation of the polymer network and the release of encapsulated therapeutic agents. The length of the sebacic acid backbone in SDH can influence the flexibility and hydrophobicity of the resulting crosslinked polymer.
Experimental Protocols
The following protocols are based on established methods for crosslinking biopolymers using dihydrazides. While adipic dihydrazide (ADH) is more commonly cited, these protocols can be adapted for use with this compound, with the understanding that reaction kinetics and final polymer properties may vary.
Protocol 1: Crosslinking of Hyaluronic Acid with this compound
This protocol describes the preparation of a biodegradable hydrogel by crosslinking hyaluronic acid (HA) with this compound. The carboxylic acid groups on HA are activated to react with the hydrazide groups of SDH.
Materials:
-
Hyaluronic acid (HA), sodium salt
-
This compound (SDH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
HA Solution Preparation: Dissolve hyaluronic acid in deionized water to achieve the desired concentration (e.g., 1-2% w/v). Stir the solution gently until the HA is fully hydrated and a homogenous solution is formed.
-
Activation of HA: To the HA solution, add EDC and NHS. The molar ratio of EDC/NHS to the carboxyl groups of HA should be optimized, but a starting point of 2:1 is recommended. Allow the activation reaction to proceed for 30-60 minutes at room temperature with gentle stirring.
-
Crosslinking Reaction: Prepare a solution of this compound in deionized water. The molar ratio of SDH to HA carboxyl groups will determine the crosslinking density and can be varied (e.g., 0.5:1, 1:1, 2:1).
-
Add the SDH solution to the activated HA solution.
-
Mix the components thoroughly and quickly. The gelation time will depend on the concentrations of the reactants and the temperature.
-
Cast the reacting mixture into a desired mold or use it as an injectable formulation.
-
Allow the hydrogel to cure for several hours at 37°C.
-
Purification: Once gelled, the hydrogel can be purified by washing with PBS to remove unreacted crosslinkers and byproducts.
Protocol 2: Preparation of Gelatin-Based Hydrogel Crosslinked with this compound
This protocol details the formation of a biodegradable hydrogel from gelatin, a natural polymer, crosslinked with this compound. This method involves the oxidation of gelatin to introduce aldehyde groups, which then react with the hydrazide groups of SDH.
Materials:
-
Gelatin (Type A or B)
-
Sodium periodate (NaIO₄)
-
This compound (SDH)
-
Phosphate buffered saline (PBS), pH 7.4
-
Deionized water
-
Ethylene glycol
Procedure:
-
Gelatin Oxidation: Dissolve gelatin in deionized water (e.g., 10% w/v) at 40-50°C.
-
Cool the solution to room temperature.
-
Add a solution of sodium periodate to the gelatin solution. The molar ratio of periodate to the hydroxyl groups of gelatin will determine the degree of oxidation. The reaction should be carried out in the dark for a specific period (e.g., 1-2 hours) with stirring.
-
Quench the oxidation reaction by adding ethylene glycol.
-
Dialyze the oxidized gelatin solution against deionized water for 2-3 days to remove byproducts.
-
Lyophilize the dialyzed solution to obtain oxidized gelatin (gelatin-aldehyde).
-
Hydrogel Formation: Dissolve the lyophilized gelatin-aldehyde in PBS (pH 7.4) to the desired concentration.
-
Prepare a solution of this compound in PBS.
-
Mix the gelatin-aldehyde solution and the SDH solution. The gelation will occur through the formation of hydrazone bonds.
-
Cast the mixture into a mold and allow it to cure.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of dihydrazide-crosslinked biodegradable polymers. Note that these values are illustrative and will vary depending on the specific polymer, crosslinker, and reaction conditions used.
Table 1: Physicochemical Properties of Dihydrazide-Crosslinked Hydrogels
| Property | Hyaluronic Acid-ADH Hydrogel | Gelatin-ADH Hydrogel | Expected Trend with SDH |
| Swelling Ratio (%) | 200 - 500 | 300 - 800 | Potentially lower due to increased hydrophobicity of sebacic backbone |
| Gelation Time (min) | 5 - 30 | 10 - 60 | May be slightly longer due to steric hindrance |
| In Vitro Degradation (days) | 14 - 42 | 7 - 28 | May be slower due to increased hydrophobicity |
| Compressive Modulus (kPa) | 1 - 10 | 5 - 20 | May be higher due to increased crosslink length and potential for hydrophobic interactions |
Table 2: Molecular Weight Data for Poly(sebacic anhydride) (for comparison)
| Polymer | Mn ( g/mol ) | PDI |
| Poly(sebacic anhydride) | 20,000 | 3.1[1] |
| Poly(adipic anhydride) | 2,500 | 2.0[1] |
Visualizations
The following diagrams illustrate the key chemical reactions and experimental workflows involved in the preparation of biodegradable polymers using this compound.
References
Application of Sebacic Dihydrazide in Drug Delivery Systems: A Technical Guide
This guide provides a comprehensive overview and detailed protocols for the application of sebacic dihydrazide (SDH) in the development of advanced drug delivery systems. Intended for researchers, scientists, and drug development professionals, this document elucidates the core principles of SDH-mediated crosslinking and its practical implementation in creating stimuli-responsive hydrogels and nanoparticles for controlled therapeutic release.
Introduction: The Role of this compound in Polymer-Based Drug Delivery
This compound (SDH), a long-chain dihydrazide, has emerged as a critical crosslinking agent in the design of biocompatible and biodegradable drug delivery vehicles.[1] Its utility stems from the two terminal hydrazide functional groups (-CONHNH2) which can react with aldehyde or ketone moieties on polymer backbones to form stable, yet reversible, hydrazone bonds.[2] This reaction is particularly advantageous in a biomedical context as it can proceed under mild, aqueous conditions, preserving the activity of sensitive therapeutic payloads.
The ten-carbon aliphatic chain of sebacic acid imparts a degree of hydrophobicity and flexibility to the resulting polymer network, influencing key properties such as swelling ratio, degradation rate, and mechanical strength.[3] A pivotal feature of the hydrazone linkage is its pH-sensitivity; it remains stable at physiological pH (7.4) but is susceptible to hydrolysis under acidic conditions, such as those found in tumor microenvironments or intracellular compartments like endosomes and lysosomes.[4][5] This characteristic enables the design of "smart" drug delivery systems that release their therapeutic cargo in a targeted manner.
This technical guide will delve into the practical applications of SDH in creating such systems, with a focus on hydrogels derived from natural polysaccharides like hyaluronic acid and alginate.
The Chemistry of Crosslinking: Hydrazone Bond Formation
The primary application of this compound in drug delivery is the crosslinking of polymers that have been functionalized to present aldehyde groups. A common and effective strategy is the periodate oxidation of polysaccharides. This reaction cleaves the vicinal diols present in the sugar rings to form reactive dialdehydes. SDH then acts as a linker, forming hydrazone bonds with the aldehyde groups on two different polymer chains, resulting in the formation of a three-dimensional hydrogel network.
Diagram of the Crosslinking Mechanism
Caption: Workflow of SDH-crosslinked hydrogel formation and drug release.
Applications and Protocols
This section provides detailed protocols for the synthesis and characterization of SDH-crosslinked drug delivery systems.
Synthesis of SDH-Crosslinked Hyaluronic Acid Hydrogels
This protocol describes the preparation of a pH-sensitive hydrogel using hyaluronic acid (HA), a biocompatible and biodegradable polysaccharide.
Materials:
-
Hyaluronic acid (sodium salt)
-
Sodium periodate (NaIO4)
-
This compound (SDH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 12-14 kDa)
-
Model drug (e.g., Doxorubicin hydrochloride)
Protocol:
-
Oxidation of Hyaluronic Acid:
-
Dissolve 1 g of hyaluronic acid in 100 mL of deionized water.
-
Add a calculated amount of sodium periodate (e.g., 0.5 g for 50% theoretical oxidation) to the HA solution.
-
Stir the reaction mixture in the dark at room temperature for 24 hours.
-
Stop the reaction by adding 1 mL of ethylene glycol.
-
Purify the oxidized hyaluronic acid (oHA) by dialysis against deionized water for 3 days, followed by lyophilization.
-
-
Hydrogel Formation:
-
Prepare a 2% (w/v) solution of oHA in PBS (pH 7.4).
-
Prepare a 1% (w/v) solution of SDH in PBS (pH 7.4).
-
To form the hydrogel, mix the oHA and SDH solutions at a desired molar ratio of aldehyde groups to hydrazide groups (e.g., 1:1).
-
Gently vortex the mixture and allow it to stand at 37°C for gelation to occur. Gelation time will vary depending on the degree of oxidation and the concentrations of the components.
-
-
Drug Loading:
Table 1: Example Formulation Parameters for SDH-Crosslinked HA Hydrogels
| Parameter | Value |
| Hyaluronic Acid Concentration | 2% (w/v) |
| Degree of HA Oxidation | 50% |
| This compound Concentration | 1% (w/v) |
| Aldehyde:Hydrazide Molar Ratio | 1:1 |
| Gelation Temperature | 37°C |
| Expected Gelation Time | 15-30 minutes |
Preparation of SDH-Crosslinked Alginate Nanoparticles
This protocol outlines the synthesis of SDH-crosslinked alginate nanoparticles for targeted drug delivery.
Materials:
-
Sodium alginate
-
Sodium periodate (NaIO4)
-
This compound (SDH)
-
Calcium chloride (CaCl2)
-
Model drug (e.g., Doxorubicin hydrochloride)
-
Polysorbate 80 (Tween 80)
Protocol:
-
Preparation of Oxidized Alginate (oAlg):
-
Follow a similar procedure as for the oxidation of hyaluronic acid, adjusting the amount of sodium periodate to achieve the desired degree of oxidation.[4]
-
-
Nanoparticle Formulation:
-
Prepare a 1% (w/v) solution of oAlg in deionized water.
-
Prepare a 0.5% (w/v) solution of SDH in deionized water.
-
For drug loading, dissolve the doxorubicin in the oAlg solution.
-
Add the SDH solution to the oAlg-drug mixture under constant stirring.
-
Prepare a 0.1% (w/v) CaCl2 solution containing 0.5% (v/v) Tween 80.
-
Add the oAlg-SDH-drug mixture dropwise to the CaCl2 solution under magnetic stirring to form the nanoparticles via ionic and covalent crosslinking.
-
Continue stirring for 30 minutes to allow for nanoparticle hardening.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove unreacted reagents, and lyophilize for storage.
-
Characterization of SDH-Based Drug Delivery Systems
Thorough characterization is essential to ensure the desired properties and performance of the drug delivery system.
Physicochemical Characterization
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of hydrazone bonds. Look for the appearance of a C=N stretching vibration peak around 1620-1650 cm⁻¹ and the disappearance of the aldehyde peak from the oxidized polysaccharide.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and porous structure of the hydrogel or the size and shape of the nanoparticles.
-
Swelling Behavior: To determine the water uptake capacity of the hydrogel, which influences drug release. The swelling ratio can be calculated as: Swelling Ratio (%) = [(Ws - Wd) / Wd] * 100 where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.[8][9][10]
-
Degradation Studies: To assess the stability of the hydrogel under physiological and acidic conditions. Monitor the weight loss of the hydrogel over time in PBS at pH 7.4 and an acidic buffer (e.g., pH 5.5).[11]
Rheological Properties
Rheological analysis provides insights into the mechanical strength and viscoelastic properties of the hydrogel.
-
Frequency Sweep: To determine the storage modulus (G') and loss modulus (G''). A stable hydrogel will exhibit G' > G'' over a range of frequencies.
-
Strain Sweep: To identify the linear viscoelastic region and the yield stress of the hydrogel.
In Vitro Drug Release Studies
This protocol is designed to evaluate the pH-triggered release of a therapeutic agent from the SDH-crosslinked delivery system.[12][13][14]
Protocol:
-
Place a known amount of the drug-loaded hydrogel or nanoparticles in a dialysis bag (with an appropriate MWCO).
-
Immerse the dialysis bag in a release medium (e.g., PBS) at pH 7.4 and pH 5.5.
-
Maintain the setup at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug released using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
Diagram of the In Vitro Drug Release Assay
Caption: Workflow for the in vitro drug release study.
Biocompatibility Assessment
The biocompatibility of the SDH-crosslinked materials is a critical consideration for their in vivo application. In vitro cytotoxicity assays, such as the MTT or LDH assay, using relevant cell lines are recommended to evaluate the cytocompatibility of the hydrogel and its degradation products.[15][16][17][18]
Conclusion
This compound is a versatile and valuable tool in the development of sophisticated drug delivery systems. Its ability to form pH-sensitive hydrazone linkages with oxidized polysaccharides enables the creation of smart hydrogels and nanoparticles capable of targeted and controlled drug release. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore and optimize SDH-based platforms for a wide range of therapeutic applications.
References
- Biocompatibility of polysebacic anhydride microparticles with chondrocytes in engineered cartilage. PMC - NIH.
- Synthesis and in vitro degradation of new polyvalent hydrazide cross-linked hydrogels of hyaluronic acid. PubMed.
- Fabrication and In Vitro Evaluation of pH-Sensitive Polymeric Hydrogels as Controlled Release Carriers. MDPI.
- Adipic acid dihydrazide treated partially oxidized alginate beads for sustained oral delivery of flurbiprofen. PubMed.
- Designing of pH-Sensitive Hydrogels for Colon Targeted Drug Delivery; Characterization and In Vitro Evalu
- In vivo biodegradation and biocompatibility of PEG/sebacic acid-based hydrogels using a cage implant system. Sigma-Aldrich.
- Assessment of the drug loading, in vitro and in vivo release behavior of novel pH-sensitive hydrogel. PubMed.
- Swelling and degradation behavior of the hydrogels. (A) Swelling in PBS...
- pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applic
- Hyaluronic Acid Hydrogels Crosslinked in Physiological Conditions: Synthesis and Biomedical Applic
- Hydrogel swelling and degradation. (a) Swelling and degradation profiles of various crosslinking network formulations under hydrolytic conditions, (b) network degradation profile when enzymatically treated with collagenase. (*p < 0.05 with respect to gels not exposed to collagenase, n = 3). (c) Ratio between dry weight at 0 and 48 h for various compositions under hydrolytic and enzymatic conditions (n = 3).
- Crosslinking method of hyaluronic-based hydrogel for biomedical applic
- Doxorubicin loaded hydrogel microparticles from microfluidics for local injection therapy of tumors. PubMed.
- Peptide-Based Hydrogels and Nanogels for Delivery of Doxorubicin. PMC - NIH.
- In Vitro Evaluation of Kaempferol-Loaded Hydrogel as pH-Sensitive Drug Delivery Systems. MDPI.
- Controlling Doxorubicin Release from a Peptide Hydrogel through Fine-Tuning of Drug–Peptide Fiber Interactions. PMC - NIH.
- Synthesis and in vitro degradation of new polyvalent hydrazide cross-linked hydrogels of hyaluronic acid. Semantic Scholar.
- Synthesis and in vitro degradation of new polyvalent hydrazide cross-linked hydrogels of hyaluronic acid.
- Preparation of Crosslinked Alginate Hydrogels for the Adsorption and Sustainable Release of Doxorubicin Hydrochloride. MDPI.
- Adipic Acid Dihydrazide – A Unique Crosslinking Agent and Curative.
- Preparation and Application of Cross-linked Alginate Nanoparticles as Drug Carrier: A Review.
- Tuning the Swelling Behavior of Superabsorbent Hydrogels with a Branched Poly(aspartic acid) Crosslinker. MDPI.
- Tailoring the Swelling‐Shrinkable Behavior of Hydrogels for Biomedical Applic
- Hydrogel swelling behavior and its biomedical applic
- Adipic acid dihydrazide treated partially oxidized alginate beads for sustained oral delivery of flurbiprofen.
- Characterisation and biocompatibility of crosslinked hyaluronic acid with BDDE and PEGDE for clinical applications.
- Characterisation and biocompatibility of crosslinked hyaluronic acid with BDDE and PEGDE for clinical applications.
- Crosslinked polyanhydrides for use in orthopedic applications: degrad
- Progress in Research on Metal Ion Crosslinking Algin
Sources
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- 2. Synthesis and in vitro degradation of new polyvalent hydrazide cross-linked hydrogels of hyaluronic acid. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and in vitro degradation of new polyvalent hydrazide cross-linked hydrogels of hyaluronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adipic acid dihydrazide treated partially oxidized alginate beads for sustained oral delivery of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing of pH-Sensitive Hydrogels for Colon Targeted Drug Delivery; Characterization and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin loaded hydrogel microparticles from microfluidics for local injection therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Controlling Doxorubicin Release from a Peptide Hydrogel through Fine-Tuning of Drug–Peptide Fiber Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tuning the Swelling Behavior of Superabsorbent Hydrogels with a Branched Poly(aspartic acid) Crosslinker | MDPI [mdpi.com]
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- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Keto-Hydrazide Crosslinking with Sebacic Dihydrazide
Introduction: Harnessing the Power of Hydrazone Bio-Orthogonal Chemistry
The covalent crosslinking of polymers and the conjugation of biomolecules are foundational techniques in drug delivery, tissue engineering, and diagnostics. Among the array of chemical strategies, the formation of a hydrazone bond through the reaction of a ketone or aldehyde with a hydrazide stands out for its simplicity, efficiency, and biocompatibility.[1] This reaction proceeds under mild, aqueous conditions, making it ideal for use with sensitive biological materials.[2]
Sebacic dihydrazide (SDH), a homobifunctional crosslinker, is a particularly valuable reagent in this class.[3][4][5] It possesses two terminal hydrazide groups separated by a flexible, ten-carbon aliphatic chain (-CO-(CH₂)₈-CO-). This long, hydrophobic spacer provides significant conformational flexibility, allowing for efficient crosslinking between polymer chains or conjugation over larger distances without imposing steric hindrance. This guide provides an in-depth exploration of the keto-hydrazide chemistry using SDH, detailing the reaction mechanism, key experimental parameters, and robust protocols for its application.
Section 1: The Core Chemistry: Mechanism of Hydrazone Formation
The reaction between a carbonyl group (ketone or aldehyde) and a hydrazide to form a hydrazone is a reversible, two-step addition-elimination reaction that is subject to acid catalysis.[1][6]
-
Nucleophilic Addition: The reaction begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon. This forms an unstable tetrahedral intermediate called a carbinolhydrazine.[1]
-
Acid-Catalyzed Dehydration: The carbinolhydrazine intermediate is then protonated under acidic conditions, followed by the elimination of a water molecule to form the stable carbon-nitrogen double bond (C=N) of the hydrazone.[1][2]
The rate of hydrazone formation is highly pH-dependent. The reaction is slow at neutral or high pH. Optimal reaction rates are typically achieved in a weakly acidic environment (pH 4.5-6.0).[1][2] At this pH, there is sufficient protonation to catalyze the dehydration step without excessively protonating the nucleophilic hydrazide, which would render it unreactive.[2]
References
Application Notes and Protocols: Poly(hydrazone) Synthesis via Sebacic Dihydrazide and Ketone Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(hydrazone)s are a class of polymers characterized by the presence of a hydrazone linkage (-C=N-NH-C(O)-) in their backbone. These polymers are gaining significant interest in the biomedical and pharmaceutical fields due to their unique properties, including their dynamic covalent nature. The reversible nature of the hydrazone bond, which can be cleaved and reformed under specific stimuli such as pH changes, makes these materials particularly attractive for applications in controlled drug delivery, self-healing materials, and dynamic combinatorial chemistry.
This document provides detailed application notes and protocols for the synthesis of poly(hydrazone)s through the reaction of sebacic dihydrazide with various diketones. This compound, a derivative of the renewable resource sebacic acid, serves as a flexible and versatile building block for these polymers.
Reaction Principle
The synthesis of poly(hydrazone)s from this compound and a diketone is a polycondensation reaction. The nucleophilic nitrogen atoms of the hydrazide groups in this compound attack the electrophilic carbonyl carbons of the diketone. This is followed by the elimination of water to form the characteristic hydrazone linkage. The reaction is typically catalyzed by an acid.
Diagram 1: General Reaction Scheme
Application Notes and Protocols: Formulation of One-Part Epoxy Systems with Sebacic Dihydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
One-part epoxy systems offer significant advantages in various high-performance applications, including structural adhesives, coatings, and encapsulation, by simplifying processing and eliminating mixing errors associated with two-part systems. The key to a stable and effective one-part system lies in the use of a latent curing agent, which remains inert at ambient temperatures and initiates the cross-linking reaction only upon thermal activation.
Sebacic dihydrazide (SDH) is a high-melting-point, difunctional amine hardener that serves as an excellent latent curing agent for epoxy resins.[1] Its latency is attributed to its crystalline nature and insolubility in the epoxy resin at room temperature. Upon heating, the SDH melts and dissolves into the resin, and its amine functionalities become available to react with the epoxide groups, initiating the curing process.[2] This document provides detailed application notes and protocols for the formulation, curing, and characterization of one-part epoxy systems utilizing this compound.
Formulation and Curing
Materials
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) is a commonly used resin.
-
Latent Curing Agent: this compound (SDH).
-
Optional Additives: Fumed silica (as an anti-settling agent), accelerators (e.g., substituted ureas, imidazoles).[1]
Stoichiometry
The stoichiometry of the epoxy-hardener system is crucial for achieving optimal properties. Dihydrazides are tetrafunctional, meaning each of the four primary amine hydrogens can react with an epoxy group.[1] The recommended formulation is typically based on a 1:4 molar ratio of dihydrazide to epoxy functional groups, which translates to a stoichiometric ratio of 0.7-1.2 active hydrogen equivalents per epoxy equivalent.[1]
Preparation of One-Part Epoxy Formulation
-
Accurately weigh the DGEBA epoxy resin into a suitable mixing vessel.
-
If using an anti-settling agent, disperse fumed silica (e.g., 2 parts per hundred resin - phr) into the resin with high-shear mixing at approximately 60°C until a homogenous mixture is achieved.
-
Gradually add the powdered this compound to the resin mixture while stirring mechanically. The amount of SDH will depend on the desired stoichiometry.
-
Continue mixing for approximately one hour at a slightly elevated temperature (e.g., 70°C) to ensure uniform dispersion of the SDH particles.
-
For enhanced dispersion, the mixture can be subjected to ultrasonication for 30 minutes in a cooling bath (e.g., ice bath) to prevent premature curing.
-
If an accelerator is used, it should be added at a lower temperature (e.g., 40°C) with continued stirring to ensure uniform distribution.
-
De-gas the final formulation in a vacuum oven to remove any entrapped air bubbles.
Curing Protocol
The curing of SDH-based epoxy systems is thermally initiated. The cure temperature is related to the melting point of the dihydrazide.[1] A typical curing schedule involves heating the formulated epoxy system in a convection or vacuum oven. An example of a two-stage curing process is:
-
Initial cure at a lower temperature (e.g., 90°C) for an extended period (e.g., 18 hours).
-
Post-cure at a higher temperature (e.g., 130°C) for a shorter duration (e.g., 3-4 hours) to ensure complete cross-linking.
The optimal curing schedule should be determined experimentally for a specific formulation and application.
Characterization Protocols
Differential Scanning Calorimetry (DSC) for Curing Kinetics
DSC is used to determine the curing profile, including the onset of cure, peak exothermic temperature, and the total heat of reaction.
Protocol:
-
Accurately weigh 5-10 mg of the uncured one-part epoxy formulation into a hermetically sealed aluminum DSC pan.
-
Place the pan in the DSC instrument. An empty sealed pan should be used as a reference.
-
Heat the sample from room temperature to a temperature above the expected curing range (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).[2]
-
To determine the glass transition temperature (Tg) of the cured material, cool the sample to room temperature after the initial scan and then perform a second heating scan under the same conditions. The Tg is observed as a step change in the heat flow curve.
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA is used to evaluate the thermal stability of the cured epoxy system by measuring the weight loss as a function of temperature.
Protocol:
-
Place a 10-20 mg sample of the fully cured epoxy material into a TGA crucible.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600-800°C) at a controlled heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[2]
-
The temperature at which significant weight loss begins is an indicator of the material's thermal stability.
Mechanical Testing: Lap Shear and T-Peel Strength
Mechanical properties such as lap shear and T-peel strength are critical for adhesive applications.
3.3.1 Lap Shear Strength (ASTM D1002)
-
Prepare single-lap joint specimens using the desired substrates (e.g., aluminum strips of 1.6 mm thickness).
-
Apply the one-part epoxy adhesive to the bonding area of the substrates.
-
Assemble the joint and cure according to the established curing protocol.
-
Test the specimens using a universal testing machine with a constant crosshead speed (e.g., 5 mm/min).
-
Record the maximum load at failure and calculate the lap shear strength.
3.3.2 T-Peel Strength (ASTM D1876)
-
Prepare T-peel specimens using flexible substrates (e.g., aluminum strips of 0.8 mm thickness).
-
Apply the adhesive and cure as per the established protocol.
-
Mount the specimen in a universal testing machine and pull the "tails" of the T-specimen apart at a constant crosshead speed.
-
Record the force required to propagate the peel and calculate the peel strength.
Data Presentation
The following tables summarize typical properties of one-part epoxy systems cured with dihydrazides. Data for this compound (SDH) is provided where available and compared with other common dihydrazides.
Table 1: Thermal Properties of Dihydrazide Curing Agents and Cured Epoxy Systems
| Property | This compound (SDH) | Adipic Dihydrazide (ADH) | Isophthalic Dihydrazide (IDH) | Terephthalic Dihydrazide (TDH) |
| Melting Point (°C) | ~190 | ~180 | ~224 | >300 |
| Curing Temperature (°C) | 150 - 180 | 150 - 180 | >180 | 238 (uncatalyzed) |
| Glass Transition Temp (Tg) (°C) | Not Specified | Not Specified | Not Specified | ~150 (catalyzed) |
| Thermal Stability (TGA, onset) | Not Specified | Not Specified | Not Specified | ~246°C |
Table 2: Mechanical Properties of Dihydrazide-Cured Epoxy Adhesives
| Property | This compound (SDH) | Adipic Dihydrazide (ADH) | Isophthalic Dihydrazide (IDH) | Terephthalic Dihydrazide (TDH) |
| Adhesion Strength (kgf/cm²) | 50.4[2] | 28.3[2] | 25.7[2] | Not Specified |
| Lap Shear Strength (MPa) | Not Specified | Not Specified | Not Specified | 10.8 |
| T-Peel Strength (N/mm) | Not Specified | Not Specified | Not Specified | 1.8 |
Visualizations
Logical Workflow for Formulation and Curing
Caption: Workflow for preparing a one-part epoxy system with this compound.
Curing Reaction Pathway
References
Application Notes and Protocols: Sebacic Dihydrazide in Polyurethane Chain Extension
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Chain Extenders in Polyurethane Performance
Polyurethanes (PUs) are a remarkably versatile class of polymers, with applications spanning from flexible foams and elastomers to rigid plastics and high-performance coatings. Their exceptional properties are derived from their segmented block copolymer structure, consisting of alternating soft and hard segments. The soft segments, typically composed of long-chain polyols, impart flexibility and elasticity, while the hard segments, formed from the reaction of diisocyanates with short-chain diols or diamines known as chain extenders, provide strength, toughness, and thermal stability through strong intermolecular hydrogen bonding.
The choice of chain extender is a critical determinant of the final properties of the polyurethane. It directly influences the morphology of the hard domains, the degree of phase separation between the hard and soft segments, and the overall molecular weight of the polymer.[1][2] Among the various classes of chain extenders, dihydrazides have emerged as a unique and highly effective option, particularly in aqueous polyurethane dispersions (PUDs). This document provides a detailed technical guide on the use of a specific aliphatic dihydrazide, Sebacic Dihydrazide (SDH) , in polyurethane chain extension.
This compound: A Unique Aliphatic Dihydrazide Chain Extender
This compound (SDH) is a symmetrical molecule derived from sebacic acid, a C10 dicarboxylic acid. Its chemical structure features two hydrazide functional groups (-CONHNH2) at either end of a flexible ten-carbon aliphatic chain. This structure imparts several desirable characteristics to SDH as a chain extender.
The hydrazide groups are highly nucleophilic and react readily with isocyanate (-NCO) groups to form stable urea linkages.[3] This reaction is the fundamental basis for its function as a chain extender. The long, flexible aliphatic backbone of SDH can contribute to improved flexibility and impact resistance in the final polyurethane. Furthermore, the presence of sebacic acid in polyester polyols has been shown to enhance hydrolytic stability, a property that can be conferred to the polyurethane when SDH is used as a chain extender.[4]
Mechanism of Chain Extension: The Dihydrazide-Isocyanate Reaction
The chain extension process with this compound involves the reaction of the terminal primary amine groups of the hydrazide with the isocyanate groups of a prepolymer. This reaction results in the formation of urea linkages, which are known to form strong hydrogen bonds, contributing significantly to the hard segment domains of the polyurethane.
dot graph "Mechanism_of_Chain_Extension" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} केंद
Advantages of this compound in Polyurethane Formulations
The use of this compound as a chain extender can offer several advantages, particularly in demanding applications:
-
Improved Hydrolytic Stability: Polyurethanes derived from sebacic acid-based polyester polyols have demonstrated superior resistance to hydrolysis.[4] This is attributed to the hydrophobic nature of the long aliphatic chain of sebacic acid, which protects the ester linkages from water attack. This benefit is expected to be translated when SDH is used as a chain extender.
-
Enhanced Flexibility and Toughness: The long, flexible C10 aliphatic backbone of SDH can contribute to increased segmental motion, leading to improved flexibility and impact strength in the final polyurethane elastomer or coating.
-
Controlled Reactivity: Dihydrazides generally exhibit more controlled reactivity compared to aliphatic diamines, which can be advantageous in preventing gelation and ensuring a more uniform polymer structure, especially in the preparation of aqueous polyurethane dispersions.
-
Improved Adhesion: Polyurethanes based on sebacic acid have shown enhanced adhesive properties, which can be beneficial in coating and adhesive applications.[4][5]
Comparative Properties of Common Dihydrazide Chain Extenders
While specific performance data for SDH is not as abundant as for other dihydrazides, a comparison of their fundamental properties provides insight into their potential applications.
| Dihydrazide | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics |
| Adipic Dihydrazide (ADH) | C₆H₁₄N₄O₂ | 174.20 | ~180 | Shorter, more rigid backbone; commonly used.[6][7] |
| This compound (SDH) | C₁₀H₂₂N₄O₂ | 230.31 | ~189 | Longer, flexible aliphatic backbone; potential for improved flexibility and hydrolytic stability. |
| Isophthalic Dihydrazide (IDH) | C₈H₁₀N₄O₂ | 194.19 | ~224 | Aromatic backbone; imparts rigidity and thermal stability. |
Experimental Protocols
The following protocols provide a general framework for the synthesis of polyurethanes using this compound as a chain extender. These should be considered as starting points and may require optimization based on the specific raw materials and desired final properties.
Protocol 1: Synthesis of a Solvent-Borne Polyurethane Elastomer
This protocol outlines the preparation of a thermoplastic polyurethane elastomer using a two-step prepolymer method.
Materials:
-
Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG, Mn = 2000 g/mol )
-
Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate), MDI)
-
This compound (SDH)
-
Solvent (e.g., N,N-Dimethylformamide, DMF, anhydrous)
-
Catalyst (e.g., Dibutyltin dilaurate, DBTDL)
Procedure:
-
Prepolymer Synthesis:
-
Dry the polyol under vacuum at 100-110°C for 2 hours to remove any residual water.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, charge the dried polyol.
-
Heat the polyol to 70-80°C under a nitrogen atmosphere.
-
Add the diisocyanate to the flask with vigorous stirring. The NCO/OH molar ratio should typically be between 1.5 and 2.5.
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants).
-
Maintain the reaction at 80-90°C for 2-3 hours, or until the isocyanate content reaches the theoretical value, as determined by titration (ASTM D2572).
-
-
Chain Extension:
-
Cool the prepolymer to 50-60°C and dissolve it in the anhydrous solvent to achieve a desired solids content (e.g., 30-40%).
-
In a separate vessel, dissolve the this compound in the solvent.
-
Slowly add the SDH solution to the prepolymer solution with vigorous stirring. The amount of SDH should be calculated to react with a specific percentage of the remaining NCO groups (e.g., 95-100% stoichiometry).
-
Continue stirring at 50-60°C for 1-2 hours.
-
-
Casting and Curing:
-
Cast the resulting polyurethane solution onto a release-coated glass plate to a uniform thickness.
-
Cure the film in a vacuum oven at 60-80°C for 12-24 hours to remove the solvent and complete the reaction.
-
dot graph "Solvent_Borne_PU_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} केंद
Protocol 2: Synthesis of an Aqueous Polyurethane Dispersion (PUD)
This protocol describes the preparation of a PUD using the prepolymer mixing process, where SDH is used as a chain extender in the aqueous phase.
Materials:
-
Polyol (e.g., Polyester polyol based on adipic acid and 1,4-butanediol, Mn = 1000 g/mol )
-
Diisocyanate (e.g., Isophorone diisocyanate, IPDI)
-
Internal Emulsifier (e.g., Dimethylolpropionic acid, DMPA)
-
This compound (SDH)
-
Neutralizing Agent (e.g., Triethylamine, TEA)
-
Solvent (e.g., Acetone or N-Methyl-2-pyrrolidone, NMP, to reduce viscosity)
-
Deionized Water
Procedure:
-
Prepolymer Synthesis:
-
In a reactor, charge the polyol, DMPA, and a minimal amount of solvent (if needed).
-
Heat the mixture to 60-70°C with stirring under a nitrogen blanket until a homogeneous solution is obtained.
-
Add the diisocyanate and a catalyst (e.g., DBTDL). The NCO/(OH+COOH) molar ratio should be controlled, typically between 1.3 and 1.8.
-
Maintain the reaction at 80-90°C until the desired NCO content is reached.
-
-
Neutralization and Dispersion:
-
Cool the prepolymer to 40-50°C.
-
Add the neutralizing agent (TEA) stoichiometrically to the DMPA carboxylic acid groups and stir for 20-30 minutes.
-
With high-speed stirring, add deionized water to the neutralized prepolymer to induce phase inversion and form a stable dispersion.
-
-
Chain Extension:
-
In a separate container, prepare a solution of this compound in deionized water.
-
Slowly add the SDH solution to the PUD with continuous stirring. The amount of SDH should be calculated to react with the remaining NCO groups.
-
Continue stirring at room temperature for 1-2 hours to complete the chain extension reaction.
-
-
Solvent Removal (if applicable):
-
If a solvent was used, remove it under reduced pressure to obtain the final solvent-free PUD.
-
dot graph "PUD_Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} केंद
Characterization of SDH-Extended Polyurethanes
To evaluate the properties of the synthesized polyurethanes, a range of analytical techniques should be employed:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the completion of the reaction by monitoring the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of urethane and urea carbonyl peaks.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperatures (Tg) of the soft and hard segments, providing insights into the degree of phase separation.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polyurethane.
-
Mechanical Testing (ASTM D412, D638): To measure tensile strength, elongation at break, and modulus of elasticity.
-
Dynamic Mechanical Analysis (DMA): To evaluate the viscoelastic properties of the material as a function of temperature.
Safety and Handling of this compound
This compound is a stable chemical compound but should be handled with appropriate safety precautions in a laboratory or industrial setting.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the powder.
-
Inhalation: Avoid inhaling the dust. Use in a well-ventilated area or with local exhaust ventilation.
-
Storage: Store in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for detailed safety information before using this compound.
Conclusion
This compound is a promising chain extender for polyurethanes, offering the potential for enhanced flexibility, toughness, and hydrolytic stability. Its controlled reactivity makes it particularly suitable for the synthesis of aqueous polyurethane dispersions. The protocols and information provided in this guide offer a solid foundation for researchers and scientists to explore the use of SDH in developing high-performance polyurethane materials for a wide range of applications, from advanced coatings and adhesives to biomedical devices. Further research and development will undoubtedly uncover the full potential of this versatile molecule in polyurethane chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 3. d-nb.info [d-nb.info]
- 4. [PDF] A Study on Polyurethane Adhesive Based Polyester Polyol Polymerized from Sebacic Acid | Semantic Scholar [semanticscholar.org]
- 5. (Open Access) A Study on Polyurethane Adhesive Based Polyester Polyol Polymerized from Sebacic Acid (2013) | Kyung Ho Jin | 6 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
Application Notes and Protocols for the Synthesis of Poly(Glycerol Sebacate) Using Sebacic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of poly(glycerol sebacate) (PGS), a biodegradable and biocompatible elastomer with significant potential in tissue engineering and drug delivery applications. Methodologies covering the conventional synthesis from glycerol and sebacic acid, as well as the use of a sebacic acid derivative to produce a linear polymer, are presented.
Introduction
Poly(glycerol sebacate) (PGS) is a thermoset polyester synthesized from the polycondensation of trifunctional glycerol and difunctional sebacic acid.[1] Its biocompatibility, biodegradability into non-toxic products, and tunable mechanical properties make it an attractive material for various biomedical applications.[1][2][3] The synthesis of PGS is a two-step process involving the formation of a prepolymer followed by a crosslinking or curing step to create a three-dimensional network.[4] This document outlines detailed protocols for different synthesis approaches and provides a comparative analysis of the resulting polymer properties.
Synthesis Methodologies
Several methods have been developed for the synthesis of PGS, each offering distinct advantages in terms of reaction time, energy consumption, and the resulting polymer properties.[1][5] The most common methods include conventional thermal polycondensation, microwave-assisted synthesis, and enzymatic synthesis.[6][7] This document focuses on the widely used thermal polycondensation method and an alternative approach using a sebacic acid derivative.
Protocol 1: Conventional Thermal Polycondensation of Glycerol and Sebacic Acid
This method involves the direct polycondensation of glycerol and sebacic acid at elevated temperatures under an inert atmosphere and/or vacuum.[1]
Materials:
-
Glycerol (≥99%)
-
Sebacic acid (≥99%)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Vacuum pump
-
Condenser (optional)
Experimental Protocol:
Step 1: Prepolymerization
-
Charge a round-bottom flask with equimolar amounts of glycerol and sebacic acid (e.g., 0.1 mol of each).[8]
-
Place the flask in a heating mantle on a magnetic stirrer.
-
Blanket the reaction mixture with an inert gas, such as nitrogen or argon.
-
Heat the mixture to 120°C with continuous stirring.[9]
-
Maintain the reaction at 120°C for 24 hours to form the prepolymer. During this stage, water is produced as a byproduct of the esterification reaction.
Step 2: Curing (Crosslinking)
-
After the prepolymerization step, increase the temperature to 120-150°C and apply a vacuum (e.g., 40 mTorr).[2][8]
-
Continue the reaction under vacuum for 24 to 48 hours. The duration of this step influences the degree of crosslinking and, consequently, the mechanical properties of the final polymer.[8]
-
The resulting product is a crosslinked PGS elastomer.
Workflow for Conventional PGS Synthesis:
Caption: Workflow for conventional PGS synthesis.
Protocol 2: Synthesis of Linear Poly(sebacoyl diglyceride) (PSeD) using a Sebacic Acid Derivative
An alternative approach to create a linear, non-crosslinked version of a PGS-like polymer involves using a diglycidyl ether derivative of sebacic acid, namely diglycidyl sebacate. This method avoids the formation of a crosslinked network, resulting in a polymer that is soluble in organic solvents.[2]
Materials:
-
Diglycidyl sebacate
-
Sebacic acid
-
Dioxane (solvent)
-
Tetrabutylammonium bromide (catalyst)
-
Nitrogen gas
-
Round-bottom flask with condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Ethyl ether (for precipitation)
Experimental Protocol:
-
In a round-bottom flask, dissolve equimolar amounts of diglycidyl sebacate and sebacic acid in dioxane.
-
Add 0.1 mol% of tetrabutylammonium bromide as a catalyst.[2]
-
Blanket the reaction mixture with nitrogen gas.
-
Heat the reaction to 95°C with continuous stirring for approximately 174 hours.[2]
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the polymer by adding the reaction mixture to ethyl ether.
-
Collect the precipitated poly(sebacoyl diglyceride) (PSeD) and dry it under vacuum.
Workflow for Linear PSeD Synthesis:
Caption: Workflow for linear PSeD synthesis.
Comparative Data
The synthesis conditions, particularly the monomer ratio and curing time/temperature, significantly influence the mechanical properties and degradation rate of PGS.
Table 1: Influence of Monomer Ratio and Curing Temperature on PGS Mechanical Properties
| Glycerol:Sebacic Acid Molar Ratio | Curing Temperature (°C) | Young's Modulus (MPa) | Ultimate Tensile Strength (MPa) | Elongation at Break (%) |
| 1:1 | 110 | 0.056 | - | - |
| 1:1 | 120 | 0.22 | 0.5 - 1.5 | 100 - 300 |
| 1:1 | 130 | 1.2 | - | - |
| 4:3 | - | 0.2 | - | - |
| 3:4 | - | 2.5 | - | - |
| 1:0.8 | - | - | - | - |
Data compiled from multiple sources.[8][10] Note: "-" indicates data not available in the cited sources.
Table 2: Properties of Linear PSeD
| Property | Value |
| Young's Modulus | 1.57 ± 0.48 MPa |
| Ultimate Tensile Strength | 1.83 ± 0.06 MPa |
| Elongation at Break | 409 ± 29 % |
Data for PSeD cured with 1.1% wt. sebacic acid at 120°C for 20h, followed by 21h at 1.1 Torr.[2]
Characterization of PGS and its Derivatives
A variety of analytical techniques can be employed to characterize the synthesized polymers.
Table 3: Recommended Characterization Techniques
| Technique | Purpose |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the formation of ester bonds and the disappearance of carboxylic acid and hydroxyl groups. The carbonyl peak for the ester is typically observed around 1730-1740 cm⁻¹.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To determine the chemical structure, degree of branching, and monomer conversion.[2][7] |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of the prepolymer. |
| Differential Scanning Calorimetry (DSC) | To determine thermal properties such as the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[12] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability and degradation profile of the polymer.[11] |
| Mechanical Testing (e.g., Tensile Testing) | To evaluate the mechanical properties such as Young's modulus, tensile strength, and elongation at break.[8] |
| In Vitro Degradation Studies | To assess the degradation rate by incubating the polymer in a relevant physiological solution (e.g., phosphate-buffered saline, PBS) and measuring mass loss over time.[8] |
Conclusion
The synthesis of poly(glycerol sebacate) and its derivatives can be tailored to achieve a wide range of properties suitable for various biomedical applications. The conventional thermal polycondensation method is a robust and widely used technique for producing crosslinked PGS elastomers. By carefully controlling the synthesis parameters, such as monomer ratio and curing conditions, the mechanical properties and degradation rate can be modulated. The use of sebacic acid derivatives, such as diglycidyl sebacate, offers a route to linear, soluble polymers with distinct characteristics. The protocols and data presented in these application notes provide a foundation for researchers to synthesize and characterize these promising biomaterials for their specific research and development needs.
References
- 1. Different methods of synthesizing poly(glycerol sebacate) (PGS): A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyglycerol Sebacate Elastomer: A Critical Overview of Synthetic Methods and Characterisation Techniques [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Poly(glycerol sebacate): A Comparative Study of Various Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Different methods of synthesizing poly(glycerol sebacate) (PGS): A review [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 8. research.sabanciuniv.edu [research.sabanciuniv.edu]
- 9. researchgate.net [researchgate.net]
- 10. Characterization and optimization of glycerol/sebacate ratio in poly(glycerol-sebacate) elastomer for cell culture application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Physical characterization of poly(glycerol sebacate)/Bioglass composites | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Photopolymerization of Sebacic Acid Monomers for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebacic acid, a naturally occurring dicarboxylic acid, serves as a versatile building block for the synthesis of biodegradable and biocompatible polymers with significant potential in biomedical applications.[1] Through photopolymerization, sebacic acid-based monomers can be rapidly transformed from a liquid prepolymer solution into a solid, crosslinked network under mild conditions, making this technique ideal for encapsulating sensitive therapeutic agents and for creating intricately designed tissue engineering scaffolds.[2][3]
This document provides detailed application notes and experimental protocols for the photopolymerization of sebacic acid-based monomers, with a focus on methacrylated poly(glycerol sebacate) (PGS-M), a widely studied photocurable derivative.[3][4]
Key Applications
Photopolymerized sebacic acid-based polymers are attractive materials for a range of biomedical applications, including:
-
Tissue Engineering: Their tunable mechanical properties and biocompatibility make them suitable for regenerating soft tissues such as cartilage, nerve, and cardiovascular tissues.[5][6] The elastomeric nature of polymers like PGS is particularly beneficial for applications requiring materials that can withstand mechanical loading.[4]
-
Drug Delivery: The ability to encapsulate drugs during the photopolymerization process without the need for harsh solvents or high temperatures is a significant advantage for the controlled release of therapeutics.[2][4] The degradation rate of the polymer can be tailored to control the drug release kinetics.[2][4]
-
3D Bioprinting: The rapid, light-induced curing of sebacic acid-based resins allows for the fabrication of complex, high-resolution 3D scaffolds that can mimic the architecture of native tissues.[7]
Experimental Protocols
Protocol 1: Synthesis of Poly(glycerol sebacate) (PGS) Prepolymer
This protocol describes the synthesis of the PGS prepolymer through a melt polycondensation reaction.
Materials:
-
Glycerol (anhydrous)
-
Sebacic acid
-
Nitrogen or Argon gas supply
-
Vacuum pump
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
Procedure:
-
Add equimolar amounts of glycerol and sebacic acid to the three-neck round-bottom flask equipped with a magnetic stir bar.
-
Assemble the flask with a condenser and an inlet for inert gas.
-
Heat the mixture to 120°C under a constant flow of nitrogen or argon gas with continuous stirring for 24 hours.[3] This initial step facilitates the esterification reaction and the formation of low molecular weight oligomers.
-
After 24 hours, apply a vacuum (e.g., 20 mbar) to the system to remove the water generated during the condensation reaction.[3]
-
Continue the reaction under vacuum at 120°C for an additional 24-48 hours. The duration of this step will influence the final molecular weight of the prepolymer.[8]
-
The resulting viscous liquid is the PGS prepolymer. It can be stored at 4°C under a dry, inert atmosphere.
Protocol 2: Methacrylation of PGS Prepolymer (PGS-M)
This protocol details the functionalization of the PGS prepolymer with methacrylate groups to render it photocurable.
Materials:
-
PGS prepolymer (from Protocol 1)
-
Methacrylic anhydride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
30 mM Hydrochloric acid (HCl)
-
Calcium chloride (CaCl₂), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the PGS prepolymer in anhydrous DCM in a round-bottom flask with stirring. The concentration will depend on the viscosity of the prepolymer.
-
Cool the solution in an ice bath.
-
Add triethylamine (TEA) to the solution. TEA acts as a base to neutralize the methacrylic acid byproduct.
-
Slowly add methacrylic anhydride dropwise to the cooled solution. The amount of methacrylic anhydride will determine the degree of methacrylation (DM).[9]
-
Allow the reaction to proceed at 0°C and then warm to room temperature overnight with continuous stirring.[4]
-
After the reaction is complete, wash the solution with 30 mM HCl to remove unreacted TEA and other water-soluble impurities.[4]
-
Dry the organic phase over anhydrous CaCl₂.[4]
-
Remove the DCM using a rotary evaporator to obtain the methacrylated PGS (PGS-M) prepolymer.[4]
Protocol 3: Photopolymerization of PGS-M
This protocol describes the process of photocuring the PGS-M prepolymer to form a crosslinked elastomeric network.
Materials:
-
PGS-M prepolymer (from Protocol 2)
-
Photoinitiator (e.g., Irgacure 2959, or a 50/50 blend of diphenyl(2,4,6-trimethylbenzoyl) phosphine oxide and 2-hydroxy-2-methypropiophenone)[4]
-
UV light source (e.g., 365 nm)
-
Mold for casting the polymer (e.g., PDMS mold)
Procedure:
-
Dissolve the desired amount of photoinitiator in the PGS-M prepolymer. The concentration of the photoinitiator typically ranges from 0.5% to 2% (w/w).[4] Ensure thorough mixing to achieve a homogeneous solution.
-
Pour the PGS-M/photoinitiator mixture into a mold of the desired shape and dimensions.
-
Expose the mixture to UV light. The exposure time and intensity will depend on the photoinitiator used, the concentration, and the thickness of the sample. A typical exposure might be 10 minutes under a UV-A lamp.[4]
-
The liquid prepolymer will solidify into a crosslinked elastomeric network.
-
Post-curing, the material can be washed to remove any unreacted monomers or photoinitiator fragments, which is crucial for biomedical applications to ensure biocompatibility.[9]
Data Presentation
The following tables summarize quantitative data from various studies on photopolymerized sebacic acid-based polymers.
Table 1: Mechanical Properties of Photopolymerized Sebacic Acid-Based Polymers
| Polymer Composition | Degree of Methacrylation (%) | Young's Modulus (MPa) | Ultimate Tensile Strength (UTS) (MPa) | Elongation at Break (%) | Citation(s) |
| PGSA | 31 | 0.05 | 0.05 | 42 | [10] |
| PGSA | 54 | 1.38 | 0.50 | 189 | [10] |
| (PGS-co-PEG2)-M | Not Specified | 0.08 - 0.48 | Not Reported | Not Reported | [11][12][13] |
| (PGS-co-PEG3)-M | Not Specified | 2.67 - 35.47 | Not Reported | Not Reported | [11][12][13] |
| PGS-M (Low Mw) | Varied | ~0.2 - 1.2 | ~0.1 - 0.4 | Not Reported | [14] |
| PGS-M (High Mw) | Varied | ~0.4 - 2.0 | ~0.2 - 0.8 | Not Reported | [14] |
Table 2: In Vitro and In Vivo Degradation of Photopolymerized Sebacic Acid-Based Polymers
| Polymer Composition | Degradation Condition | Duration | Mass Loss (%) | Citation(s) |
| PGS-M (5.5 kDa) | In vivo (subcutaneous) | 11 weeks | 40.1 ± 11.8 | [2] |
| PGS-M (5.5 kDa) | In vivo (subcutaneous) | 11 weeks | 19.9 ± 7.4 | [2] |
| PGS-M (5.5 kDa) | In vivo (subcutaneous) | 11 weeks | 14.3 ± 1.4 | [2] |
| PGSA (DA = 0.31) | In vitro (Enzymatic) | 48 hours | ~30 | [10] |
| PGSA (DA = 0.54) | In vitro (Enzymatic) | 48 hours | ~15 | [10] |
| Unmodified PEGSDA | In vivo (cage implant) | 12 weeks | ~42 | [8][11] |
| RGD-modified PEGSDA | In vivo (cage implant) | 12 weeks | ~52 | [8][11] |
Table 3: Biocompatibility of Photopolymerized Sebacic Acid-Based Polymers
| Polymer Composition | Cell Type / In Vivo Model | Assay | Result | Citation(s) |
| PGS-M | In vivo (subcutaneous) | Histology | Limited inflammation and fibrous encapsulation | [4][15] |
| PEGSDA Hydrogels | In vivo (cage implant) | Exudate analysis | Minimal inflammatory response up to 21 days | [8][16] |
| (PGS-co-PEG)-M | Not Specified | Resazurin & PicoGreen® | Biocompatible, supported cell metabolic activity | [11][12] |
| Photopolymerized Hydrogel with Irgacure 2959 | Human Aortic Smooth Muscle Cells | Cell Survival | No significant decrease at 0.015% (w/v) Irgacure 2959 | [17] |
Visualizations
Experimental Workflow
Host Response to Implanted Biomaterial
Integrin-Mediated Cell Adhesion and Signaling
References
- 1. The tissue response to photopolymerized PEG-p(HPMAm-lactate)-based hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methacrylated poly(glycerol sebacate) as a photocurable, biocompatible, and biodegradable polymer with tunable degradation and drug release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methacrylated poly(glycerol sebacate) as a photocurable, biocompatible, and biodegradable polymer with tunable degradation and drug release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Poly(Glycerol Sebacate) in Biomedical Applications—A Review of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Characterization of Photocurable Elastomers from Poly(glycerol-co-sebacate) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and characterisation of photocurable poly(glycerol sebacate)-co-poly(ethylene glycol) methacrylates - White Rose Research Online [eprints.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and characterisation of photocurable poly(glycerol sebacate)- co -poly(ethylene glycol) methacrylates: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 14. Frontiers | Synthesis, Characterization and 3D Micro-Structuring via 2-Photon Polymerization of Poly(glycerol sebacate)-Methacrylate–An Elastomeric Degradable Polymer [frontiersin.org]
- 15. Methacrylated poly(glycerol sebacate) as a photocurable, biocompatible, and biodegradable polymer with tunable degradation and drug release kinetics | CoLab [colab.ws]
- 16. researchgate.net [researchgate.net]
- 17. Cytocompatibility Studies of an in situ Photopolymerized Thermoresponsive Hydrogel Nanoparticle System using Human Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Surface-Eroding Polymers with Sebacic Dihydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of surface-eroding polymers based on sebacic acid, with a focus on crosslinking using sebacic dihydrazide for controlled drug delivery applications.
Introduction
Surface-eroding polymers are a class of biodegradable materials that degrade from the surface inward, while the bulk of the polymer remains intact. This characteristic allows for a more predictable and controlled release of encapsulated therapeutic agents, often approaching zero-order kinetics. Polyanhydrides, particularly those derived from sebacic acid, are exemplary surface-eroding polymers due to their biocompatibility and tunable degradation rates.[1]
Sebacic acid, a naturally occurring dicarboxylic acid, can be polymerized to form poly(sebacic anhydride) (PSA). The degradation rate of PSA can be tailored by copolymerizing it with other dicarboxylic acids or by creating crosslinked networks.[2] Crosslinking enhances the mechanical properties and stability of the polymer matrix. This compound, a bifunctional crosslinking agent, can react with the anhydride groups in the polymer backbone to form stable hydrazone linkages, creating a crosslinked, surface-eroding polymer network suitable for sustained drug delivery.
This document provides detailed protocols for the synthesis of poly(sebacic anhydride), its subsequent crosslinking with this compound, and methods for characterization and evaluation of drug release.
Experimental Protocols
Synthesis of Poly(sebacic anhydride) (PSA) by Melt Polycondensation
This protocol describes the synthesis of linear poly(sebacic anhydride) from sebacic acid via a two-step melt polycondensation reaction.
Materials:
-
Sebacic acid
-
Acetic anhydride
-
Nitrogen gas (high purity)
-
Vacuum pump
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and vacuum outlet
-
Heating mantle with temperature controller
-
Dichloromethane
-
Petroleum ether
-
Ethyl ether
Procedure:
-
Prepolymer Synthesis:
-
Place recrystallized sebacic acid in a clean, dry glass reactor.
-
Add an excess of acetic anhydride (e.g., a 1:5 w/v ratio of sebacic acid to acetic anhydride).[3]
-
Heat the mixture to 140°C under a nitrogen atmosphere with constant stirring until the sebacic acid completely dissolves and a clear solution is formed. This step converts the dicarboxylic acid to a mixed anhydride prepolymer.
-
Remove the excess acetic anhydride and acetic acid byproduct by distillation under reduced pressure.[2]
-
-
Polymerization:
-
Increase the temperature of the prepolymer to 180°C under a high vacuum (e.g., <1 mmHg).
-
Continue the reaction with constant stirring for 2-3 hours to increase the molecular weight of the polymer.[2]
-
The viscosity of the melt will increase as the polymerization progresses.
-
Stop the reaction and allow the polymer to cool to room temperature under a nitrogen atmosphere. The resulting solid is poly(sebacic anhydride).
-
-
Purification:
-
Dissolve the synthesized PSA in a minimal amount of dichloromethane.
-
Precipitate the polymer by slowly adding the solution to a vigorously stirred excess of a cold 1:1 mixture of petroleum ether and ethyl ether.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer multiple times with cold ether to remove any unreacted monomers and oligomers.
-
Dry the purified polymer under vacuum at room temperature for 48 hours.
-
Store the purified PSA under desiccated conditions at -20°C to prevent hydrolysis.[2]
-
Crosslinking of Poly(sebacic anhydride) with this compound
This generalized protocol describes the crosslinking of pre-synthesized PSA with this compound. The reaction involves the nucleophilic attack of the hydrazide groups on the anhydride linkages, forming hydrazone bonds.
Materials:
-
Purified poly(sebacic anhydride) (PSA)
-
This compound
-
Anhydrous dichloromethane (or another suitable aprotic solvent)
-
Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a condenser and nitrogen inlet
Procedure:
-
Dissolution:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve a known amount of purified PSA in anhydrous dichloromethane to a desired concentration (e.g., 10% w/v).
-
Stir the solution until the polymer is completely dissolved.
-
-
Crosslinking Reaction:
-
Prepare a solution of this compound in a minimal amount of a suitable solvent. The choice of solvent will depend on the solubility of the dihydrazide and its compatibility with the polymer solution.
-
Add the this compound solution dropwise to the PSA solution with continuous stirring. The molar ratio of dihydrazide to anhydride repeating units can be varied to control the crosslinking density. A typical starting point is a 1:10 molar ratio of dihydrazide to anhydride groups.
-
Allow the reaction to proceed at room temperature under a nitrogen atmosphere for 24-48 hours. The reaction progress can be monitored by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, looking for the appearance of characteristic hydrazone peaks and a decrease in the anhydride peaks.
-
-
Purification of Crosslinked Polymer:
-
Precipitate the crosslinked polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol or ether.
-
Collect the precipitate by filtration.
-
Wash the crosslinked polymer extensively with the non-solvent to remove any unreacted this compound and residual solvent.
-
Dry the crosslinked polymer under vacuum at room temperature until a constant weight is achieved.
-
Store the dried crosslinked polymer under desiccated conditions.
-
Characterization of Polymers
2.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the synthesized polymers.
-
Procedure: Acquire FTIR spectra of sebacic acid, PSA, and the this compound-crosslinked polymer.
-
Expected Results:
-
PSA: Disappearance of the broad O-H stretch from the carboxylic acid and the appearance of characteristic anhydride peaks around 1815 cm⁻¹ and 1745 cm⁻¹.
-
Crosslinked Polymer: Attenuation of the anhydride peaks and the appearance of new peaks corresponding to C=N stretching of the hydrazone and N-H bending, confirming the crosslinking reaction.
-
2.3.2. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the linear PSA.
-
Procedure: Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran) and analyze using a GPC system calibrated with polystyrene standards.
2.3.3. Thermal Analysis (DSC and TGA):
-
Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and thermal stability of the polymers.
-
Procedure:
-
Differential Scanning Calorimetry (DSC): Heat the polymer sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).
-
Thermogravimetric Analysis (TGA): Heat the polymer sample in a controlled atmosphere (e.g., nitrogen) and monitor the weight loss as a function of temperature.
-
In Vitro Erosion Study
Purpose: To quantify the surface erosion rate of the polymer.
Procedure:
-
Prepare disk-shaped samples of the polymer of known weight and dimensions.
-
Immerse the disks in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.
-
At predetermined time points, remove the disks, gently wash with deionized water, and dry under vacuum to a constant weight.
-
Calculate the percentage of mass loss over time.
In Vitro Drug Release Study
Purpose: To evaluate the release kinetics of a model drug from the polymer matrix.
Procedure:
-
Load the polymer with a model drug (e.g., paclitaxel, ciprofloxacin) during the fabrication process (e.g., by solvent casting or melt encapsulation).
-
Place the drug-loaded polymer matrix of known weight and drug content in a release medium (e.g., PBS at pH 7.4) at 37°C with gentle agitation.
-
At specific time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the cumulative percentage of drug released over time.
Data Presentation
Quantitative Data on Polymer Erosion
| Polymer Composition | Erosion Rate (% mass loss/day) | Reference |
| Poly(sebacic anhydride) (PSA) | ~15-20 | [2] |
| Poly(sebacic acid-co-ricinoleic acid) (70:30) | Slower than PSA | [4] |
| Poly(sebacic acid-co-1,3-bis(p-carboxyphenoxy)propane) (P(CPP-SA)) | Slower than PSA, dependent on CPP content | [2] |
Quantitative Data on Drug Release
| Polymer System | Drug | Drug Loading (%) | Cumulative Release (%) | Time (days) | Release Kinetics | Reference |
| Poly(sebacic acid-co-ricinoleic ester anhydride) Nanoparticles | Paclitaxel | 5-10 | ~80 | >10 | Biphasic | [5] |
| Poly(sebacic acid-co-ricinoleic acid) Cylindrical Implants | Paclitaxel | 10-20 | ~60 | 35 | Zero-order/Korsmeyer-Peppas | [4] |
| Poly(sebacic acid) Nanoparticles | Thyrotropin-releasing hormone (TRH) | N/A | >80 | <1 (in water) | Rapid | |
| Histidine-containing polymeric nanoparticles | Ciprofloxacin | ~15 | 96 | 1 | Hixson-Crowell | [3] |
Visualizations
Experimental Workflow
Caption: Workflow for synthesis, crosslinking, and evaluation.
Paclitaxel Signaling Pathway
References
- 1. Biocompatibility of polysebacic anhydride microparticles with chondrocytes in engineered cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of ciprofloxacin-loaded polymeric nanoparticles for drug delivery | springerprofessional.de [springerprofessional.de]
- 3. wisdomlib.org [wisdomlib.org]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sebacic Dihydrazide (SDH) Concentration for Desired Crosslink Density
Welcome to the technical support center for sebacic dihydrazide (SDH) crosslinking. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing SDH concentration to achieve the desired crosslink density in hydrogels and other biomaterials. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and refine your experimental design for robust and reproducible results.
I. Foundational Knowledge: Understanding SDH Crosslinking
Before diving into troubleshooting, it's crucial to grasp the fundamentals of how this compound functions as a crosslinker.
What is this compound (SDH)?
This compound (SDH) is a symmetrical, long-chain aliphatic dihydrazide used as a crosslinking agent.[1] Its structure features two terminal hydrazide groups (-CONHNH2) separated by an eight-carbon backbone. This flexible chain length can impart favorable mechanical properties to the resulting crosslinked network.[2] SDH is commonly used in applications such as hydrogel formation for tissue engineering, drug delivery, and as a hardener for epoxy resins.[3][4]
The Chemistry of Crosslinking
SDH typically crosslinks polymers containing carbonyl groups (ketones or aldehydes) or, more commonly, carboxyl groups (-COOH). The reaction with carboxyl groups, prevalent in polymers like hyaluronic acid (HA) or alginate, requires an activation step.[5][6] This is most often achieved using carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency.[7][8]
The process can be summarized as follows:
-
Activation: EDC activates the carboxyl groups on the polymer backbone, forming a highly reactive O-acylisourea intermediate.[9]
-
Stabilization (Optional but Recommended): NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This intermediate is less susceptible to hydrolysis in aqueous environments, leading to higher crosslinking efficiency.[8]
-
Crosslinking: The hydrazide groups of SDH attack the activated carboxyl groups (or NHS esters), forming stable amide bonds and creating a crosslinked network. Each SDH molecule can potentially react with two different polymer chains, thus forming a bridge.[10]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Insufficient Crosslinking or Gelation Failure
Symptoms:
-
The solution remains liquid or forms a very weak gel.
-
The hydrogel dissolves or degrades too quickly in media.
-
Mechanical properties (e.g., stiffness, elasticity) are lower than expected.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Suboptimal Molar Ratios | The ratio of SDH to activatable carboxyl groups is critical. Too little SDH results in an incomplete network. | 1. Calculate Molar Equivalents: Determine the molar concentration of reactive carboxyl groups on your polymer. 2. Titrate SDH Concentration: Start with a 1:1 molar ratio of hydrazide groups to carboxyl groups. Perform a concentration sweep (e.g., 0.5:1, 1:1, 2:1) to find the optimal concentration for your system. |
| EDC/NHS Hydrolysis | EDC and its activated intermediates are highly susceptible to hydrolysis in aqueous buffers, which deactivates them before they can react with SDH.[9] | 1. Use Fresh Reagents: Prepare EDC/NHS solutions immediately before use. Do not store stock solutions.[11] 2. Control pH: Perform the activation step in a slightly acidic buffer (pH 4.5-6.0, e.g., MES buffer) to minimize hydrolysis.[7] 3. Two-Step Reaction: Activate the polymer with EDC/NHS first, then add the SDH solution. This can improve efficiency. |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) will compete with the polymer and SDH for reaction with EDC. | 1. Use Non-Reactive Buffers: Employ buffers such as MES or HEPES for the crosslinking reaction.[9] 2. Buffer Exchange: If your polymer is in an incompatible buffer, perform dialysis or use a desalting column to exchange it for an appropriate one. |
| Low Polymer Concentration | If the polymer chains are too far apart, the likelihood of intermolecular crosslinking is reduced, favoring intramolecular reactions (looping) that do not contribute to network strength.[12] | 1. Increase Polymer Concentration: Systematically increase the weight/volume percentage of your polymer to promote intermolecular connections. |
Problem 2: Excessive Crosslinking or Brittle Hydrogels
Symptoms:
-
The hydrogel is overly stiff, brittle, and may fracture easily.
-
Poor swelling capacity.
-
Difficulty in handling or injecting the hydrogel.
-
Potential for cytotoxicity due to unreacted crosslinker.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Excess SDH Concentration | Too much SDH can lead to a very high crosslink density, resulting in a brittle network with limited chain mobility. | 1. Reduce SDH Concentration: Based on your initial titration, systematically decrease the molar ratio of SDH to carboxyl groups. 2. Analyze Mechanical Properties: Use rheology or compression testing to quantify the effect of reduced SDH on the hydrogel's storage modulus (G') and toughness. |
| High EDC/NHS Concentration | Over-activation of carboxyl groups can lead to a very rapid and dense crosslinking reaction. | 1. Titrate EDC/NHS: Reduce the molar excess of EDC and NHS relative to the carboxyl groups. A common starting point is a 2-4 fold molar excess of EDC over NHS, and a 5-10 fold molar excess of NHS over the polymer's carboxyl groups.[7] |
| Reaction Time Too Long | Allowing the crosslinking reaction to proceed for an extended period can lead to an overly dense network. | 1. Perform a Time-Course Study: Monitor the gelation process over time using rheometry to determine the gel point (when G' > G''). Quench the reaction (e.g., by adding a primary amine like hydroxylamine) at different time points to achieve the desired properties. |
III. Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal SDH concentration for my specific polymer?
There is no single "best" concentration; it is application-dependent. The key is to perform a systematic optimization.
Experimental Protocol: SDH Concentration Optimization
-
Prepare Polymer Solution: Dissolve your polymer (e.g., hyaluronic acid) in MES buffer (pH 5.5) to the desired final concentration (e.g., 2% w/v).
-
Prepare Reagent Stocks:
-
Prepare a fresh stock solution of EDC and NHS in MES buffer.
-
Prepare several stock solutions of SDH in DI water or buffer to achieve the desired final molar ratios.
-
-
Activation: Add the EDC/NHS solution to the polymer solution and mix thoroughly. Incubate for 15 minutes at room temperature to allow for activation.[8]
-
Crosslinking: Add the different SDH solutions to separate aliquots of the activated polymer. Mix quickly and thoroughly.
-
Characterization: Evaluate each formulation for:
-
Gelation Time: Use the vial tilt method or a rheometer.
-
Mechanical Properties: Measure the storage modulus (G') and loss modulus (G'') using a rheometer.
-
Swelling Ratio: Equilibrate a known weight of the hydrogel in PBS and measure the change in weight.
-
Degradation: Monitor the mass loss of the hydrogel over time in a relevant buffer or enzyme solution.
-
Q2: How can I measure the crosslink density?
Directly measuring crosslink density is complex. However, several indirect methods provide excellent comparative data:
-
Swelling Studies: A lower swelling ratio generally indicates a higher crosslink density. The polymer volume fraction in the swollen state can be used to calculate parameters like the molecular weight between crosslinks (Mc).[13]
-
Rheology: A higher storage modulus (G') is indicative of a stiffer, more densely crosslinked network.[14]
-
Spectroscopy (NMR/FTIR): While more complex, techniques like Nuclear Magnetic Resonance (NMR) can be used to quantify the degree of modification by comparing the integral of peaks corresponding to the crosslinker and the polymer.[14][15] Fourier-Transform Infrared (FTIR) spectroscopy can confirm the formation of amide bonds.[16]
Q3: Does the length of the SDH carbon chain matter?
Yes. This compound has a longer and more flexible C8 alkyl chain compared to other common dihydrazides like adipic dihydrazide (ADH, C4 chain).[1][10] This longer chain can result in a more flexible and less brittle hydrogel network, even at high crosslink densities, compared to shorter, more rigid crosslinkers.[2]
Q4: Can I control the degradation rate of my SDH-crosslinked hydrogel?
Absolutely. The degradation rate is directly related to the crosslink density.
-
Higher SDH Concentration → Higher Crosslink Density → Slower Degradation.
-
Lower SDH Concentration → Lower Crosslink Density → Faster Degradation.
By tuning the SDH concentration as described in the optimization protocol, you can tailor the hydrogel's residence time for your specific application, from days to weeks.[17]
IV. References
-
This compound 925-83-7 wiki . Available from: [Link]
-
Shakya, A. K., & Nandakumar, K. S. (2013). Thermo-Responsive Smart Hydrogels: Molecular Engineering, Dynamic Cross-Linking Strategies, and Therapeutics Applications . International Journal of Molecular Sciences, 14(3), 6396-6420. Available from: [Link]
-
How can you measure the crosslink density of a hydrogel mixed with a crosslinker? . ResearchGate. Available from: [Link]
-
Characterization of cross-linking densities of gel microspheres... . ResearchGate. Available from: [Link]
-
Appel, E. A., Tibbitt, M. W., Webber, M. J., Mattix, B. A., Veiseh, O., & Langer, R. (2015). Tuning Cross-Link Density in a Physical Hydrogel by Supramolecular Self-Sorting . Angewandte Chemie International Edition, 54(28), 8139-8143. Available from: [Link]
-
Ghorpade, V. S., Yadav, A. V., & Dias, R. J. (2017). Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges . Polymers, 9(12), 653. Available from: [Link]
-
Dihydrazides - The Versatile Curing Agent for Solid Dispersion Systems . A&C Catalysts, Inc. Available from: [Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS . G-Biosciences. Available from: [Link]
-
Adipic Acid Dihydrazide – A Unique Crosslinking Agent and Curative . Gantrade Corporation. Available from: [Link]
-
Adipic acid dihydrazide . Wikipedia. Available from: [Link]
-
Lee, J. E., Kim, S. H., & Kim, Y. H. (2007). Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents . Journal of Industrial and Engineering Chemistry, 13(6), 947-952. Available from: [Link]
-
EDC-induced hydrazine addition is enhanced at higher gelatin... . ResearchGate. Available from: [Link]
-
Burdick, J. A., & Prestwich, G. D. (2011). Dual-Modified Hyaluronic Acid for Tunable Double Cross-Linked Hydrogel Adhesives . Advanced Materials, 23(12), H41-H45. Available from: [Link]
-
Development of novel aqueous coatings which meet the requirements of ecology-conscious society: Novel cross-linking system based on the carbonyl-hydrazide reaction and its applications . ResearchGate. Available from: [Link]
-
Muggli, D. S., Burkoth, A. K., & Anseth, K. S. (1999). Crosslinked polyanhydrides for use in orthopedic applications: degradation behavior and mechanics . Journal of Biomedical Materials Research, 46(2), 271-278. Available from: [Link]
-
Wang, C. C., Hsieh, C. Y., & Tsai, C. C. (2014). Injectable oxidized hyaluronic acid/adipic acid dihydrazide hydrogel for nucleus pulposus regeneration . Acta Biomaterialia, 10(6), 2628-2637. Available from: [Link]
-
Using Dihydrazides as Thermal Latent Curing Agents in Epoxy-Based Sealing Materials for Liquid Crystal Displays . MDPI. Available from: [Link]
-
Hyaluronic acid (HA)-adipic dihydrazide (ADH) intermediate for further derivatization with paclitaxel . ResearchGate. Available from: [Link]
-
Wade, R. J., Bassin, E. J., Rodell, C. B., & Burdick, J. A. (2015). Statistical Optimization of Hydrazone-Crosslinked Hyaluronic Acid Hydrogels for Protein Delivery . Biomacromolecules, 16(10), 3145-3153. Available from: [Link]
-
Potential of hydrogels based on poly(ethylene glycol) and sebacic acid as orthopedic tissue engineering scaffolds . PubMed. Available from: [Link]
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- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
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- 13. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Injectable oxidized hyaluronic acid/adipic acid dihydrazide hydrogel for nucleus pulposus regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling the Reaction Kinetics of Sebacic Dihydrazide Crosslinking
Introduction to Sebacic Dihydrazide Crosslinking
Welcome to the technical support center for this compound (SDH) crosslinking. This guide is designed for researchers, scientists, and drug development professionals who utilize hydrazone bond formation in their experimental work, from bioconjugation and hydrogel formation to the development of advanced drug delivery systems.[1][2]
This compound is a symmetrical, difunctional crosslinking agent that reacts with aldehydes and ketones to form stable hydrazone bonds.[1][3] This process, known as keto-hydrazide or carbonyl-hydrazide chemistry, is a condensation reaction that releases a water molecule for each bond formed.[4][5] The reaction is highly valued for its chemoselectivity, as carbonyl and hydrazide functional groups are generally absent in native biological systems, ensuring minimal side reactions.[6]
The core of controlling this reaction lies in understanding its two-step mechanism:
-
Nucleophilic Addition: The terminal amine of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable tetrahedral intermediate called a carbinolhydrazine.[4]
-
Dehydration: This intermediate is then dehydrated in an acid-catalyzed step to form the final, stable C=N hydrazone bond.[4]
At neutral pH, the dehydration step is typically the rate-limiting step of the entire process.[4][6] Mastering control over the reaction kinetics, therefore, requires a nuanced manipulation of reaction parameters to balance the requirements of these two fundamental steps. This guide provides detailed, field-proven insights to help you troubleshoot and optimize your crosslinking experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered when working with this compound and similar crosslinkers.
Q1: What is the optimal pH for this compound crosslinking, and why is it so critical?
A1: The reaction rate of hydrazone formation is exquisitely pH-dependent. The optimal pH is typically in the mildly acidic range of 4.5 to 5.5 .[7][8] This is the result of a mechanistic trade-off:
-
Above pH 7.0: The hydrazide nucleophile is largely deprotonated and highly reactive. However, the acid-catalyzed dehydration of the carbinolhydrazine intermediate becomes extremely slow, making it the rate-limiting step.[4][6]
-
Below pH 4.0: The dehydration step is rapid, but the hydrazide becomes protonated (R-NH-NH3+). This protonation deactivates it as a nucleophile, significantly slowing the initial addition step.
-
Optimal Range (pH 4.5-5.5): This range provides a delicate balance, ensuring a sufficient concentration of the reactive, non-protonated hydrazide for the initial attack while also providing enough acid catalysis to efficiently drive the rate-limiting dehydration step.
Q2: How does temperature influence the reaction kinetics?
A2: In accordance with the Arrhenius equation, increasing the temperature generally accelerates the reaction rate.[9] For every 10°C increase, the reaction rate can approximately double. However, the practical application of temperature control depends heavily on the system:
-
Bioconjugation: In applications involving proteins or cells, the temperature is limited by the thermal stability of the biological components. Reactions are typically run between room temperature (20-25°C) and physiological temperature (37°C).
-
Polymer & Materials Science: In formulating systems like epoxy resins or coatings, temperature can be used as a powerful control switch. This compound can act as a latent curing agent , remaining non-reactive at room temperature and initiating crosslinking only upon heating to its melting point or higher.[10][11][12] For example, one-component epoxy systems with SDH can have a pot life of months at room temperature but cure rapidly at temperatures around 130°C.[13]
Q3: My application requires a neutral pH. How can I accelerate the slow crosslinking kinetics under these conditions?
A3: This is a common challenge, particularly in cell-based assays or physiological hydrogel formation. The slow kinetics at neutral pH can be overcome by using a nucleophilic catalyst . The most effective catalysts are aromatic amines.
-
Aniline: This is the classic catalyst for hydrazone formation. It works by first forming a highly reactive protonated Schiff base with the carbonyl compound, which is then readily displaced by the hydrazide nucleophile.[14]
-
Anthranilic Acid Derivatives: Water-soluble catalysts like 5-methoxyanthranilic acid (5MA) and 3,5-diaminobenzoic acid are superior to aniline, enhancing reaction rates by one to two orders of magnitude at neutral pH.[15][16] The ortho-carboxylate group is believed to facilitate intramolecular proton transfer, further accelerating the reaction.[15]
-
Bifunctional Buffers: Certain buffer compounds, such as 2-(aminomethyl)imidazoles, can serve the dual purpose of maintaining pH and catalyzing the reaction, offering a simplified and highly effective approach.[17]
Q4: How can I effectively stop or "quench" the crosslinking reaction at a specific time point?
A4: Quenching is essential for controlling the extent of crosslinking and for analytical time-point experiments. Several strategies can be employed:
-
pH Adjustment: Rapidly increasing the pH to >8.5 will effectively halt the reaction by inhibiting the acid-catalyzed dehydration step. This is often the simplest and most effective method for aqueous systems.
-
Competitive Scavenging: Introduce a high molar excess of a small, highly reactive monofunctional aldehyde or ketone (e.g., acetone or benzaldehyde). This will react with any remaining free hydrazide groups on the SDH, preventing further crosslinking.
-
Reduction of the Hydrazone Bond: For applications requiring irreversible termination, the hydrazone bond can be reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH3CN). This permanently locks the crosslink and prevents any potential reversal.
Q5: What is the impact of reactant stoichiometry on the final properties of the crosslinked material?
A5: Stoichiometry is a critical parameter that directly dictates the crosslink density and, consequently, the physicochemical properties of the final product.
-
High Crosslink Density: Using a 1:2 molar ratio of this compound to carbonyl groups (assuming the carbonyl is on the molecule to be crosslinked) will, in theory, maximize the crosslink density. This typically results in stiffer, less swellable hydrogels or more rigid polymers.
-
Low Crosslink Density: Using a substoichiometric amount of SDH (e.g., a 1:4 or lower ratio) will result in a lower crosslink density. This creates more flexible materials with higher swelling ratios, which can be advantageous for applications like soft tissue engineering or controlled release where diffusion is important. The ratio of crosslinker to the functionalized polymer must be carefully optimized and is a key formulation parameter.[13][18]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues encountered during crosslinking experiments.
| Problem | Possible Cause | Recommended Solution & Explanation |
| 1. Slow or Incomplete Crosslinking | Suboptimal pH: The reaction buffer is outside the ideal 4.5-5.5 range. | Verify and adjust the pH of your reaction mixture using a calibrated pH meter. Even a small deviation can significantly impact the rate. |
| Low Temperature: The reaction lacks sufficient thermal energy. | If your components are thermally stable, increase the temperature in 5-10°C increments (e.g., from 25°C to 37°C). | |
| Catalyst Not Used (at neutral pH): The uncatalyzed reaction at pH 7.0-7.4 is inherently slow. | Introduce a catalyst. Add 1-10 mM of aniline or, for superior performance, 5-methoxyanthranilic acid (5MA) to the reaction mixture.[14][15] | |
| 2. Precipitation or Aggregation | Poor Reactant Solubility: SDH or the carbonyl-containing polymer has limited solubility in the chosen solvent. | Add a water-miscible co-solvent like DMSO or DMF. Start with 5-10% (v/v) and increase as needed, ensuring the co-solvent doesn't negatively impact your system.[19] |
| Over-Crosslinking: The polymer network becomes too dense and precipitates from the solution. | Reduce the SDH concentration or decrease the reaction time . Re-evaluate the stoichiometry to lower the final crosslink density. | |
| 3. Reaction Gels Too Quickly | pH is Too Acidic: The reaction is proceeding at an uncontrollable rate. | Increase the buffer pH slightly (e.g., from 4.5 to 6.0) to slow down the rate-limiting dehydration step. |
| High Reactant Concentration: The frequency of molecular collisions is too high. | Dilute the reactants. Alternatively, use a perfusion or dropwise addition method to introduce the crosslinker slowly, allowing for more controlled network formation. | |
| 4. Low Product Yield / Reversibility Issues | Hydrolysis: The hydrazone bond is reversible, and equilibrium favors the reactants. | The hydrazone bond is more stable than a simple imine (Schiff base) but can still hydrolyze under strongly acidic conditions. Ensure the final pH of the purified product is buffered closer to neutral for long-term storage. |
| Steric Hindrance: The carbonyl or hydrazide group is sterically inaccessible. | If possible, redesign the linker attaching the reactive moiety to the molecule of interest to be longer or more flexible. |
Visualized Mechanisms and Workflows
Visual aids can clarify complex chemical processes and decision-making pathways.
Hydrazone Formation Mechanism
Caption: The two-step mechanism of hydrazone bond formation.
Troubleshooting Workflow for Slow Crosslinking
Caption: A logical workflow for diagnosing slow crosslinking reactions.
Experimental Protocols
Protocol 1: Standard Crosslinking of a Carbonyl-Modified Polymer with SDH
This protocol describes a general procedure for crosslinking a polymer (e.g., an aldehyde-modified hyaluronic acid) with this compound to form a hydrogel.
Materials:
-
Aldehyde-modified polymer solution (e.g., 2% w/v in deionized water)
-
This compound (SDH)
-
0.5 M MES buffer (pH 5.0)
-
0.5 M NaOH for pH adjustment
-
Magnetic stir plate and stir bar
Procedure:
-
Prepare SDH Solution: Prepare a 100 mM stock solution of SDH in deionized water. Gentle heating may be required for full dissolution. Allow to cool to room temperature.
-
Prepare Polymer Solution: Weigh the required amount of aldehyde-modified polymer and dissolve it in the appropriate volume of deionized water to achieve the target concentration (e.g., 2% w/v). Allow it to fully dissolve, which may take several hours.
-
pH Adjustment: Add the 0.5 M MES buffer to the polymer solution to a final concentration of 50 mM. Slowly stir the solution and monitor the pH. Adjust to pH 5.0 using 0.5 M NaOH.
-
Initiate Crosslinking: Calculate the volume of SDH stock solution needed to achieve the desired molar ratio of hydrazide groups to aldehyde groups (a common starting point is a 1:1 ratio). Add the calculated volume of the SDH solution to the stirring polymer solution.
-
Monitor Gelation: Continue stirring until the vortex disappears or the solution becomes too viscous to stir, indicating the onset of gelation. Record the gelation time.
-
Curing: Transfer the solution to a mold or desired container and allow it to cure undisturbed for 4-24 hours at the desired temperature (e.g., 37°C) to ensure complete crosslinking.
-
Validation (Optional): The resulting hydrogel can be characterized by swelling studies, rheology to measure stiffness (G'), or FTIR spectroscopy to confirm the formation of the C=N hydrazone bond.
Protocol 2: Aniline-Catalyzed Crosslinking at Neutral pH
This protocol is adapted for systems requiring physiological pH.
Materials:
-
Aldehyde-modified polymer solution (2% w/v in PBS)
-
This compound (SDH)
-
Phosphate-Buffered Saline (PBS), 1x, pH 7.4
-
Aniline (prepare a 100 mM stock in DMSO or water)
Procedure:
-
Prepare Solutions: Prepare a stock solution of SDH in 1x PBS. Prepare the aldehyde-modified polymer in 1x PBS.
-
Combine Reactants: In a reaction vessel, combine the polymer solution and the SDH solution at the desired stoichiometric ratio.
-
Initiate Catalysis: To the mixture, add the aniline stock solution to a final concentration of 10 mM. The reaction should be initiated immediately upon addition of the catalyst.
-
Monitor and Cure: Monitor gelation as described in Protocol 1. The gelation time should be significantly shorter than the uncatalyzed reaction at the same pH. Allow the gel to cure for 4-24 hours at 37°C.
-
Purification: After curing, it is crucial to wash the hydrogel extensively with PBS to remove the aniline catalyst, which can be cytotoxic.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Modern applications of sebacic acid_Chemicalbook [chemicalbook.com]
- 3. Adipic acid dihydrazide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. specialchem.com [specialchem.com]
- 12. ac-catalysts.com [ac-catalysts.com]
- 13. gantrade.com [gantrade.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. gantrade.com [gantrade.com]
- 19. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Mastering Sebacic Dihydrazide Formulations to Prevent Premature Crosslinking
Welcome to the technical support center for sebacic dihydrazide (SDH) formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing premature crosslinking. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring the scientific integrity and success of your work.
I. Understanding the Core Chemistry: The Keto-Hydrazide Reaction
This compound is a homobifunctional crosslinking agent widely used in the formulation of hydrogels, coatings, and adhesives.[1][2] Its utility stems from the reactivity of its two terminal hydrazide groups (-CONHNH₂), which readily react with carbonyl groups (aldehydes and ketones) to form stable hydrazone linkages (-C=N-NH-).[3] This reaction, often referred to as "keto-hydrazide crosslinking," is the foundation of many in-situ gelling systems.[4][5]
However, the very reactivity that makes SDH a valuable tool can also be a significant challenge. Premature crosslinking, where the formulation gels before it can be properly applied or administered, is a common hurdle. This guide will provide a comprehensive framework for understanding, controlling, and troubleshooting this critical aspect of your formulations.
II. Troubleshooting Guide: Diagnosing and Resolving Premature Crosslinking
This section is structured in a question-and-answer format to directly address the most common issues encountered during formulation development.
Question 1: My formulation gels almost instantly upon adding this compound. What is the primary cause and how can I slow it down?
Immediate gelation is almost always a result of a reaction rate that is too rapid under your current formulation conditions. The keto-hydrazide reaction is highly pH-dependent.[6] The rate-limiting step at neutral pH is the dehydration of the tetrahedral intermediate, which is catalyzed by acid.[6] Therefore, even a slightly acidic environment can dramatically accelerate gelation.
Troubleshooting Protocol:
-
pH Measurement and Adjustment:
-
Action: Immediately measure the pH of your polymer solution before adding the SDH solution.
-
Rationale: The inherent acidity of some polymers (e.g., those with carboxylic acid groups) can create a favorable environment for rapid crosslinking.
-
Solution: Adjust the pH of your polymer solution to a neutral or slightly basic pH (e.g., pH 7.0-7.5) using a suitable buffer system before adding the SDH. This will significantly slow down the reaction by reducing the concentration of protons available to catalyze the dehydration step.[6]
-
-
Temperature Control:
-
Action: Perform the mixing of your components at a reduced temperature (e.g., 4-10 °C).
-
Rationale: Like most chemical reactions, the rate of hydrazone formation is temperature-dependent. Lowering the temperature will decrease the kinetic energy of the reactants, thereby slowing the reaction rate.
-
Solution: Prepare and mix your polymer and SDH solutions in an ice bath. Maintain this reduced temperature until the formulation is ready for its intended application.
-
-
Concentration of Reactants:
-
Action: Systematically decrease the concentration of both the polymer (with carbonyl groups) and the SDH.
-
Rationale: The rate of a bimolecular reaction is directly proportional to the concentration of the reactants. High concentrations lead to more frequent molecular collisions and a faster reaction rate.
-
Solution: Prepare a dilution series of both your polymer and SDH solutions and observe the gelation time at each concentration. This will help you identify a concentration range that provides a workable pot-life.
-
Question 2: I have adjusted the pH to neutral, but my formulation still gels too quickly. What other formulation factors could be at play?
If pH and temperature adjustments are insufficient, the inherent reactivity of your chosen carbonyl source is likely the culprit. Aldehydes are generally more reactive than ketones due to steric and electronic effects.[7]
Troubleshooting Protocol:
-
Evaluate the Carbonyl Source:
-
Action: Identify the type of carbonyl group in your polymer backbone (aldehyde vs. ketone).
-
Rationale: Aldehydes are sterically less hindered and their carbonyl carbon is more electrophilic compared to ketones, leading to a faster reaction with hydrazides.[7] Formulations based on aldehyde-functionalized polymers will inherently have a shorter gelation time.[4]
-
Solution: If possible, switch to a ketone-functionalized polymer. If you are synthesizing your polymer, consider using monomers that introduce ketone groups instead of aldehyde groups. This change can extend the gelation time from seconds to hours.[4][5]
-
-
Buffer Selection:
-
Action: Review the type of buffer used in your formulation.
-
Rationale: While the primary role of the buffer is to control pH, some buffer species can participate in the reaction or influence the hydration of the reactants.
-
Solution: Empirically test different buffer systems (e.g., phosphate, borate, HEPES) at the same pH to determine if the buffer composition has a significant effect on the gelation kinetics.
-
III. Frequently Asked Questions (FAQs)
Q1: How can I prepare a stable stock solution of this compound?
This compound has limited solubility in water but is soluble in organic solvents like methanol and N,N-Dimethylformamide.[3] For aqueous formulations, it is often prepared as a fresh solution before use. To prepare a stock solution, consider the following:
-
Solvent: Use deionized water and gently warm the solution to aid dissolution. Be aware that prolonged heating can lead to hydrolysis.
-
pH: Maintain a neutral to slightly basic pH to minimize acid-catalyzed hydrolysis of the hydrazide groups.
-
Storage: Store the solution at 2-8 °C and use within a short period (e.g., 24-48 hours).[1] For longer-term storage, consider preparing aliquots and freezing them.
Q2: Is there a way to temporarily "block" the hydrazide groups to prevent them from reacting until desired?
Yes, the concept of using a reversible protecting group for the hydrazide functionality is a viable, albeit more chemically intensive, strategy.
-
Mechanism: The hydrazide can be reacted with a "blocking" molecule to form a stable, non-reactive intermediate. This intermediate can then be deprotected under specific conditions (e.g., change in pH, exposure to a specific chemical agent) to regenerate the reactive hydrazide in-situ.
-
Example: While not a direct "blocking" group, the formation of a hydrazone with a volatile aldehyde or ketone can serve a similar purpose. The hydrazone is stable, but the equilibrium can be shifted to release the hydrazide under certain conditions. More advanced strategies involve using protecting groups common in peptide synthesis that are labile to specific reagents.[8]
Q3: What analytical techniques can I use to monitor the crosslinking process in real-time?
Monitoring the progression of gelation is crucial for optimizing your formulation.
-
In-situ Rheology: This is the most direct method for monitoring the gelation process. By placing your formulation on a rheometer immediately after mixing, you can track the storage modulus (G') and loss modulus (G'') over time. The point at which G' surpasses G'' is defined as the gel point, providing a quantitative measure of your gelation time.[9][10]
-
Spectroscopy (UV-Vis or Raman): If the formation of the hydrazone bond results in a change in the UV-Vis absorbance or a new peak in the Raman spectrum, these techniques can be used for real-time monitoring of the chemical reaction.[9]
IV. Experimental Protocols & Data Presentation
Protocol 1: In-Situ Rheological Monitoring of Gelation
This protocol outlines the use of a rotational rheometer to determine the gelation time of an SDH-crosslinked hydrogel.
Materials and Equipment:
-
Rotational rheometer with a Peltier plate for temperature control.
-
Parallel plate or cone-and-plate geometry (crosshatched or sandblasted plates are recommended to prevent slippage).
-
Your polymer solution and freshly prepared SDH solution.
Procedure:
-
Equilibrate the rheometer's Peltier plate to the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Pre-cool or pre-warm your polymer and SDH solutions to the same temperature.
-
In a separate vial, quickly and thoroughly mix the polymer and SDH solutions at your desired ratio.
-
Immediately load the required volume of the mixture onto the center of the Peltier plate.
-
Lower the upper geometry to the correct gap distance.
-
Start a time sweep experiment with the following parameters (can be optimized):
-
Frequency: 1 Hz
-
Strain: Within the linear viscoelastic region (LVR) of the material (typically 0.1-1%).
-
Duration: Sufficiently long to observe the G'/G'' crossover.
-
-
Record G' and G'' as a function of time. The gelation time is the point at which G'(t) = G''(t).
Data Presentation: Influence of pH and Carbonyl Type on Gelation
The following tables summarize the expected trends in gelation time based on formulation parameters.
Table 1: Effect of pH on Gelation Time
| Formulation pH | Expected Gelation Time | Rationale |
| 5.0 - 6.0 | Very Rapid (seconds to minutes) | Acid-catalyzed dehydration of the tetrahedral intermediate is fast.[6] |
| 6.5 - 7.5 | Moderate (minutes to hours) | Slower dehydration step leads to a more controlled reaction. |
| > 8.0 | Slow | The concentration of the protonated catalyst is significantly reduced. |
Table 2: Effect of Carbonyl Source on Gelation Time (at constant pH)
| Carbonyl Type | Relative Reactivity | Expected Gelation Time | Rationale |
| Aldehyde | High | Fast | Less sterically hindered and more electrophilic carbonyl carbon.[4][7] |
| Ketone | Low | Slow | More sterically hindered and less electrophilic carbonyl carbon.[4][5] |
V. Visualization of Key Concepts
Diagram 1: Keto-Hydrazide Crosslinking Mechanism
Caption: The acid-catalyzed reaction of an aldehyde with this compound to form a hydrazone crosslink.
Diagram 2: Troubleshooting Workflow for Premature Gelation
Caption: A step-by-step guide to diagnosing and resolving premature crosslinking in SDH formulations.
VI. References
-
TA Instruments. (n.d.). Rheological Analysis of Hydrogel Materials. TA Instruments. Retrieved from [Link]
-
Gantrade Corporation. (n.d.). Adipic Acid Dihydrazide – A Unique Crosslinking Agent and Curative. Gantrade Corporation. Retrieved from [Link]
-
ResearchGate. (2021, January 4). Hello everybody, how to prevent a premature gelation of an injectable hydrogel inside the needle? ResearchGate. Retrieved from [Link]
-
AIP Publishing. (2020, November 4). Real-time monitoring of hydrogel rheological property changes and gelation processes using high-order modes of cantilever sensor. AIP Publishing. Retrieved from [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Fast hydrazone reactants: Electronic and acid/base effects strongly influence rate at biological pH. Journal of the American Chemical Society, 130(1), 4-5.
-
Grover, G. N., & Maynard, H. D. (2014). Tuning gelation time and morphology of injectable hydrogels using ketone–hydrazide cross-linking. Biomacromolecules, 15(4), 1365-1371.
-
Materials Advances (RSC Publishing). (2024, August 6). A novel characterization technique for hydrogels – in situ rheology-Raman spectroscopy for gelation and polymerization tracking. Materials Advances. Retrieved from [Link]
-
Wang, C., & An, Y. (2011). Rheological characterization of in situ crosslinkable hydrogels formulated from oxidized dextran and N-carboxyethyl chitosan. Carbohydrate polymers, 83(2), 640-646.
-
ResearchGate. (n.d.). (a) Experimental setup for the in situ combination of rheometry and... ResearchGate. Retrieved from [Link]
-
ACS Publications. (2014, March 10). Tuning Gelation Time and Morphology of Injectable Hydrogels Using Ketone–Hydrazide Cross-Linking. Biomacromolecules. Retrieved from [Link]
-
ACS Publications. (2023, May 19). Covalent Adaptable Polymethacrylate Networks by Hydrazide Crosslinking Via Isosorbide Levulinate Side Groups. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Gelation behaviours and gel properties of a dihydrazide derivative. ResearchGate. Retrieved from [Link]
-
Lee, K. Y., & Mooney, D. J. (2012). Crosslinking method of hyaluronic-based hydrogel for biomedical applications. Journal of materials chemistry, 22(4), 1237-1245.
-
Knorr, V., et al. (2010). Comparison of hydrazone heterobifunctional cross-linking agents for reversible conjugation of thiol-containing chemistry. Bioconjugate chemistry, 21(11), 2061-2070.
-
Knorr, V., et al. (2010). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. PMC. Retrieved from [Link]
-
NIH. (n.d.). Methods To Assess Shear-Thinning Hydrogels for Application As Injectable Biomaterials. NIH. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 500g, Each. CP Lab Safety. Retrieved from [Link]
-
RSC Publishing. (n.d.). Quantitative kinetics reveal that reactions of HO2 are a significant sink for aldehydes in the atmosphere and may initiate the formation of highly oxygenated molecules via autoxidation. RSC Publishing. Retrieved from [Link]
-
NIH. (n.d.). Flow Behavior Prior to Crosslinking: The Need for Precursor Rheology for Placement of Hydrogels in Medical Applications and for 3D Bioprinting. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidized hyaluronic acid/adipic acid dihydrazide hydrogel as cell microcarriers for tissue regeneration applications. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. Retrieved from [Link]
-
PMC. (2022, March 18). Current and Future Prospective of Injectable Hydrogels—Design Challenges and Limitations. PMC. Retrieved from [Link]
-
ResearchGate. (2021, January 5). (PDF) Crosslinking Strategies to Develop Hydrogels for Biomedical Applications. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of Aldehydes and Ketones and Their Derivatives. ResearchGate. Retrieved from [Link]
-
NIH. (n.d.). An injectable and self-healing hydrogel with dual physical crosslinking for in-situ bone formation. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of Aldehydes and Ketones and Their Derivatives: An annual survey covering the literature dated January to December 2013. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of aldehydes and ketones and their derivatives. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. Retrieved from [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. Tuning gelation time and morphology of injectable hydrogels using ketone-hydrazide cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. A novel characterization technique for hydrogels – in situ rheology-Raman spectroscopy for gelation and polymerization tracking - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00543K [pubs.rsc.org]
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Technical Support Center: The Influence of pH on Keto-Hydrazide Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for keto-hydrazide reactions. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges and questions that arise during experimental work. The formation of a hydrazone bond via the reaction of a ketone (or aldehyde) with a hydrazide is a cornerstone of bioconjugation, drug delivery, and dynamic combinatorial chemistry. However, its success is critically dependent on a single, often misunderstood parameter: pH.
This resource is structured as a series of frequently asked questions and troubleshooting scenarios to provide you with not just the "how," but the fundamental "why" behind each experimental step.
Section 1: Foundational Principles - The "Why" of pH Dependence
This section covers the core concepts governing the keto-hydrazide reaction mechanism and its intricate relationship with pH.
Q1: What is the optimal pH for hydrazone formation, and why is it so critical?
The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.0.[1][2][3] This is not an arbitrary range; it represents a delicate balance between two opposing requirements of the reaction mechanism, which often results in a characteristic bell-shaped curve for the reaction rate versus pH.[1]
-
The Problem at High pH (pH > 7): The reaction involves the elimination of a water molecule from a tetrahedral intermediate (a carbinolhydrazine).[4] This dehydration step is the rate-limiting step at neutral pH and requires acid catalysis.[5][6][7] Without sufficient acid (protons), the hydroxyl group of the intermediate is a poor leaving group, and the reaction proceeds very slowly.[1][8]
-
The Problem at Low pH (pH < 4): While acid is necessary, too much is detrimental. Hydrazides are nucleophiles, meaning they react via the lone pair of electrons on the terminal nitrogen.[9] In a strongly acidic environment, this nitrogen becomes protonated (R-NH-NH3+). This protonation effectively neutralizes its nucleophilicity, rendering it unable to attack the carbonyl carbon and initiating the reaction.[1][2]
Therefore, the pH 4.5-6.0 window is the "sweet spot" where there is enough acid to catalyze the dehydration step efficiently, but not so much that it deactivates the hydrazide nucleophile.
Q2: Can you illustrate the step-by-step mechanism and pinpoint where pH exerts its influence?
Certainly. The reaction proceeds in two main, reversible steps.[4][5] The pH is crucial for the second step.
-
Nucleophilic Addition: The reaction begins with the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon of the ketone or aldehyde. This forms a transient, tetrahedral intermediate called a carbinolhydrazine. This step is generally fast.
-
Acid-Catalyzed Dehydration: This is typically the rate-determining step.[5] The carbinolhydrazine intermediate eliminates a molecule of water to form the stable C=N double bond of the hydrazone. Here, a proton (H+) from the acidic buffer protonates the hydroxyl group of the intermediate, converting it into a much better leaving group (-OH2+). This significantly accelerates the formation of the final hydrazone product.
The diagram below illustrates this pH-dependent mechanism.
Section 2: Troubleshooting & Optimization
Even with a grasp of the fundamentals, experiments can fail. This section addresses common problems and provides actionable solutions.
Q3: My reaction is extremely slow or has failed completely. What are the first pH-related issues to check?
When a keto-hydrazide reaction fails, an incorrect pH is the most common culprit. Here is a logical workflow to diagnose the issue:
Key Troubleshooting Steps:
-
Verify pH: Do not assume the pH is correct. Directly measure the pH of your reaction mixture. The addition of reagents, especially if they are salts, can alter the pH.
-
Adjust pH: If the pH is outside the 4.5-6.0 range, adjust it. For high pH, add a catalytic amount of a weak acid like glacial acetic acid.[2] For low pH, use a suitable buffer system to raise and maintain the pH.[3]
-
Consider Reactivity: Remember that ketones are generally less reactive than aldehydes due to both steric and electronic effects.[1] Reactions involving ketones may require longer reaction times or gentle heating even at the optimal pH.
Q4: I must perform my reaction at a neutral pH for a bioconjugation application. How can I speed it up?
This is a very common challenge, as many biological molecules are not stable in acidic conditions. The uncatalyzed reaction at pH 7.4 is notoriously slow.[5][6] The solution is to use a nucleophilic catalyst , with aniline being the classic and most studied example.[1]
Mechanism of Aniline Catalysis: Aniline accelerates the reaction by changing the reaction pathway. Instead of the slow, direct reaction with the hydrazide, the aniline first reacts with the ketone/aldehyde to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic and reactive than the original carbonyl compound. The hydrazide can then rapidly attack this activated intermediate, leading to the hydrazone product and regenerating the aniline catalyst.[1]
Catalyst Selection and Concentration: While aniline is effective, research has identified even more potent catalysts for neutral pH reactions.
| Catalyst Type | Typical Concentration | Relative Efficacy & Notes |
| Aniline | 10-100 mM[5] | The standard catalyst. Can increase rates up to 40-fold at neutral pH.[5] |
| Anthranilic Acids | 1-10 mM | Superior to aniline. The ortho-carboxylic acid group is thought to provide intramolecular acid catalysis.[10][11] |
| 2-Aminobenzene-phosphonic acids | 1-10 mM | Shown to be even more effective than anthranilic acids, further enhancing the catalytic effect.[10] |
| Bifunctional Amine Buffers | 5-50 mM | Can accelerate reactions by several orders of magnitude, offering a dual role of pH control and catalysis.[8] |
Section 3: Product Stability & Reversibility
The formation of the hydrazone is only half the story. The stability of the resulting bond is also highly pH-dependent.
Q5: Why is my purified hydrazone product degrading, and can pH control this?
Yes, the degradation you are observing is likely hydrolysis, which is the reverse of the formation reaction. Hydrazone hydrolysis is also acid-catalyzed.[12][13] The C=N bond is cleaved by water to regenerate the starting ketone/aldehyde and hydrazide.
Stability Profile:
-
Acidic pH (e.g., pH < 6): Hydrazones are least stable. The rate of hydrolysis increases as the pH drops.[12][14] This property is cleverly exploited in designing drug-delivery systems that release their payload in the acidic environment of cellular endosomes or lysosomes.[15]
-
Neutral pH (e.g., pH 7.4): Hydrazones are generally more stable.[12][16] However, stability is not absolute and depends heavily on the structure.
-
Basic pH: Hydrolysis is significantly slower at basic pH.
Structural Factors Influencing Stability: The structure of the precursors has a major impact on the stability of the hydrazone bond at any given pH.
-
Aromatic vs. Aliphatic: Hydrazones derived from aromatic aldehydes are significantly more stable against hydrolysis than those from aliphatic aldehydes.[12][16][17] This is due to the stabilizing conjugation of the aromatic ring with the C=N double bond.
-
Electronic Effects: Electron-withdrawing groups near the hydrazone bond can increase its susceptibility to hydrolysis, while electron-donating groups tend to increase stability.[12][16]
Section 4: Experimental Protocols
Here are detailed, actionable protocols for common experimental scenarios.
Protocol 1: General Keto-Hydrazide Reaction (Optimal Acidic Conditions)
This protocol is for standard hydrazone synthesis where acidic conditions are permissible.
-
Dissolve Carbonyl Compound: In a suitable solvent (e.g., ethanol, methanol), dissolve the ketone or aldehyde (1.0 equivalent).[2]
-
Add Hydrazide: To the stirring solution, add the hydrazide derivative (1.0 - 1.1 equivalents).[2]
-
Catalyze the Reaction: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to bring the pH into the 4.5-6.0 range.[2]
-
Reaction: Stir the mixture at room temperature. For less reactive ketones, gentle heating (e.g., 40-50 °C) may be required.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.[1] On TLC, you should see the consumption of the limiting starting material and the appearance of a new, distinct product spot.
-
Work-up: Once the reaction is complete, the product may precipitate upon cooling. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.[2]
Protocol 2: Aniline-Catalyzed Reaction for Bioconjugation (Neutral pH)
This protocol is adapted for acid-sensitive substrates, such as proteins or peptides.
-
Prepare Buffer: Use an appropriate aqueous buffer, such as phosphate-buffered saline (PBS), at pH 7.4.[1]
-
Prepare Reagents:
-
Dissolve the carbonyl-containing biomolecule (1.0 equivalent) in the pH 7.4 buffer.
-
Dissolve the hydrazide derivative (1.0 - 1.5 equivalents) in the same buffer.[1]
-
Prepare a concentrated stock solution of aniline in the buffer.
-
-
Catalyst Addition: Add the aniline stock solution to the biomolecule solution to achieve a final catalyst concentration of 10-20 mM.[1][3]
-
Initiate Reaction: Add the hydrazide solution to the aniline/biomolecule mixture.
-
Reaction: Stir the reaction gently at room temperature.
-
Monitoring: Monitor the reaction progress using a suitable analytical method, such as HPLC, LC-MS, or SDS-PAGE, depending on the nature of the biomolecule.[1]
-
Purification: Purify the resulting conjugate using techniques appropriate for the biomolecule, such as size-exclusion chromatography or dialysis, to remove excess reagents and the aniline catalyst.
References
-
Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 47(37), 7523-7526. [Link]
-
Pittelkow, M., et al. (2014). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 5(5), 2015-2019. [Link]
-
Science.gov. (2014). pH-sensitive hydrazone bond: Topics by Science.gov. [Link]
-
Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 135(47), 17761–17769. [Link]
-
Tuncel, E., et al. (2012). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Pharmaceutical Research, 29(10), 2820-2831. [Link]
-
Nitz, M., et al. (2008). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 343(15), 2634-2640. [Link]
-
Rashidian, M., et al. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Organic Letters, 15(6), 1326–1329. [Link]
-
Kalia, J., & Raines, R. T. (2010). Hydrolytic Stability of Hydrazones and Oximes. Bioorganic & Medicinal Chemistry, 18(17), 6140-6144. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]
-
Pittelkow, M., et al. (2014). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Organic Letters, 16(24), 6424–6427. [Link]
-
Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ResearchGate. [Link]
-
Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society. [Link]
-
Rashidian, M., et al. (2012). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. Bioconjugate Chemistry, 23(9), 1839–1845. [Link]
-
Higgs, A. T., et al. (2018). Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. LJMU Research Online. [Link]
-
Higgs, A. T., et al. (2018). Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study. Organic & Biomolecular Chemistry, 16(30), 5470-5477. [Link]
-
Chemistry Stack Exchange. (2021). How is the hydrazone formed in the Wolff-Kishner reduction? [Link]
-
Crisalli, P., & Kool, E. T. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters, 16(5), 1382–1385. [Link]
-
de Souza, J. S. N., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13506–13514. [Link]
-
Kher, S., et al. (2012). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Pharmaceutical Research, 29(5), 1346–1357. [Link]
-
Wikipedia. (n.d.). Hydrazone. [Link]
-
Salmela, M. F., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega, 4(8), 13348–13355. [Link]
-
Becalski, A., et al. (2010). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1217(13), 2070-2080. [Link]
-
Gantrade. (n.d.). Understanding Keto-Hydrazide Crosslinking with DAAM for Ambient Curing. [Link]
-
Li, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Analytical Chemistry, 85(22), 10928–10935. [Link]
-
Arslan, M., & Hazer, B. (2011). Crosslinking through acyl hydrazone formation by reacting water soluble polyurethanes derived from ketone diol comonomers. ASTAR Open Access Repository*. [Link]
-
ATSDR. (2017). Analytical Methods. In Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (US). [Link]
Sources
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- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Enhancing Mechanical Properties of Sebacic Dihydrazide-Cured Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the mechanical properties of polymers cured with sebacic dihydrazide (SDH).
Troubleshooting Guides
This section addresses common issues encountered during the formulation and curing of this compound-cured polymers.
Issue 1: Low Mechanical Strength (Tensile, Flexural) in the Cured Polymer
-
Question: My cured polymer exhibits lower than expected tensile and flexural strength. What are the potential causes and how can I address this?
-
Answer: Low mechanical strength can stem from several factors related to the curing process and formulation. Here are the primary causes and their solutions:
-
Incomplete Curing: An incomplete reaction between the epoxy resin and the this compound hardener is a common culprit.
-
Solution: Ensure the curing temperature is high enough to melt the SDH and facilitate its reaction with the epoxy resin.[1] Post-curing at an elevated temperature can also enhance cross-linking and improve mechanical properties.[2] The ideal curing temperature is often above the melting point of the dihydrazide.[3]
-
-
Incorrect Stoichiometry: An improper ratio of epoxy resin to SDH can lead to an incomplete network formation.
-
Solution: Carefully calculate and maintain the correct stoichiometric ratio of the epoxy and amine groups.[4][5][6][7] In epoxy resins, dihydrazides are typically formulated to have 0.7-1.2 equivalents of active hydrogen per equivalent weight of the epoxide for an acceptable cure with minimal reduction in properties.[3][8]
-
-
Presence of Voids or Bubbles: Entrapped air during mixing can create stress concentration points, reducing the overall strength.
-
Solution: Degas the mixture under a vacuum before curing to remove any trapped air bubbles.[9]
-
-
Poor Filler Dispersion: If fillers are used, poor dispersion can lead to agglomerates that act as weak points.
-
Solution: Employ high-shear mixing or ultrasonication to ensure uniform dispersion of fillers within the polymer matrix.
-
-
Issue 2: Brittleness and Low Toughness of the Cured Polymer
-
Question: The cured polymer is brittle and fractures easily. How can I improve its toughness and elongation?
-
Answer: Brittleness is often a sign of a highly cross-linked but inflexible polymer network. Here are ways to enhance toughness:
-
Incorporate Flexible Chains: The long alkyl chain of this compound itself contributes to flexibility.[1]
-
Solution: Ensure the SDH is fully reacted. You can also consider blending with more flexible epoxy resins or adding toughening agents.
-
-
Add Fillers: The addition of certain fillers can improve toughness.
-
Optimize Curing Schedule: A rapid cure can build up internal stresses, leading to brittleness.
-
Solution: A staged curing process, with an initial lower temperature cure followed by a higher temperature post-cure, can help to reduce internal stresses.
-
-
Issue 3: Inconsistent Curing and Tacky Surfaces
-
Question: My polymer is not curing uniformly, with some areas remaining soft or tacky. What could be the cause?
-
Answer: Tacky surfaces or inconsistent curing are typically due to issues with the mixing and curing environment.
-
Improper Mixing: Insufficient mixing of the resin and hardener will result in areas with an incorrect stoichiometric ratio.[12][13]
-
Solution: Mix the components thoroughly, scraping the sides and bottom of the mixing container to ensure a homogeneous mixture.[14]
-
-
Low Curing Temperature: The curing temperature may be too low for the reaction to proceed to completion.[15][16]
-
Solution: Increase the curing temperature to the recommended level for the specific epoxy-SDH system. The ideal curing temperature is typically between 15°C to 32°C (60°F to 90°F).[2]
-
-
Humidity and Contamination: Moisture and contaminants on the substrate or in the mixing environment can interfere with the curing reaction.[13]
-
Frequently Asked Questions (FAQs)
Formulation and Curing
-
Q1: What is the optimal stoichiometric ratio of this compound to epoxy resin?
-
Q2: How does the curing temperature and time affect the mechanical properties?
-
A2: Higher curing temperatures generally accelerate the curing process and can lead to a higher degree of cross-linking, which in turn increases the glass transition temperature (Tg) and mechanical strength up to a certain point.[17][18] However, excessively high temperatures can cause degradation. The curing time should be sufficient to allow the reaction to go to completion. An extended post-cure at an elevated temperature can often further improve mechanical properties.[2]
-
-
Q3: Can I use fillers to improve the mechanical properties?
-
A3: Yes, incorporating fillers is a common strategy. The addition of fillers can enhance properties like stiffness, toughness, and thermal stability.[10][19][20] The choice of filler and its concentration are critical factors. For instance, nanoparticles can significantly improve fracture toughness.
-
Performance and Characterization
-
Q4: Why is my SDH-cured polymer showing better flexibility compared to other dihydrazide-cured polymers?
-
Q5: How can I monitor the curing process of my SDH-cured polymer?
-
A5: Techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) are commonly used. DSC can determine the heat of reaction and the glass transition temperature (Tg), which indicates the degree of cure.[21][22][23] FTIR can be used to track the disappearance of the epoxy group peak, providing a direct measure of the extent of the reaction.[21][22][23]
-
Quantitative Data on Mechanical Properties
The following tables summarize the impact of different dihydrazide curing agents and the effect of stoichiometry on the mechanical properties of epoxy resins.
Table 1: Comparison of Mechanical Properties for Epoxy Resins Cured with Different Dihydrazides
| Curing Agent | Adhesion Strength (kgf/cm²) | Elongation at Break (%) |
| Adipic Acid Dihydrazide (ADH) | 28.3 | Lower |
| Isophthalic Dihydrazide (IDH) | 25.7 | Lowest |
| This compound (SDH) | 50.4 | Higher |
| VDH (bulky heterocyclic) | 54.3 | 57.3 |
Data synthesized from a study on epoxy-based sealing materials. The higher adhesion strength and implied higher elongation of the SDH system compared to ADH and IDH are attributed to its longer and more flexible alkyl chain.[1]
Table 2: General Effect of Stoichiometry on Epoxy Mechanical Properties
| Stoichiometry (Amine:Epoxy) | Cross-link Density | Glass Transition Temp (Tg) | Young's Modulus |
| Amine-Rich | Decreased | Decreased | Increased |
| Stoichiometric | Optimal | Optimal | Optimal |
| Epoxy-Rich | Decreased | Decreased | May Vary |
This table provides a general trend observed in amine-cured epoxy systems. The specific values will depend on the particular resin and curing agent used.[4][5]
Experimental Protocols
1. Preparation of this compound-Cured Epoxy Resin
-
Materials: Bisphenol A-type epoxy resin, this compound (SDH).
-
Calculation of Stoichiometry: Determine the epoxy equivalent weight (EEW) of the resin and the active hydrogen equivalent weight (AHEW) of SDH. A 1:1 stoichiometric ratio of epoxy groups to active hydrogens is a common starting point.
-
Mixing:
-
Preheat the epoxy resin to approximately 70-80°C to reduce its viscosity.
-
Add the calculated amount of powdered SDH to the preheated epoxy resin.
-
Mechanically stir the mixture at 70-80°C until the SDH is completely dissolved and the mixture is homogeneous.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
-
Curing:
-
Pour the mixture into a preheated mold.
-
Cure the polymer in an oven at a specified temperature and duration (e.g., 150°C for 2 hours). The optimal curing schedule should be determined experimentally.
-
For enhanced properties, a post-cure at a higher temperature (e.g., 180°C for 1 hour) can be performed after the initial cure.
-
-
Cooling: Allow the cured polymer to cool slowly to room temperature to minimize internal stresses.
2. Tensile Testing (ASTM D638)
-
Specimen Preparation: Prepare dog-bone shaped specimens from the cured polymer sheet according to the dimensions specified in ASTM D638.[24]
-
Testing Machine: Use a universal testing machine equipped with grips suitable for holding the specimens.
-
Procedure:
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[25]
-
Record the load and elongation data throughout the test.
-
-
Data Analysis: From the stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.[26]
3. Differential Scanning Calorimetry (DSC) for Cure Analysis
-
Sample Preparation: Prepare a small sample (5-10 mg) of the uncured epoxy-SDH mixture in a DSC pan.
-
DSC Run:
-
Place the pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that covers the entire curing reaction (e.g., 30°C to 250°C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The exothermic peak in the DSC thermogram represents the curing reaction. The area under the peak is the total heat of cure.
-
To determine the glass transition temperature (Tg) of a cured sample, run a second DSC scan on the same sample after it has been cured in the first scan and cooled.
-
4. Fourier-Transform Infrared Spectroscopy (FTIR) for Cure Monitoring
-
Sample Preparation: Place a thin film of the uncured epoxy-SDH mixture between two potassium bromide (KBr) plates.
-
FTIR Measurement:
-
Place the KBr plates in the FTIR spectrometer.
-
Acquire an initial FTIR spectrum at room temperature.
-
Heat the sample to the desired curing temperature and acquire spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the intensity of the characteristic absorption band of the epoxy group (around 915 cm⁻¹).
-
The decrease in the intensity of this peak over time indicates the progress of the curing reaction. The extent of cure can be quantified by normalizing this peak to a reference peak that does not change during the reaction.
-
Visualizations
Caption: Troubleshooting workflow for common mechanical property issues.
Caption: General experimental workflow for polymer synthesis and characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. elegantcoatings.ca [elegantcoatings.ca]
- 3. ac-catalysts.com [ac-catalysts.com]
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- 5. researchgate.net [researchgate.net]
- 6. Influence of the Epoxy/Acid Stoichiometry on the Cure Behavior and Mechanical Properties of Epoxy Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of stoichiometry on crosslinked epoxy resin characteristics: structural heterogeneities, topological defects, properties, free volume and segmental mobility - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. dot.ca.gov [dot.ca.gov]
- 9. epoxyclasses.com [epoxyclasses.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Epoxy floor not curing? Troubleshooting and solutions | PDF [slideshare.net]
- 13. chillepoxy.com [chillepoxy.com]
- 14. concretecoatingsealers.com.au [concretecoatingsealers.com.au]
- 15. impactfloors.co.uk [impactfloors.co.uk]
- 16. Temperature and curing time affect composite sorption and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epoxy Coatings Types & Curing Agents | FROSIO [frosiotraining.com]
- 18. Influence of cure conditions on glass transition temperature and density of an epoxy resin | Zendy [zendy.io]
- 19. Fillers for Polymer Applications | springerprofessional.de [springerprofessional.de]
- 20. mdpi.com [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. epoxyworks.com [epoxyworks.com]
- 25. udspace.udel.edu [udspace.udel.edu]
- 26. kb.appinc.co [kb.appinc.co]
long-term stability of sebacic dihydrazide in aqueous solutions
Welcome to the technical support center for sebacic dihydrazide. This resource provides researchers, scientists, and drug development professionals with detailed guidance on the long-term stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its solubility in water?
This compound (SDH), also known as decanedihydrazide, is an organic compound with the molecular formula C₁₀H₂₂N₄O₂. It typically appears as a white to yellowish crystalline powder.[1] It is used as a crosslinking agent for polymers and a hardener for epoxy resins.[1][2] Its water solubility is very low; various sources describe it as slightly soluble or practically insoluble in water.[1][3]
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
The primary degradation pathway for this compound in an aqueous environment is hydrolysis. The amide bonds linking the sebacic acid backbone to the hydrazine groups are susceptible to cleavage, which results in the formation of sebacic acid and hydrazine as the final degradation products.
Q3: What are the key factors that influence the stability of this compound solutions?
The stability of this compound in aqueous solutions is primarily influenced by:
-
pH: The rate of hydrolysis is highly pH-dependent. Stability is generally greatest near neutral pH.[4][5]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis and thermal decomposition.[6][7]
-
Presence of Catalysts: Contamination with certain materials, such as metal oxides, could potentially catalyze degradation, a known issue for the related compound hydrazine.[6]
Q4: How does pH affect the stability of this compound?
Hydrazides are generally most stable in neutral conditions and are susceptible to hydrolysis under both acidic and alkaline conditions.[4][5][7] Acid-catalyzed hydrolysis is a common degradation pathway for hydrazone and hydrazide groups.[8] A study on a different hydrazide compound showed it was stable at pH 7.4 but degraded at pH 2.0 and pH 9.0.[7] Therefore, maintaining a pH close to 7 is critical for minimizing degradation.
Troubleshooting Guide
Q1: I've dissolved this compound in an aqueous buffer, and my solution's potency is decreasing faster than expected. What should I investigate?
A rapid loss of potency is typically linked to accelerated hydrolysis. Check the following:
-
Verify pH: Confirm that the pH of your solution is near neutral (pH 6.5-7.5). Accidental use of an acidic or alkaline buffer is a common cause of rapid degradation.[7][8]
-
Check Temperature: Ensure your solution is stored at the recommended temperature (e.g., refrigerated or as specified by your protocol). Elevated ambient temperatures will increase the degradation rate.[6]
-
Analyze for Degradants: Use an appropriate analytical method, such as HPLC, to check for the presence of sebacic acid, which is a primary degradation product.[9][10] An increase in the sebacic acid peak concurrent with a decrease in the this compound peak confirms hydrolytic degradation.
Q2: I see new, unexpected peaks appearing in the HPLC chromatogram of my aged this compound solution. What could they be?
Unexpected peaks are likely degradation products or impurities.
-
Primary Degradants: The most probable degradation products from hydrolysis are sebacic acid and hydrazine . Depending on your detection method (e.g., UV wavelength), sebacic acid may be visible. Hydrazine is more difficult to detect without specific derivatization.
-
Intermediates: It is also possible to see peaks corresponding to an intermediate, N-(carboxy)sebacic hydrazide, where only one of the two hydrazide groups has been hydrolyzed.
-
Contaminants: If your storage container or buffer components were contaminated, the peaks could be unrelated to this compound degradation. Run a blank of your buffer solution to rule this out.
Q3: My this compound solution appears cloudy or has formed a precipitate over time. What is the cause?
This is likely due to the low aqueous solubility of this compound or its degradation product.[1][3]
-
Low Solubility: this compound itself is only slightly soluble in water. If the solution was prepared near its saturation limit, small changes in temperature could cause it to precipitate.
-
Degradation Product: The hydrolysis product, sebacic acid, also has limited water solubility. As the parent compound degrades, the resulting sebacic acid may precipitate out of the solution, especially if the pH is acidic.
Data Summary
The following table provides hypothetical stability data for a 0.5 mg/mL this compound solution at 37°C across different pH values, illustrating the expected influence of pH on degradation. This data is representative of the behavior of hydrazide compounds and is for illustrative purposes.
Table 1: Illustrative Stability Data for this compound in Aqueous Buffers at 37°C
| Time (Days) | % Remaining (pH 4.5) | % Remaining (pH 7.0) | % Remaining (pH 9.0) |
| 0 | 100.0% | 100.0% | 100.0% |
| 1 | 91.2% | 99.5% | 96.8% |
| 3 | 78.5% | 98.6% | 91.5% |
| 7 | 60.1% | 97.1% | 82.3% |
| 14 | 35.6% | 94.5% | 65.4% |
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. gantrade.com [gantrade.com]
- 3. echemi.com [echemi.com]
- 4. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolytic degradation of ricinoleic-sebacic-ester-anhydride copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
minimizing side reactions in sebacic dihydrazide polymerizations
Technical Support Center: Sebacic Dihydrazide Polymerizations
A Senior Application Scientist's Guide to Minimizing Side Reactions and Maximizing Polymer Quality
Welcome to the technical support center for this compound (SDH) polymerizations. This guide is designed for researchers, scientists, and drug development professionals who are working with polyhydrazides and aim to achieve high molecular weight, linear polymers with minimal batch-to-batch variability. As a Senior Application Scientist, my goal is to provide you not just with protocols, but with the underlying principles to empower you to troubleshoot and optimize your reactions effectively. We will delve into the common challenges encountered during the synthesis of polyhydrazides from SDH and diacyl chlorides, focusing on the causality behind side reactions and providing field-proven strategies to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during this compound polymerizations. Each answer provides a mechanistic explanation for the problem and a series of actionable steps for resolution.
Question 1: My polymerization resulted in a low molecular weight polymer. What are the likely causes and how can I fix this?
Answer: Achieving a high molecular weight is fundamental for desirable mechanical and thermal properties of polyhydrazides.[1][2] Low molecular weight is typically a symptom of several underlying issues, with the most common being intramolecular cyclization and stoichiometric imbalance.
Root Cause Analysis:
-
Intramolecular Cyclization: This is often the primary culprit. Instead of reacting with another monomer to propagate the polymer chain (intermolecular reaction), the end groups of a growing oligomer can react with each other to form a stable, cyclic compound. This reaction terminates chain growth. High-dilution conditions dramatically favor this side reaction, as reactive ends are more likely to find each other than another monomer.[3]
-
Stoichiometric Imbalance: Condensation polymerization is exquisitely sensitive to the molar ratio of the comonomers (this compound and the diacyl chloride). An excess of either monomer will lead to chain ends all being of one type, preventing further polymerization and severely limiting the molecular weight.
-
Impurities: Monofunctional impurities (e.g., a mono-acyl chloride or a mono-hydrazide) will act as "chain stoppers," capping the growing polymer chain and preventing further propagation. Water is also a critical impurity, as it can hydrolyze the highly reactive acyl chloride groups, converting them to unreactive carboxylic acids and disrupting stoichiometry.
-
Premature Precipitation: If the growing polymer becomes insoluble in the reaction solvent, it precipitates out of the solution. This physically prevents reactive chain ends from finding other monomers, effectively halting the polymerization process.[4]
Troubleshooting & Optimization Protocol:
-
Increase Monomer Concentration: To favor the desired intermolecular reaction, conduct the polymerization at the highest possible concentration where the monomers and the resulting polymer remain soluble. This increases the probability of chain ends reacting with other monomers rather than with themselves.
-
Verify Monomer Stoichiometry & Purity:
-
Ensure monomers are of the highest possible purity. Recrystallize if necessary.
-
Accurately weigh all reagents using a calibrated analytical balance.
-
Use a freshly opened or distilled diacyl chloride. Acyl chlorides are highly sensitive to moisture.
-
-
Strict Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120°C overnight) and cool under a stream of dry nitrogen or in a desiccator.
-
Use high-purity, anhydrous solvents. Solvents should be dried over molecular sieves or distilled from an appropriate drying agent.
-
Run the reaction under an inert atmosphere (e.g., dry Nitrogen or Argon) to prevent atmospheric moisture contamination.
-
-
Solvent Selection: Choose a solvent system that is not only anhydrous but also effectively solvates the growing polymer chains to prevent premature precipitation. Aprotic polar solvents like N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc), often with the addition of salts like LiCl to enhance solubility, are excellent choices.[4]
Question 2: My reaction mixture turned into an insoluble gel. Why did this happen and is it preventable?
Answer: Gelation, or cross-linking, is a catastrophic event in polymerization that results in an intractable, insoluble network. This is almost always caused by the presence of monomers with a functionality greater than two.
Root Cause Analysis:
-
Trifunctional Impurities: The most common cause is an impurity with three or more reactive groups. For example, if your diacyl chloride contains a tri-acyl chloride impurity, each molecule of this impurity can react with three polymer chains, creating a branch point. As the reaction progresses, these branch points connect to form an infinite network, leading to gelation.
-
Side Reactions at High Temperatures: At elevated temperatures, side reactions involving the hydrazide or amide linkages in the polymer backbone can occur, potentially leading to branching and cross-linking.[5][6] While polyhydrazides are known for their thermal stability, prolonged exposure to very high temperatures (>180-200°C) should be avoided during synthesis.[1]
-
Oxidative Coupling: Although less common under controlled conditions, oxidative side reactions could potentially couple polymer chains.
Troubleshooting & Optimization Protocol:
-
Ensure Monomer Purity: This is the most critical step. Source monomers from reputable suppliers and verify their purity. If you suspect impurities, purification by recrystallization or distillation is necessary. For diacyl chlorides, ensure they were synthesized and stored under conditions that prevent the formation of side products.
-
Control Reaction Temperature: Low-temperature solution polymerization is highly recommended to avoid thermally induced side reactions. These reactions are typically run between 0°C and room temperature. The reaction between a dihydrazide and a diacyl chloride is very fast and highly exothermic, so cooling is often required during monomer addition.
-
Degas Solvents: To minimize oxidative side reactions, it can be beneficial to degas the solvent before use by sparging with nitrogen or argon.
Question 3: The final polymer is discolored (yellow or brown). What causes this and how can I obtain a colorless product?
Answer: Discoloration is usually indicative of chemical degradation or the presence of chromophoric impurities, often arising from oxidation or high-temperature side reactions.
Root Cause Analysis:
-
Oxidation: Hydrazide groups can be susceptible to oxidation, especially at elevated temperatures or in the presence of trace metals and oxygen. This can lead to the formation of colored byproducts.
-
Thermal Degradation: If the polymerization or the subsequent work-up (e.g., drying) is performed at excessively high temperatures, thermal degradation of the polymer backbone can occur, generating colored species.[6][7]
-
Impure Solvents or Monomers: Impurities present in the starting materials can carry over into the final product or react under polymerization conditions to form colored compounds. Solvents like NMP can degrade to form colored impurities if not stored properly.
Troubleshooting & Optimization Protocol:
-
Maintain an Inert Atmosphere: Rigorously exclude oxygen from the reaction at all stages. This is achieved by working under a positive pressure of high-purity nitrogen or argon.
-
Use Low-Temperature Synthesis: As mentioned previously, low-temperature solution polymerization (0°C to RT) is ideal. This minimizes the risk of both thermal degradation and oxidation.
-
Purify Solvents: Use freshly distilled, high-purity solvents.
-
Careful Product Isolation and Drying: After polymerization, precipitate the polymer in a non-solvent (e.g., methanol or water). Wash the polymer thoroughly to remove any unreacted monomers, solvent, and salts. Dry the final polymer under vacuum at a moderate temperature (e.g., 60-80°C) to avoid thermal degradation.
Visualizing the Chemistry: Main Reaction vs. Side Reactions
To better understand the competition between desired polymerization and unwanted cyclization, the following diagram illustrates the two pathways.
Caption: Figure 1. The critical choice between desired polymer chain growth and termination via cyclization is heavily influenced by monomer concentration.
Optimized Experimental Protocol: Low-Temperature Solution Polymerization
This protocol is designed to maximize molecular weight while minimizing the side reactions discussed above.
1. Materials & Preparation:
-
This compound (SDH), high purity (>99%)
-
Diacyl Chloride (e.g., Terephthaloyl chloride, Isophthaloyl chloride), high purity (>99.5%)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous (<50 ppm water)
-
Lithium Chloride (LiCl), anhydrous (dried under vacuum at >150°C)
-
Methanol, anhydrous
-
All glassware must be oven-dried at 120°C overnight and cooled under a stream of dry nitrogen.
2. Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a septum for reagent addition. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Solvent Preparation: In the reaction flask, dissolve anhydrous LiCl (5% w/v) in anhydrous NMP with gentle stirring.
-
Monomer Dissolution: Once the LiCl is fully dissolved, add the this compound (1.00 molar equivalent) to the NMP/LiCl solution. Stir until it is completely dissolved.
-
Cooling: Cool the reaction flask to 0°C using an ice-water bath.
-
Diacyl Chloride Addition: Add the diacyl chloride (1.00 molar equivalent), either as a solid in one portion or as a solution in a small amount of anhydrous NMP, to the vigorously stirred solution. Caution: The reaction is exothermic. Slow addition may be necessary for large-scale reactions to maintain the temperature below 5°C.
-
Polymerization: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and continue stirring for an additional 18-24 hours. The solution will become highly viscous.
-
Precipitation: Slowly pour the viscous polymer solution into a large excess of methanol (or water) in a blender. This will precipitate the polymer as a white, fibrous solid.
-
Washing: Collect the polymer by filtration. Wash it extensively with methanol to remove NMP, LiCl, and any unreacted monomers. Then, wash with water to remove any remaining salts.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Troubleshooting Flowchart
This flowchart provides a logical path to diagnose and solve common polymerization problems.
Caption: Figure 2. A step-by-step diagnostic tool for common issues in this compound polymerization.
Data Summary: Influence of Reaction Parameters
The following table summarizes how key experimental variables can be adjusted to suppress side reactions and promote the formation of a high-quality polymer.
| Parameter | Condition for High MW Polymer | Rationale & Side Reactions Minimized |
| Monomer Stoichiometry | 1.000 : 1.000 Molar Ratio | Prevents chain termination due to an excess of one monomer, maximizing chain length. |
| Monomer Concentration | High (e.g., 10-20% w/v) | Favors intermolecular polymerization over intramolecular cyclization. |
| Reaction Temperature | Low (0°C to Room Temp) | Minimizes thermal degradation, oxidation, and other temperature-induced side reactions that can cause discoloration and cross-linking. |
| Reaction Atmosphere | Inert (Dry N₂ or Ar) | Prevents hydrolysis of acyl chloride monomers by atmospheric moisture and minimizes oxidation of hydrazide groups. |
| Solvent System | Aprotic Polar (e.g., NMP, DMAc) with solubilizing salt (e.g., LiCl) | Ensures monomers and the growing polymer remain in solution, preventing premature precipitation and termination of chain growth. |
| Monomer Purity | High (>99%) | Eliminates monofunctional impurities that act as chain stoppers and polyfunctional impurities that cause gelation/cross-linking. |
References
-
Synthesis and Characterization of Metal Particles Using Malic Acid-Derived Polyamides, Polyhydrazides, and Hydrazides. (2024). Molecules. [Link]
-
Poley, P. (n.d.). Development of a Solution Synthesis of Poly(Sebacic Anhydride) With the Activating Agent 4-toluenesulfonyl chloride. University of Southern Mississippi Aquila Digital Community. [Link]
-
Sarkar, A. (2002). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. [Link]
-
Rabiee, A., Zeynali, M. E., & Baharvand, H. (2005). Synthesis of High Molecular Weight Partially Hydrolyzed Polyacrylamide and Investigation on its Properties. Iranian Polymer Journal. [Link]
-
Polymers: Demonstration 3. (n.d.). University of Massachusetts Lowell. [Link]
-
Sakai, R., Satoh, T., & Kakuchi, T. (2014). Synthesis of hyperbranched polymers with controlled structure. Polymer Journal. [Link]
-
Characterization and thermal degradation of poly(2-methacrylamidopyridine). (n.d.). ResearchGate. [Link]
-
Preparation and properties of poly(dimer acid-sebacic acid) copolymer. (n.d.). ResearchGate. [Link]
-
Goh, Y. K., et al. (2021). Ultra-high molecular weight polymer synthesis via aqueous dispersion polymerization. Nature Communications. [Link]
-
A facile synthesis of hyperbranched polyimides from 2,6,12-triaminotriptycene. (n.d.). ResearchGate. [Link]
-
Synthesis and Characterization of Metal Particles Using Malic Acid-Derived Polyamides, Polyhydrazides, and Hydrazides. (2024). PubMed. [Link]
-
Polyanhydrides of Castor Oil–Sebacic Acid for Controlled Release Applications. (2017). ACS Applied Materials & Interfaces. [Link]
-
Yokozawa, T., & Yokoyama, A. (2007). Reaction Control in Condensation Polymerization. ResearchGate. [Link]
-
MacRitchie, F. (1965). Mechanism of interfacial polymerization. Transactions of the Faraday Society. [Link]
-
Synthesis, characterization and thermal studies of new polyhydrazides and its poly-1,3,4-oxadiazoles based on dihydro-9,10-ethanoanthracene in the main chain. (n.d.). ResearchGate. [Link]
-
Gody, G., et al. (2016). Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications. Polymer Chemistry. [Link]
-
Domb, A. J., & Nudelman, R. (2016). Stable polyanhydride synthesized from sebacic acid and ricinoleic acid. Journal of Controlled Release. [Link]
-
Al-Issa, A. A., et al. (2013). Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO2 Composite Films. Molecules. [Link]
-
Interfacial Polymerization. (n.d.). ResearchGate. [Link]
-
Wang, Y., et al. (2018). Controlled polymerization and side reaction mechanism of bio-sourced pentanediamine-derived semi-aromatic copolyamides. Polymer Chemistry. [Link]
-
Lutz, J. F. (2008). Sequence control in polymer synthesis. Chemical Society Reviews. [Link]
-
Thermal degradation and ageing of segmented polyamides. (n.d.). ResearchGate. [Link]
-
Controlling polymer properties through the shape of the molecular-weight distribution. (2017). Nature Reviews Materials. [Link]
-
Tailoring the properties of poly(vinyl alcohol) “twin-chain” gels via sebacic acid decoration. (2023). FLORE. [Link]
-
Achieving Molecular Weight Distribution Shape Control and Broad Dispersities using RAFT Polymerizations. (2021). Polymer Chemistry. [Link]
-
Domb, A. J. (1998). Polyanhydrides: Synthesis and characterization. The Hebrew University of Jerusalem. [Link]
-
Maldar, N. N., et al. (2010). Novel poly(amide-hydrazide)s and copoly(amide-hydrazide)s from bis-(4-aminobenzyl) hydrazide and aromatic diacid chlorides. Journal of Applied Polymer Science. [Link]
-
Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. (2017). Polymers. [Link]
-
Jagasia, R., et al. (2007). Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition. The Journal of Organic Chemistry. [Link]
-
Yokozawa, T., & Yokoyama, A. (2005). Scope of controlled synthesis via chain-growth condensation polymerization: from aromatic polyamides to π-conjugated polymers. Chemical Communications. [Link]
-
Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). (2021). Polymers. [Link]
-
Synthesis of branched poly(methyl methacrylate)s via controlled/living polymerisations exploiting ethylene glycol dimethacrylate as branching agent. (n.d.). ResearchGate. [Link]
-
One-pot synthesis of polyamides with various functional side groups via Passerini reaction. (n.d.). ResearchGate. [Link]
-
Reaction of Carboxylic Acid Hydrazides with 2,2′-(Carbonothioyldisulfanediyl)diacetic acid in Water as a “Green” Synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) Carboxamides. (n.d.). ResearchGate. [Link]
-
Green Synthesis of Acylhydrazides Involving a Heterocyclic Moiety using Terminal Dihaloalkanes in Organic Salt Media under Solvent-Free Conditions. (2022). Letters in Organic Chemistry. [Link]
-
Schematic representation of interfacial polymerization during membrane modification. (n.d.). ResearchGate. [Link]
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Technical Support Center: Troubleshooting Film Formation Defects in Coatings with Sebacic Dihydrazide
This technical support center is designed for researchers, scientists, and drug development professionals working with coatings incorporating sebacic dihydrazide (SDH). It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common film formation defects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SDH) and what is its primary role in coatings?
This compound (C₁₀H₂₂N₄O₂) is a long-chain aliphatic dihydrazide used as a crosslinking agent or curative in various coating systems, including epoxy and water-based acrylic emulsions.[1] Its primary function is to form a durable, three-dimensional polymer network, which enhances the mechanical properties, chemical resistance, and overall performance of the coating. In epoxy systems, the amine groups of SDH react with the epoxy groups of the resin.[2] In acrylic emulsions, it reacts with carbonyl groups (like those from diacetone acrylamide monomers) in a process known as keto-hydrazide crosslinking.[1][3]
Q2: What are the key properties of this compound to consider during formulation?
The key properties of this compound that can influence coating formulation and film formation are:
-
Melting Point: Approximately 186°C.[4][5] The curing temperature of the coating system is often related to the melting point of the dihydrazide.[2][6]
-
Solubility: SDH is soluble in water.[1] This property is particularly important for its use in aqueous systems like acrylic emulsions.
-
Latent Curing: Dihydrazides like SDH are often considered latent curing agents, meaning they exhibit low reactivity at room temperature and require elevated temperatures to initiate a rapid cure.[2][7] This provides a longer pot life for one-component (1K) systems.
Q3: Can the concentration of this compound affect the final film properties?
Yes, the concentration of SDH is a critical factor. An incorrect concentration can lead to several issues:
-
Insufficient Crosslinking: Too little SDH can result in a soft, under-cured film with poor mechanical strength and chemical resistance.
-
Brittleness: An excess of SDH can lead to a highly crosslinked but brittle film, which may be prone to cracking.[2]
-
Adhesion Issues: The optimal stoichiometry between the hydrazide groups and the reactive groups on the polymer backbone is crucial for achieving good adhesion.
Troubleshooting Guides for Film Formation Defects
This section provides a systematic approach to identifying and resolving common film formation defects encountered when formulating with this compound.
Poor Leveling and Orange Peel
Description: The coating surface is uneven and textured, resembling the skin of an orange. This defect is often associated with poor flow and leveling of the liquid coating before it cures.
Potential Causes Related to this compound:
-
High Melting Point of SDH: If the curing temperature is not sufficiently above the melting point of this compound, the SDH may not melt and disperse uniformly throughout the resin system before significant crosslinking occurs. This can lead to localized viscosity differences and restrict the flow of the coating.
-
Rapid Curing: While SDH is a latent curative, an excessively high curing temperature or the presence of accelerators can lead to a very rapid reaction.[6] If the curing is too fast, the coating may not have enough time to level out before it solidifies.
Troubleshooting Solutions:
| Solution | Description |
| Optimize Curing Temperature | Ensure the initial curing temperature is high enough to allow for the complete melting and uniform distribution of the SDH before the onset of rapid crosslinking. A stepped curing schedule, with an initial hold at a lower temperature, may be beneficial. |
| Adjust Curing Speed | If using accelerators, consider reducing their concentration to slow down the initial reaction rate. This will provide a longer window for the coating to flow and level. |
| Formulation Additives | Incorporate appropriate leveling agents into your formulation. These additives reduce the surface tension of the coating, promoting better flow and a smoother film.[8] |
| Solvent Selection (for solvent-borne systems) | In solvent-borne systems, ensure the solvent blend has an appropriate evaporation rate to allow for sufficient leveling time before the film becomes too viscous. |
Cratering and Pinholes
Description: Craters are small, circular depressions in the coating film, often with a raised rim. Pinholes are small, deep holes that penetrate through the coating.
Potential Causes Related to this compound:
-
Incomplete Dissolution or Dispersion: If this compound is not fully dissolved or finely dispersed in the coating system, undissolved particles can act as nucleation sites for defects. These particles can create surface tension gradients that lead to cratering.[5]
-
Off-Gassing: The reaction between hydrazides and some functional groups can release byproducts, such as water in the case of keto-hydrazide crosslinking.[3] If this occurs rapidly at high temperatures, the trapped volatiles can create pinholes as they escape the curing film.
Troubleshooting Solutions:
| Solution | Description |
| Ensure Complete Dissolution/Dispersion | For liquid systems, ensure that the this compound is completely dissolved before application. This may require elevated temperatures and adequate mixing time. For powder coatings, ensure the SDH is finely ground and well-distributed in the formulation. |
| Controlled Curing Profile | A ramp-up to the final cure temperature can allow for the gradual release of any volatiles, preventing them from being trapped in the film. |
| Use of Defoamers and Deaerating Agents | Incorporate suitable defoamers or deaerating additives to help release trapped air and other volatiles from the wet film.[8] |
| Check for Contamination | Craters are often caused by contamination from sources like oil or silicone.[4] Ensure that the substrate and mixing equipment are scrupulously clean. |
Blistering
Description: Blisters are bubble-like defects that form on the surface of the coating, often due to a loss of adhesion and the presence of liquid or gas underneath the film.
Potential Causes Related to this compound:
-
Moisture Sensitivity: While SDH itself is water-soluble, excessive moisture in the formulation or from the substrate can interfere with the curing process and lead to blistering, especially in epoxy systems.[9][10]
-
Incompatibility: In multi-component systems, if the this compound is not fully compatible with the resin system, it can lead to phase separation and create weak points at the coating-substrate interface, which are prone to blistering.
Troubleshooting Solutions:
| Solution | Description |
| Moisture Control | Ensure that all components of the formulation are dry and that the substrate has a low moisture content before application. In humid environments, consider using moisture scavengers.[10] |
| Substrate Preparation | Proper surface preparation is crucial to ensure good adhesion and prevent blistering. This includes cleaning, and for some substrates, profiling to create a mechanical anchor for the coating. |
| Compatibility Testing | Before scaling up, perform compatibility tests of the this compound with the specific resin system to ensure good miscibility and a homogeneous final film. |
| Primer Selection | The use of an appropriate primer can enhance adhesion and act as a barrier to moisture from the substrate, reducing the risk of blistering.[9] |
Poor Gloss and Haze
Description: The coating has a lower than expected gloss level or a cloudy/hazy appearance.
Potential Causes Related to this compound:
-
Incomplete Curing: Insufficient curing temperature or time can result in an incomplete reaction, leading to a film with a rougher surface at a microscopic level, which scatters light and reduces gloss.[11]
-
Incompatibility/Phase Separation: As mentioned earlier, poor compatibility between the this compound and the resin can lead to microscopic phase separation, causing light scattering and a hazy appearance.
-
Particle Size of SDH (in powder coatings): In powder coatings, if the particle size of the this compound is too large or not uniformly distributed, it can lead to a non-uniform surface and reduced gloss.
Troubleshooting Solutions:
| Solution | Description |
| Optimize Curing Conditions | Ensure that the coating is cured at the recommended temperature and for a sufficient duration to achieve full crosslinking. A post-curing step at a higher temperature can sometimes improve gloss. |
| Improve Compatibility | If incompatibility is suspected, consider using a co-solvent or a compatibilizing agent. In some cases, a different grade of resin may be required. |
| Control Particle Size | For powder coatings, use a grade of this compound with a fine and uniform particle size. Ensure thorough mixing and extrusion to achieve a homogeneous blend. |
| Use of Flow and Leveling Additives | Certain flow and leveling additives can also contribute to improved gloss by creating a smoother surface.[8] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for dihydrazides and their effect on coating properties.
| Parameter | Adipic Dihydrazide (ADH) | This compound (SDH) | Isophthalic Dihydrazide (IDH) | Effect on Coating Properties |
| Melting Point (°C) | ~180 | ~186 | ~224 | Higher melting points generally require higher curing temperatures for proper film formation.[2] |
| Molecular Weight ( g/mol ) | 174.2 | 230.3 | 194.2 | The length and flexibility of the dihydrazide backbone can influence the flexibility and toughness of the cured film.[2] |
| Adhesion Strength (kgf/cm²) | 28.3 | 50.4 | 25.7 | Longer aliphatic chains like in SDH can lead to higher adhesion strength compared to shorter chains (ADH) or rigid aromatic structures (IDH).[2] |
Experimental Protocols
Protocol 1: Evaluation of Coating Adhesion (Cross-Cut Test - ASTM D3359)
This test provides a qualitative assessment of the adhesion of a coating to its substrate.
Methodology:
-
Preparation: Ensure the coated sample is fully cured and conditioned at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours.
-
Incision: Using a sharp utility knife or a specific cross-cut adhesion tester, make a series of parallel cuts through the coating down to the substrate. Make a second series of cuts perpendicular to the first, creating a grid pattern. The spacing of the cuts depends on the film thickness.
-
Tape Application: Apply a pressure-sensitive adhesive tape (specified in the ASTM standard) over the grid and smooth it down firmly.
-
Tape Removal: After a short period (typically 90 ± 30 seconds), rapidly pull the tape off at a 180° angle.
-
Evaluation: Examine the grid area for any removal of the coating. The adhesion is rated on a scale from 5B (no peeling or removal) to 0B (severe peeling).
Protocol 2: Determination of Curing Characteristics (Differential Scanning Calorimetry - DSC)
DSC is used to determine the curing temperature range and the extent of the curing reaction.
Methodology:
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of the uncured coating formulation into a DSC pan.
-
Instrument Setup: Place the sample pan and a reference pan in the DSC instrument.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the expected curing reaction.
-
Data Analysis: The resulting thermogram will show an exothermic peak corresponding to the curing reaction. The onset temperature, peak temperature, and the total heat of reaction (enthalpy) can be determined from this peak. This information is crucial for optimizing the curing schedule.
Visualizations
Troubleshooting Workflow for Film Formation Defects
Caption: A logical workflow for troubleshooting common film defects in coatings containing this compound.
Keto-Hydrazide Crosslinking Mechanism
Caption: Simplified reaction scheme for keto-hydrazide crosslinking in acrylic emulsion systems.
References
- 1. researchgate.net [researchgate.net]
- 2. powdercoatingsdirect.co.uk [powdercoatingsdirect.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. 7 common industrial coating defects and how to fix them - Teknos [teknos.com]
- 5. courses.specialchem.com [courses.specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Using Dihydrazides as Thermal Latent Curing Agents in Epoxy-Based Sealing Materials for Liquid Crystal Displays | MDPI [mdpi.com]
- 8. [PDF] A new understanding of the failure of waterborne acrylic coatings | Semantic Scholar [semanticscholar.org]
- 9. 7 common industrial coating defects and how to fix them [ltcoatingline.com]
- 10. adv-polymer.com [adv-polymer.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Sebacic Dihydrazide Epoxy Curing Through Temperature Control
Welcome to the technical support center for Sebacic Dihydrazide (SDH) curing agents. This guide is designed for researchers, scientists, and formulation professionals to understand and troubleshoot the critical effects of temperature on the curing efficiency of epoxy systems using SDH. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs) on Fundamental Principles
This section covers the core concepts of why temperature is the most critical parameter in leveraging the full potential of this compound as a curing agent.
Q1: What is this compound (SDH) and why is it considered a "latent" curing agent?
A: this compound is a high-performance, solid, aliphatic dihydrazide used as a hardener for epoxy resins. Its "latency" is its most significant advantage. At ambient room temperature, SDH is a crystalline solid that is practically insoluble in epoxy resin.[1] This prevents the chemical reaction from starting, giving the formulation a very long pot life—often exceeding several months.[2] The curing reaction is only initiated when the system is heated, making SDH ideal for one-component (1K) adhesives, coatings, and potting compounds where controlled, heat-activated curing is required.[3]
Q2: What is the fundamental curing mechanism between SDH and an epoxy resin?
A: The curing mechanism is a polyaddition reaction. Each of the two hydrazide groups (-CONHNH₂) on the SDH molecule contains two active hydrogen atoms on the terminal nitrogen. These four active hydrogens react with the epoxide (oxirane) rings of the epoxy resin molecules.[2] This reaction opens the epoxy ring and forms a stable covalent bond, creating a highly cross-linked, three-dimensional thermoset polymer network. The extent and efficiency of this network formation are heavily dependent on achieving the right temperature conditions.
Q3: Why is temperature so critical for initiating the cure with SDH?
A: The critical role of temperature is directly linked to the physical state of SDH. The curing reaction is highly inefficient until the SDH melts and dissolves into the epoxy resin matrix.[4] The melting point of SDH is approximately 185-186°C.[5][6] Once molten, the hydrazide molecules can move freely and react with the epoxy groups. Therefore, the "activation temperature" of the cure is fundamentally related to the melting and dissolution temperature of the SDH in the specific resin system.[2] Curing below this threshold will be extremely slow or incomplete.
Q4: How does the chemical structure of SDH influence the properties of the final cured product?
A: SDH possesses a long, flexible aliphatic chain (-(CH₂)₈-) between its two hydrazide functional groups. This structure imparts excellent flexibility, toughness, and superior adhesive strength to the cured epoxy system compared to dihydrazides with shorter chains.[4] The highly polar hydrazide groups also contribute to strong intermolecular interactions, which can lead to high glass transition temperatures (Tg) and good thermal stability when fully cured.[2]
Section 2: Troubleshooting Guides for Common Curing Issues
This section addresses specific problems researchers may face, with a focus on temperature-related causes and solutions.
Problem 1: Incomplete or Severely Slow Curing
Q: My SDH-epoxy formulation is not hardening, remains tacky, or is taking an exceptionally long time to cure. What are the likely temperature-related causes?
A: This is one of the most common issues and almost always points to insufficient thermal energy.
-
Causality: The reaction rate between SDH and epoxy is kinetically limited at low temperatures. For an efficient reaction to occur, two conditions must be met:
-
Melting & Dissolution: The SDH must melt and dissolve in the epoxy resin to achieve molecular mobility and contact between reactive groups. Curing at a temperature significantly below the melting point of SDH (~185°C) will result in a heterogeneous mixture with minimal reaction.[4]
-
Activation Energy: Every chemical reaction requires a minimum amount of energy (activation energy) to proceed. The applied heat must be sufficient to overcome this barrier for the epoxy-ring opening reaction.
-
-
Troubleshooting & Solutions:
-
Verify Cure Schedule: Confirm that your curing oven's temperature is set to the recommended level for your specific epoxy system. For SDH, this is typically in the range of 150-180°C, though it can be influenced by the presence of accelerators.
-
Perform a DSC Analysis: The most reliable method to determine the optimal cure temperature is Differential Scanning Calorimetry (DSC). A non-isothermal DSC scan will show a distinct exothermic peak representing the curing reaction. The onset of this peak is the minimum temperature at which the reaction begins at a measurable rate, and the peak temperature indicates the point of maximum reaction rate.[7][8] (See Protocol 1 for methodology).
-
Increase Cure Time or Temperature: If the cure is slow, it may be under-cured. Increasing the dwell time at the target temperature or raising the temperature (within the degradation limits of the resin) can drive the reaction to completion. A post-cure step at a slightly higher temperature can also be effective.[9]
-
Check for Other Factors: While temperature is key, ensure your resin-to-hardener stoichiometry is correct. An off-ratio mix will lead to incomplete curing regardless of the temperature.[10][11]
-
Problem 2: The Cured Material is Brittle or has a Low Glass Transition Temperature (Tg)
Q: My sample cured and is hard, but it seems brittle and the DSC analysis shows a Tg that is much lower than expected. How does temperature cause this?
A: This is a classic sign of an incomplete cross-linking reaction, even if the material feels solid.
-
Causality: The final properties of a thermoset, such as its mechanical strength and Tg, are directly proportional to its cross-link density.
-
Under-curing: If the curing temperature is too low or the time is too short, the polymerization reaction may stop prematurely as the nascent polymer network's mobility decreases. This leaves unreacted epoxy and hydrazide groups, resulting in a lower cross-link density, which manifests as brittleness and a suppressed Tg.[12]
-
Vitrification: During curing, as the Tg of the reacting material rises, it can reach the temperature of the oven. At this point, the material transitions from a rubbery to a glassy state, a process called vitrification. This dramatically reduces molecular mobility and can effectively quench the reaction, leaving it incomplete.
-
-
Troubleshooting & Solutions:
-
Implement a Post-Cure: A post-cure is performed by heating the material to a temperature above its initial Tg. This provides the molecular network with renewed mobility, allowing the remaining unreacted groups to find each other and complete the cross-linking process. This will increase the final Tg and improve mechanical properties.
-
Optimize the Initial Cure Temperature: A slightly higher initial cure temperature can sometimes achieve a higher degree of conversion before vitrification occurs. However, excessively high temperatures can cause thermal stress. Again, DSC is the ideal tool to study the cure profile and design an effective cure schedule.[7]
-
Assess Degree of Cure via DSC: Run a second DSC scan on your cured sample (See Protocol 2). The presence of a residual exothermic peak indicates an incomplete cure. The magnitude of this peak can be used to quantify the degree of cure.[12]
-
Section 3: Experimental Protocols & Methodologies
Protocol 1: Determining Optimal Cure Temperature with Differential Scanning Calorimetry (DSC)
This protocol outlines the standard non-isothermal method for characterizing the cure profile of an SDH-epoxy system.
-
Sample Preparation: Accurately weigh 5-10 mg of the freshly mixed, uncured SDH-epoxy formulation into a standard aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent any mass loss during heating. Prepare an empty, sealed pan to use as a reference.
-
DSC Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected reaction onset (e.g., 30°C).
-
Heat the sample at a constant rate, typically 10°C/min, to a temperature well above the completion of the reaction (e.g., 250°C).[7]
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
The resulting exothermic peak represents the curing reaction.
-
Onset Temperature (T_onset): The temperature at which curing begins.
-
Peak Temperature (T_peak): The temperature of the maximum reaction rate. This is often used as a starting point for defining an isothermal cure temperature.
-
Total Heat of Reaction (ΔH_total): The total area under the exotherm peak (in J/g). This value represents the total heat evolved for a 100% complete cure.[7]
-
Protocol 2: Assessing Degree of Cure and Glass Transition Temperature (Tg)
This protocol is used to analyze a previously cured sample to check for completion.
-
Sample Preparation: Take a 5-10 mg sample of the cured material and place it in a sealed aluminum DSC pan.
-
DSC Instrument Setup: Use the same setup as in Protocol 1.
-
Thermal Program (Heat-Cool-Heat):
-
First Heat Scan: Heat the sample from room temperature to a temperature above the expected Tg and cure range (e.g., 200°C) at 10°C/min. This scan will reveal the initial Tg and any residual curing (a small exotherm).
-
Cooling Scan: Cool the sample back down to room temperature at a controlled rate (e.g., 20°C/min).
-
Second Heat Scan: Heat the sample again at 10°C/min to 200°C. The Tg observed in this second scan represents the ultimate Tg of the fully cured material.
-
-
Data Analysis:
-
Determine Tg: Identify the glass transition from the step change in the baseline of the heat flow curve (typically from the second heat scan).
-
Calculate Degree of Cure: If a residual exotherm (ΔH_residual) was observed in the first heat scan, the degree of cure can be calculated using the total heat of reaction (ΔH_total) from Protocol 1:
-
% Cure = (1 - (ΔH_residual / ΔH_total)) * 100[12]
-
-
Section 4: Data Interpretation & Visualization
Table 1: Typical Thermal Properties and Curing Parameters for SDH Systems
| Parameter | Typical Value | Significance |
| SDH Melting Point (T_m) | ~185 - 186 °C[5][6][13] | The temperature at which the hardener becomes mobile and the curing reaction can begin efficiently. |
| Cure Onset (from DSC) | 140 - 160 °C | The temperature at which the exothermic reaction becomes detectable. Curing below this is impractical. |
| Peak Exotherm (from DSC) | 160 - 180 °C | The temperature of the maximum cure rate. A good target for setting isothermal cure schedules. |
| Typical Isothermal Cure | 150 - 170 °C for 1-2 hours | A common starting point for a cure schedule, which should be optimized for the specific formulation. |
| Resulting Tg (fully cured) | > 150 °C[2] | A high Tg is indicative of a high cross-link density and good thermal performance. |
Visualizing the Curing Process & Troubleshooting
Diagram 1: Simplified SDH-Epoxy Curing Mechanism
A high-level representation of the chemical reaction forming the polymer network.
Caption: Curing reaction of epoxy resin with SDH.
Diagram 2: Troubleshooting Workflow for SDH Curing Issues
A logical flowchart to diagnose and solve common problems related to temperature.
References
- 1. echemi.com [echemi.com]
- 2. ac-catalysts.com [ac-catalysts.com]
- 3. specialchem.com [specialchem.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound|925-83-7|lookchem [lookchem.com]
- 6. parchem.com [parchem.com]
- 7. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hitachi-hightech.com [hitachi-hightech.com]
- 9. jinzongmachinery.com [jinzongmachinery.com]
- 10. bestbartopepoxy.com [bestbartopepoxy.com]
- 11. support.jamestowndistributors.com [support.jamestowndistributors.com]
- 12. tainstruments.com [tainstruments.com]
- 13. 925-83-7 Cas No. | Sebacic acid dihydrazide | Matrix Scientific [matrixscientific.com]
Technical Support Center: Strategies to Enhance the Biocompatibility of Sebacic Dihydrazide-Based Materials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sebacic dihydrazide-based materials. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on enhancing biocompatibility.
I. Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis and in vitro/in vivo testing of this compound-crosslinked materials.
Issues with Hydrogel Formation and Stability
Question: My hydrogel isn't forming, or it's too weak and dissolves quickly. What's going wrong?
Answer: Failure of hydrogel formation or poor stability in this compound-crosslinked systems often stems from issues with the hydrazone crosslinking reaction. Here are some common causes and troubleshooting steps:
-
Incorrect pH: The formation of hydrazone bonds is pH-dependent. The reaction is typically most efficient in a slightly acidic environment (pH 5.0-6.5). Ensure your polymer solutions and reaction buffers are within the optimal pH range.
-
Suboptimal Reactant Concentrations: The stoichiometry between the hydrazide groups on this compound and the aldehyde or ketone groups on your polymer is critical.
-
Too little crosslinker: Insufficient this compound will result in a low crosslinking density, leading to a weak or non-gelling solution. Try increasing the concentration of this compound.
-
Excess crosslinker: While less common to prevent gelation, a large excess of unreacted dihydrazide might interfere with network formation or lead to a more brittle hydrogel.
-
-
Polymer Properties:
-
Low Molecular Weight: Polymers with low molecular weight may require a higher crosslinking density to form a stable network.
-
Steric Hindrance: The accessibility of the reactive groups on your polymer can affect crosslinking efficiency. If the aldehyde or ketone groups are sterically hindered, the reaction with this compound may be slow or incomplete.
-
-
Reaction Time and Temperature: While hydrazone formation is often rapid at room temperature, allowing for a longer reaction time or slightly increasing the temperature (e.g., to 37°C) may improve crosslinking efficiency, provided your polymer is stable under these conditions.
-
Hydrolysis of Hydrazone Bonds: Hydrazone bonds are dynamic and can be reversible, especially in an aqueous environment, which can lead to hydrogel degradation. To enhance stability, consider incorporating a secondary, more stable crosslinking mechanism. For example, you can use a co-crosslinker that forms a more permanent bond or modify your polymer to include other reactive groups.[1]
High Cytotoxicity in In Vitro Assays
Question: My in vitro cytotoxicity assays (e.g., MTT, Live/Dead) are showing high cell death. How can I improve the biocompatibility?
Answer: High cytotoxicity can arise from several factors related to your this compound-based material. Here's a breakdown of potential causes and solutions:
-
Unreacted Reagents: Residual, unreacted this compound or, more commonly, unreacted aldehyde/ketone functionalities on your polymer can be cytotoxic.
-
Purification: Ensure your crosslinked hydrogel is thoroughly washed to remove any unreacted components. Dialysis or repeated swelling/deswelling cycles in a suitable buffer (e.g., PBS) are effective methods.
-
-
Degradation Products: The degradation of the hydrogel can release byproducts. While sebacic acid itself is generally considered biocompatible, the local concentration of acidic byproducts could lower the pH of the cell culture medium to a cytotoxic level.
-
Buffering Capacity: Ensure your cell culture medium has sufficient buffering capacity to neutralize any acidic degradation products.
-
Degradation Rate: If the hydrogel degrades too quickly, the rapid release of byproducts can be harmful. You can slow down degradation by increasing the crosslinking density or by incorporating more stable chemical linkages into your hydrogel network.
-
-
Material Concentration: High concentrations of the material itself can sometimes lead to cytotoxicity.
-
Dose-Response: Perform a dose-response experiment to determine if there is a concentration-dependent cytotoxic effect.
-
-
Indirect Cytotoxicity: Leachables from the material can be toxic to cells. The standard ISO 10993-5 protocol recommends testing extracts of the material.[2][3]
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for crosslinking with this compound?
A1: this compound acts as a crosslinker by reacting with aldehyde or ketone groups on polymer chains to form hydrazone bonds . This reaction is a condensation reaction, releasing water as a byproduct. The resulting three-dimensional network is what forms the hydrogel.
Q2: How can I enhance the biocompatibility of my this compound-crosslinked material for in vivo applications?
A2: Enhancing in vivo biocompatibility involves minimizing the foreign body response. Here are some strategies:
-
Incorporate Bioactive Molecules: Covalently attaching cell-adhesive peptides (e.g., RGD sequences) can promote better cell integration and tissue regeneration.
-
Control Degradation Rate: Tune the degradation rate of your hydrogel to match the rate of new tissue formation. This can be achieved by adjusting the crosslinking density or the type of polymer used.
-
Minimize Inflammatory Response: The initial inflammatory response to an implanted biomaterial is a critical determinant of its long-term success. While a mild acute inflammatory response is a normal part of wound healing, a chronic inflammatory response can lead to fibrous capsule formation and implant failure. Sebacic acid-based materials generally elicit a minimal inflammatory response.[4] However, ensuring the complete removal of any potentially inflammatory unreacted components is crucial.
Q3: What are the key parameters to consider when designing a this compound-crosslinked hydrogel?
A3: Key design parameters include:
-
Polymer choice: The type of polymer (e.g., hyaluronic acid, gelatin, dextran) will dictate the hydrogel's intrinsic properties, such as biodegradability and bioactivity.
-
Degree of functionalization: The number of aldehyde or ketone groups on your polymer will influence the crosslinking density.
-
Crosslinker concentration: The amount of this compound will determine the crosslinking density and, consequently, the mechanical properties and degradation rate of the hydrogel.
-
Reaction conditions: As discussed in the troubleshooting section, pH, temperature, and reaction time are critical for successful hydrogel formation.
III. Data Presentation
Quantitative Biocompatibility and Mechanical Properties
The following tables summarize typical quantitative data for hydrogels crosslinked with hydrazide-based crosslinkers. Note that specific values for this compound may vary depending on the polymer system and experimental conditions.
Table 1: In Vitro Cell Viability in Hydrazide-Crosslinked Hydrogels
| Hydrogel Composition | Cell Type | Assay | Duration | Cell Viability (%) | Reference |
| Hydrazide-functionalized Gelatin / Oxidized Hyaluronan | HepG2 | QBlue | 7 days | > 80% | [4] |
| Hydrazide-functionalized Gelatin / Oxidized Alginate | HepG2 | QBlue | 7 days | > 80% | [4] |
| Chitosan-g-Oligolactide | L929 fibroblasts | MTT | 10 days | ~100-120% (relative to control) | [5] |
| Chitosan-g-Oligolactide | Mesenchymal Stem Cells | MTT | 14 days | ~100-140% (relative to control) | [5] |
Table 2: Mechanical Properties of Hydrazide-Crosslinked Hydrogels
| Hydrogel Composition | Test | Value | Reference |
| Hydrazide-functionalized Gelatin / Oxidized Hyaluronan | Young's Modulus | ~1.5 - 2.5 kPa | [4] |
| Hydrazide-functionalized Gelatin / Oxidized Alginate | Young's Modulus | ~2.0 - 3.5 kPa | [4] |
| Cellulose-based hydrogel cross-linked with sebacic acid (CHCSEA) | Storage Modulus (G') | < Loss Modulus (G'') | [6] |
| Cellulose-based hydrogel cross-linked with citric acid (CHCCA) | Storage Modulus (G') | 66.7 - 1125.7 Pa | [6] |
Table 3: Inflammatory Marker Expression in Response to Sebacic Acid
| Cell Type | Stimulant | Treatment | Cytokine | Result | Reference |
| THP-1 macrophage-like cells | LPS | Sebacic Acid | IL-6 mRNA | Dose-dependent decrease | [7] |
| THP-1 macrophage-like cells | LPS | Sebacic Acid | TNF-α mRNA | No significant change | [7] |
IV. Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay of this compound-Based Hydrogels (Extract Method - based on ISO 10993-5)
This protocol is a standard method to assess the potential cytotoxicity of leachable substances from a biomaterial.
1. Materials and Reagents:
-
This compound-crosslinked hydrogel (sterilized)
-
L929 mouse fibroblast cell line (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Positive control (e.g., dilute phenol solution)
-
Negative control (e.g., high-density polyethylene)
2. Preparation of Hydrogel Extracts:
-
Prepare your this compound-crosslinked hydrogel under aseptic conditions.
-
Place a known mass or surface area of the sterile hydrogel into a sterile container with complete cell culture medium. A standard ratio is 0.2 g of material per mL of medium or 3 cm² of surface area per mL of medium.
-
Incubate the hydrogel in the medium at 37°C for 24 to 72 hours with gentle agitation. This will be your "hydrogel extract."
-
Prepare extracts for your positive and negative controls in the same manner.
3. Cell Seeding:
-
Culture L929 cells to about 80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh complete medium to a concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow the cells to attach and form a monolayer.
4. Exposure to Extracts:
-
After 24 hours, carefully aspirate the culture medium from each well.
-
Add 100 µL of the prepared hydrogel extract to the wells in triplicate.
-
Add 100 µL of the positive and negative control extracts to their respective wells.
-
Include wells with fresh culture medium only as a vehicle control.
-
Incubate the plate for another 24 to 48 hours.
5. MTT Assay:
-
After the incubation period, carefully aspirate the extract-containing medium from each well.
-
Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the MTT-containing medium. Be careful not to disturb the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for the hydrogel extract-treated cells relative to the negative control (which represents 100% viability).
-
% Viability = (Absorbance of test sample / Absorbance of negative control) x 100
-
V. Visualization of Signaling Pathways and Workflows
Diagrams
References
- 1. Stress Relaxation and Composition of Hydrazone-Crosslinked Hybrid Biopolymer-Synthetic Hydrogels Determine Spreading and Secretory Properties of MSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Functionalized Gelatin/Polysaccharide Hydrogels for Encapsulation of Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and In Vitro Evaluation of Chitosan-g-Oligolactide Based Films and Macroporous Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 7. Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing the cytotoxicity of sebacic dihydrazide crosslinked scaffolds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sebacic dihydrazide (SDH) crosslinked scaffolds. The information provided is designed to help you address specific issues you may encounter during your experiments, with a focus on mitigating potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SDH) and why is it used as a crosslinker?
This compound is a homobifunctional crosslinking agent. Its structure consists of a 10-carbon aliphatic chain (sebacic acid) with a hydrazide group (-NH-NH2) at each end.[1][2] It is used to form stable covalent bonds between polymer chains, particularly those containing aldehyde or ketone groups, through a hydrazone linkage. This crosslinking improves the mechanical properties and stability of hydrogel scaffolds for tissue engineering applications. The byproduct of this crosslinking reaction is water, which is a key advantage for biocompatibility.[1]
Q2: Is this compound and its byproducts cytotoxic?
While direct and extensive cytotoxicity data for this compound is limited in the currently available literature, the cytotoxicity of chemically similar hydrazide crosslinkers and the degradation products of SDH has been evaluated.
-
Hydrazide Crosslinkers: Studies on other dihydrazides, such as adipic dihydrazide (a shorter-chain analogue of SDH), have shown that they only slightly reduce cell viability, and the resulting hydrogels are considered non-toxic.[3]
-
Sebacic Acid: Sebacic acid, a potential hydrolysis product of SDH-crosslinked scaffolds, has been shown in studies not to negatively affect cell viability at various tested concentrations.[4] Furthermore, hydrogels based on polyethylene glycol and sebacic acid have demonstrated that their degradation products are biocompatible.[5][6]
Based on this evidence, it is inferred that SDH and its immediate byproducts are likely to have low cytotoxicity. However, as with any chemical crosslinker, unreacted molecules remaining in the scaffold can be a source of cytotoxicity.
Q3: What are the common causes of cytotoxicity in SDH-crosslinked scaffolds?
The primary cause of cytotoxicity in any crosslinked scaffold system is typically the presence of unreacted crosslinking agents or other residual chemicals from the fabrication process. Even with crosslinkers that are considered biocompatible, excessive amounts that have not been incorporated into the polymer network can leach out and negatively impact cell health.
Troubleshooting Guide
This guide addresses the common issue of unexpected cytotoxicity in your SDH-crosslinked scaffold experiments.
| Problem | Potential Cause | Recommended Solution |
| High cell death or poor cell attachment on the scaffold | Residual unreacted this compound. | Implement a more rigorous washing and purification protocol post-crosslinking. See the detailed "Purification Protocol for Reducing Cytotoxicity" below. |
| Incorrect crosslinker-to-polymer ratio. | Optimize the concentration of SDH. A higher-than-necessary concentration can lead to more unreacted molecules. Perform a dose-response experiment to find the optimal concentration that provides the desired mechanical properties without compromising cell viability. | |
| Incomplete reaction. | Ensure adequate reaction time and appropriate reaction conditions (pH, temperature) for the hydrazone bond formation to maximize crosslinking and minimize residual SDH. | |
| Inconsistent results between batches | Variability in the purification process. | Standardize the washing protocol, including the duration, solvent volume, and number of washes for each scaffold. |
| Inhomogeneous mixing of components. | Ensure thorough and consistent mixing of the polymer and SDH solutions before initiating the crosslinking reaction. |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment of Scaffolds
This protocol outlines a standard approach to assess the cytotoxicity of your SDH-crosslinked scaffolds using an indirect contact method with an extract of the scaffold.
-
Scaffold Preparation and Sterilization:
-
Prepare your SDH-crosslinked scaffolds according to your established procedure.
-
Follow the "Purification Protocol for Reducing Cytotoxicity" (Protocol 2).
-
Sterilize the scaffolds using an appropriate method, such as ethylene oxide or UV irradiation.
-
-
Preparation of Scaffold Extract:
-
Incubate the sterilized scaffold in a complete cell culture medium at a ratio of scaffold surface area to medium volume of 3-6 cm²/mL for 24-72 hours at 37°C.
-
As a negative control, incubate a non-toxic material (e.g., tissue culture plastic) in the medium under the same conditions.
-
As a positive control, prepare a solution with a known cytotoxic agent (e.g., 0.1% zinc diethyldithiocarbamate) in the medium.
-
-
Cell Culture:
-
Seed cells (e.g., L929 fibroblasts, human mesenchymal stem cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Exposure to Extract:
-
Remove the existing medium from the cells and replace it with the prepared scaffold extracts (from the test scaffold, negative control, and positive control).
-
-
Cell Viability Assay (e.g., MTT or XTT):
-
After 24-72 hours of incubation with the extracts, perform a quantitative cell viability assay following the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the negative control.
-
Protocol 2: Purification Protocol for Reducing Cytotoxicity
This protocol is designed to effectively remove unreacted this compound from your scaffolds.
-
Initial Rinse:
-
Immediately after the crosslinking reaction, immerse the scaffold in a large volume of distilled water or phosphate-buffered saline (PBS) for a brief period (e.g., 10-15 minutes) to remove the bulk of the unreacted SDH.
-
-
Serial Washing:
-
Transfer the scaffold to a fresh container with a sufficient volume of PBS or cell culture medium without serum.
-
Incubate at room temperature or 37°C on a shaker for at least 4-6 hours.
-
Replace the washing solution with a fresh solution. Repeat this washing step at least 3-5 times over 24-48 hours. The goal is to allow the unreacted SDH to diffuse out of the scaffold.
-
-
Final Equilibration:
-
Before cell seeding, equilibrate the washed scaffold in a complete cell culture medium for at least 2-4 hours at 37°C.
-
Quantitative Data Summary
The following table summarizes representative quantitative data from studies on the cytotoxicity of various crosslinkers to provide a comparative context. Note that direct data for SDH is limited, and these values should be used as a general guide.
| Crosslinker/Material | Cell Type | Assay | Concentration | Cell Viability (%) | Reference |
| General Hydrazides | Swiss 3T3 | Not specified | Not specified | Slightly reduced | [3] |
| Sebacic Acid | dTHP-1 | MTT | Up to 1.5 mM | ~100% | [4] |
| BDDE | HaCaT, HDF | Not specified | 100-1000 ppm | Significantly decreased | [7][8] |
| PEGDE | HaCaT, HDF | Not specified | 500-1000 ppm | Decreased | [7][8] |
| Crosslinked PPF | hMSC, L929, MC3T3, cMSC | XTT | Extract | >80% | [9] |
Visualizations
Caption: Workflow for assessing scaffold cytotoxicity.
Caption: Decision tree for troubleshooting cytotoxicity.
References
- 1. gantrade.com [gantrade.com]
- 2. This compound | 925-83-7 | Benchchem [benchchem.com]
- 3. The effect of hydrazide linkers on hyaluronan hydrazone hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sebacic acid, a royal jelly-containing fatty acid, decreases LPS-induced IL-6 mRNA expression in differentiated human THP-1 macrophage-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro toxicity assessment of crosslinking agents used in hyaluronic acid dermal filler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling the Degradation Rate of Polyanhydrides Containing Sebacic Acid
A Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for controlling the degradation rate of polyanhydrides containing sebacic acid. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to provide not just procedural steps but also the underlying scientific principles to empower you in your experimental design and execution.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the degradation of sebacic acid-based polyanhydrides, providing a foundational understanding for your experimental work.
Q1: What is the fundamental mechanism of polyanhydride degradation?
Polyanhydrides degrade via hydrolysis of the anhydride bonds in their backbone.[1] This process is primarily a surface erosion phenomenon, meaning the polymer matrix degrades layer by layer from the outside in, much like a bar of soap dissolving in water.[1] The process begins with water attacking the carbonyl carbon of the anhydride linkage, leading to the formation of an unstable tetrahedral intermediate. This intermediate then cleaves, resulting in two carboxylic acid groups.[2] Because the rate of water penetration into the hydrophobic polymer bulk is slower than the rate of anhydride bond cleavage at the surface, a distinct erosion front is often observed.[2][3] This characteristic surface erosion leads to a predictable, near zero-order release of encapsulated agents, making polyanhydrides highly suitable for controlled drug delivery applications.[4]
Q2: Why is sebacic acid a common component in biomedical polyanhydrides?
Sebacic acid is a naturally occurring dicarboxylic acid that is biocompatible and, upon degradation of the polymer, is metabolized and safely eliminated from the body.[1] Its inclusion in polyanhydrides, such as in the FDA-approved Gliadel® wafer for brain cancer treatment [poly(1,3-bis(p-carboxyphenoxy)propane-co-sebacic acid)], highlights its clinical acceptance.[2][5] From a formulation perspective, sebacic acid provides a good balance of hydrophobicity and degradability. Its aliphatic nature contributes to the polymer's surface-eroding properties.
Q3: What are the key factors that influence the degradation rate of sebacic acid-containing polyanhydrides?
The degradation rate is not a fixed property but can be finely tuned by several factors:
-
Polymer Composition: The type and ratio of comonomers used with sebacic acid have the most significant impact.[6][7]
-
Crystallinity: A higher degree of crystallinity generally slows down the degradation rate as it hinders water penetration into the polymer matrix.[4][8]
-
Hydrophobicity: Increasing the hydrophobicity of the polymer backbone typically leads to a slower degradation rate.[8]
-
pH of the Environment: Polyanhydrides are susceptible to base-catalyzed hydrolysis, meaning degradation is faster in alkaline conditions compared to neutral or acidic environments.[2][5]
-
Device Geometry and Size: The surface area-to-volume ratio plays a crucial role; devices with a larger surface area will erode more quickly.[9][10]
-
Incorporated Additives/Drugs: The properties of any encapsulated agent can influence the local pH within the polymer and affect water uptake, thereby altering the degradation profile.[2][5]
Q4: What is the difference between degradation and erosion?
While often used interchangeably, "degradation" and "erosion" refer to distinct processes. Degradation refers to the chemical process of polymer chain cleavage, specifically the hydrolysis of the anhydride bonds, which leads to a reduction in molecular weight.[11][12] Erosion , on the other hand, is the physical loss of mass from the polymer matrix.[11][12] For polyanhydrides, the rapid surface degradation of polymer chains leads to the subsequent erosion of the material from the surface.
II. Troubleshooting Guide: Experimental Challenges and Solutions
This section is designed to address specific problems you may encounter during your experiments, providing actionable solutions grounded in scientific principles.
Problem 1: My degradation rate is too fast/slow for my application.
Root Cause Analysis: The degradation rate is intrinsically linked to the polymer's chemical composition and physical properties. An observed rate that is too fast or too slow indicates a mismatch between the polymer's characteristics and the experimental goals.
Solutions:
-
Adjusting Monomer Ratios:
-
To Slow Degradation: Increase the proportion of a more hydrophobic comonomer. For example, in a copolymer of sebacic acid (SA) and a more hydrophobic monomer like 1,3-bis(p-carboxyphenoxy)propane (CPP), increasing the CPP content will generally slow down the degradation rate in macroscopic devices.[13] Incorporating fatty acid dimers can also increase hydrophobicity and prolong erosion.[3]
-
To Accelerate Degradation: Increase the proportion of a more hydrophilic comonomer. If working with a copolymer, increasing the sebacic acid content relative to a highly hydrophobic comonomer can increase the degradation rate. Alternatively, introducing more hydrophilic linkers, such as diglycolic acid, can significantly accelerate degradation.[14]
-
-
Modifying Crystallinity:
-
The crystallinity of the polymer can be altered by changing the copolymer composition. For instance, in poly(fatty acid dimer-co-sebacic acid), the crystallinity is dependent on the FAD content.[3] Similarly, in castor oil-sebacic acid polyanhydrides, a higher SA content leads to increased crystallinity and a slower degradation rate.[4] Thermal annealing of the polymer post-synthesis can also influence crystallinity, though this is a more complex approach.
-
-
Cross-linking:
-
For applications requiring enhanced mechanical strength and a tunable degradation profile, consider cross-linking the polyanhydride. Photopolymerization of methacrylated anhydride monomers of sebacic acid allows for the creation of highly crosslinked networks. The degradation rate can then be controlled by adjusting the crosslinking density and the chemical composition of the network, with degradation times ranging from days to a year.[15]
-
Data-Driven Decision Making: Impact of Copolymer Composition on Degradation
| Copolymer System | Observation | Scientific Rationale |
| Poly(FAD:SA) | Increasing fatty acid dimer (FAD) content up to 50% prolongs erosion.[3] | Increased hydrophobicity reduces water penetration.[3] |
| Poly(FAD:SA) | Increasing FAD content beyond 50% (e.g., to 70%) accelerates degradation.[3] | Reduced crystallinity at higher FAD content leads to faster hydrolysis.[3] |
| Poly(CO-SA) | Increasing sebacic acid (SA) content decreases the degradation rate.[4] | Higher SA content leads to increased crystallinity.[4] |
| Poly(CPP:SA) Nanoparticles | Higher content of the more hydrophobic CPP accelerates nanoparticle degradation.[13] | This is an exception to the general trend observed in larger devices and may be related to nanoparticle formulation and structure.[13] |
Problem 2: I'm observing bulk erosion instead of the expected surface erosion.
Root Cause Analysis: While polyanhydrides are classic examples of surface-eroding polymers, this behavior is not absolute. If the rate of water penetration into the polymer bulk becomes comparable to or faster than the rate of surface hydrolysis, bulk erosion can occur. This is often seen in very small or highly porous devices.
Solutions:
-
Evaluate Device Dimensions: There is a critical device dimension below which polyanhydrides will switch from surface to bulk erosion.[11] For nanoparticles, the high surface area-to-volume ratio can lead to degradation patterns that differ from macroscopic disks, with monomers being released at more comparable rates.[13] If you are working with micro or nanoparticles, it is important to recognize that classic surface erosion may not be the dominant mechanism.
-
Increase Polymer Hydrophobicity: As discussed in Problem 1, increasing the hydrophobicity of the polymer will slow water penetration and favor surface erosion.
-
Increase Polymer Crystallinity: A more crystalline polymer will have a more ordered structure that is less permeable to water, thus promoting surface erosion.[8]
Visualizing the Erosion Process
Problem 3: My results are not reproducible; degradation rates vary between batches.
Root Cause Analysis: Lack of reproducibility often points to inconsistencies in polymer synthesis, processing, or storage. Polyanhydrides are sensitive to moisture and thermal history.
Solutions:
-
Standardize Synthesis and Purification: Ensure that the melt condensation or solution polymerization method is consistent. The purity of the monomers and the removal of any catalysts or byproducts are critical. Any residual acetic anhydride from synthesis, for example, can affect the polymer's properties.
-
Control Storage Conditions: Polyanhydrides are hydrolytically unstable and should be stored in a desiccated environment at low temperatures (typically -20°C) to prevent premature degradation and molecular weight loss.[16]
-
Consistent Device Fabrication: The method used to form the polymer into its final shape (e.g., compression molding, solvent casting) can influence its morphology, crystallinity, and residual stress, all of which can affect degradation.[6][7] For instance, while processing temperature during compression molding may not significantly affect the degradation rate of some polyanhydrides, the geometry of the resulting tablet plays a crucial role.[10]
-
Characterize Each Batch: Before starting degradation studies, characterize each new batch of polymer for molecular weight, polydispersity, and thermal properties (e.g., glass transition temperature, melting temperature). This will help you identify any batch-to-batch variations that could explain differences in degradation behavior.
Workflow for Reproducible Degradation Studies
III. Experimental Protocols
Protocol: In Vitro Degradation Study of a Polyanhydride Disk
This protocol outlines a standard method for assessing the degradation of a compression-molded polyanhydride disk.
Materials:
-
Polyanhydride containing sebacic acid
-
Compression molding device
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator shaker set to 37°C
-
Analytical balance
-
Scanning Electron Microscope (SEM)
-
Gel Permeation Chromatography (GPC) system
Procedure:
-
Disk Fabrication:
-
Accurately weigh 50-100 mg of the polyanhydride.
-
Press the polymer into a disk of a defined diameter and thickness using a compression molding device. Record the exact dimensions and initial mass (M_initial).[10]
-
-
Degradation:
-
Data Collection:
-
At predetermined time points (e.g., 1, 3, 7, 14, 21, 28 days), remove the disks from the PBS.
-
Gently blot the disks to remove excess surface water and allow them to dry to a constant weight in a desiccator.
-
Record the final mass (M_final).
-
The percentage mass loss is calculated as: ((M_initial - M_final) / M_initial) * 100.
-
-
Characterization (Optional but Recommended):
-
SEM: At each time point, a representative disk can be imaged using SEM to observe changes in surface morphology.[10]
-
GPC: The molecular weight of the remaining polymer can be determined by dissolving a portion of the dried disk in a suitable solvent (e.g., chloroform) and analyzing it by GPC.[17] This provides information on the chemical degradation (bond cleavage) as opposed to just physical erosion (mass loss).
-
FTIR: Analyze the polymer to monitor the disappearance of the anhydride peaks (around 1815 cm⁻¹) and the appearance of carboxylic acid peaks, confirming hydrolysis.[3]
-
IV. References
-
Verma, A., et al. (2022). Polyanhydride Chemistry. Biomacromolecules, 23(12), 4993–5023. [Link]
-
Wikipedia. (n.d.). Polyanhydride. Retrieved from [Link]
-
Gopferich, A., & Langer, R. (1995). Erosion of a new family of biodegradable polyanhydrides. Journal of Biomedical Materials Research, 29(11), 1335-1343. [Link]
-
Kumar, N., et al. (2009). Polyanhydrides of Castor Oil–Sebacic Acid for Controlled Release Applications. Biomacromolecules, 10(1), 122-129. [Link]
-
ACS Publications. (2022). Polyanhydride Chemistry. Biomacromolecules. [Link]
-
ResearchGate. (n.d.). Poly(sebacic anhydride) nanocapsules as carriers: Effects of preparation parameters on properties and release of doxorubicin. Retrieved from [Link]
-
Micro Nano Bio Aspects. (2025). Drug delivery and tissue engineering applications of polyanhydrides: Current development and challenges. [Link]
-
Muggli, D. S., et al. (1999). Crosslinked polyanhydrides for use in orthopedic applications: degradation behavior and mechanics. Journal of Biomedical Materials Research, 46(2), 271-278. [Link]
-
Göpferich, A. (2002). Polyanhydride degradation and erosion. Advanced Drug Delivery Reviews, 54(7), 911-931. [Link]
-
Ovid. (n.d.). Stable polyanhydride synthesized from sebacic acid and ricinoleic acid. Retrieved from [Link]
-
MDPI. (2021). Systematic Studies on Surface Erosion of Photocrosslinked Polyanhydride Tablets and Data Correlation with Release Kinetic Models. Polymers, 13(21), 3788. [Link]
-
National Center for Biotechnology Information. (2021). Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review. Polymers, 13(8), 1272. [Link]
-
National Center for Biotechnology Information. (2011). Design and Synthesis of Fast-Degrading Poly(anhydride-esters). Journal of Biomedical Materials Research Part A, 98A(2), 245-252. [Link]
-
National Center for Biotechnology Information. (2013). Degradable Polymer Films Made from Poly(salicylic-acid-co-sebacic acid) and Poly(sebacic anhydride)/Poly(adipic anhydride) Blends: Degradation Kinetics and Use as Sacrificial Layers for Polymer Multilayer Systems. ACS Applied Materials & Interfaces, 5(15), 7481-7488. [Link]
-
Aston University. (n.d.). Synthesis and Degradation of Biodegradable Polyanhydride Microspheres for Encapsulation of Proteins. Retrieved from [Link]
-
Semantic Scholar. (2021). Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review. [Link]
-
Springer. (2013). The degradation rate of polyanhydride (poly(sebacic acid), diacetoxy terminated, PSADT). Journal of Wuhan University of Technology-Mater. Sci. Ed., 28(4), 793-797. [Link]
-
PubMed. (2007). Preparation and degradation behavior of polyanhydrides nanoparticles. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 83(1), 163-170. [Link]
-
Kinam Park. (n.d.). Polyanhydride degradation and erosion. Retrieved from [Link]
Sources
- 1. Polyanhydride - Wikipedia [en.wikipedia.org]
- 2. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erosion of a new family of biodegradable polyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Degradable Polymer Films Made from Poly(salicylic-acid-co-sebacic acid) and Poly(sebacic anhydride)/Poly(adipic anhydride) Blends: Degradation Kinetics and Use as Sacrificial Layers for Polymer Multilayer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The degradation rate of polyanhydride (poly(sebacic acid), diacetoxy terminated, PSADT) [journal.hep.com.cn]
- 11. Polyanhydride degradation and erosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kinampark.com [kinampark.com]
- 13. Preparation and degradation behavior of polyanhydrides nanoparticles [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Fast-Degrading Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crosslinked polyanhydrides for use in orthopedic applications: degradation behavior and mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. research.aston.ac.uk [research.aston.ac.uk]
Validation & Comparative
A Senior Application Scientist's Guide to Dihydrazide Crosslinkers: Sebacic Dihydrazide (SDH) vs. Adipic Acid Dihydrazide (ADH)
For researchers and developers in biomaterials, drug delivery, and tissue engineering, the choice of a crosslinking agent is a pivotal decision that dictates the final properties and performance of the end product. Among the various options, dihydrazides have carved out a significant niche, particularly for crosslinking polymers rich in carboxylic acids or aldehyde groups, such as hyaluronic acid or oxidized polysaccharides.[1][2][3][4] Adipic acid dihydrazide (ADH) has long been the workhorse in this field.[5][6] However, its longer-chain counterpart, sebacic dihydrazide (SDH), presents a compelling alternative with distinct characteristics.
This guide provides an in-depth, objective comparison of SDH and ADH, moving beyond surface-level data to explore how their fundamental structural differences translate into tangible performance outcomes. We will delve into the causality behind their behaviors and provide actionable experimental protocols for their evaluation.
The Core Difference: A Tale of Two Spacer Arms
At the heart of the comparison between ADH and SDH lies their molecular structure. Both are symmetrical, homobifunctional crosslinkers with reactive hydrazide groups (-CONHNH2) at each end.[7] The critical distinction is the length of the aliphatic carbon chain, or "spacer arm," that separates these reactive ends.
-
Adipic Acid Dihydrazide (ADH): Features a 4-carbon backbone (derived from adipic acid).[7]
-
This compound (SDH): Possesses a longer 8-carbon backbone (derived from sebacic acid).[8]
This seemingly simple difference of four methylene groups profoundly influences the crosslinker's hydrophobicity, flexibility, and spatial reach, which in turn dictates the macroscopic properties of the resulting crosslinked material.
Caption: Molecular structures of ADH and SDH.
Comparative Performance Analysis
The choice between ADH and SDH is a trade-off between several key performance parameters. The following table summarizes the anticipated differences based on their molecular structures.
| Parameter | Adipic Acid Dihydrazide (ADH) | This compound (SDH) | Causality (The "Why") |
| Molecular Weight | ~174 g/mol [5][6] | ~230 g/mol | The longer 8-carbon chain in SDH results in a higher molecular weight. |
| Spacer Arm Length | Shorter | Longer | ADH has a C4 backbone, while SDH has a C8 backbone. |
| Solubility (Aqueous) | Higher (Moderately soluble)[5] | Lower | The longer hydrocarbon chain in SDH increases its hydrophobicity, reducing water solubility. |
| Crosslink Density | Potentially Higher | Potentially Lower | For a given mass, the lower molecular weight of ADH means more molecules, leading to a higher potential crosslink density. |
| Hydrogel Stiffness | Generally Higher / More Brittle | Generally Lower / More Flexible | Shorter ADH crosslinks create a tighter, more constrained network. The longer, flexible SDH spacer allows for more polymer chain mobility between crosslinks.[9] |
| Swelling Ratio | Generally Lower | Generally Higher | A tighter network (ADH) restricts water uptake. The more flexible, lower-density network from SDH can accommodate more water.[10] |
| Degradation Rate | Potentially Faster | Potentially Slower | The higher hydrophobicity of the SDH-crosslinked matrix can slow the rate of hydrolytic degradation by repelling water. |
| Biocompatibility | Excellent, widely used.[11] | Considered highly biocompatible; sebacic acid is a natural metabolite.[12] | Both degrade into non-toxic, metabolizable byproducts (adipic acid and sebacic acid, respectively, and hydrazine). |
The Crosslinking Mechanism: A Shared Pathway
Both ADH and SDH function via the same chemical reaction. They are most effective at crosslinking polymers that have been modified to present aldehyde or ketone functionalities. A common strategy involves the oxidation of polysaccharides like hyaluronic acid or alginate, which opens sugar rings to create reactive dialdehydes. The hydrazide groups of the crosslinker then react with these aldehydes to form stable hydrazone bonds.[8][13]
Caption: Dihydrazide crosslinking workflow.
Experimental Protocols for Comparative Evaluation
To translate theory into practice, a robust experimental plan is essential. Here are two foundational protocols for comparing the performance of ADH and SDH in a hyaluronic acid (HA) hydrogel system.
Protocol 1: Preparation of Dihydrazide-Crosslinked Hyaluronic Acid Hydrogels
This protocol describes the formation of in-situ forming hydrogels by reacting oxidized HA with either ADH or SDH.
1. Materials:
-
Sodium Hyaluronate (HA)
-
Sodium periodate (NaIO₄)
-
Ethylene glycol
-
Adipic Acid Dihydrazide (ADH)
-
This compound (SDH)[8]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 3.5-5 kDa)
-
Deionized water
2. Workflow:
-
Step 1: Oxidation of Hyaluronic Acid (HA-Ox)
-
Dissolve HA in deionized water to create a 1% (w/v) solution. Protect from light.
-
Add sodium periodate (e.g., at a 0.5:1 molar ratio to HA disaccharide units) to the HA solution.
-
Stir in the dark at room temperature for 24 hours.
-
Quench the reaction by adding an excess of ethylene glycol (e.g., 1 mL per 100 mL of solution) and stir for 1 hour.
-
Purify the resulting oxidized HA (HA-Ox) by dialysis against deionized water for 3-4 days, changing the water frequently.
-
Lyophilize the purified HA-Ox to obtain a white, fluffy solid.
-
-
Step 2: Preparation of Crosslinker and Polymer Solutions
-
Prepare a 2% (w/v) solution of HA-Ox in PBS (pH 7.4).
-
Prepare separate solutions of ADH and SDH in PBS (pH 7.4). Due to SDH's lower solubility, gentle warming may be required. Prepare these at a concentration that achieves the desired molar ratio of hydrazide groups to aldehyde groups (a 1:1 ratio is a good starting point).
-
-
Step 3: Hydrogel Formation
-
In separate vials, mix the HA-Ox solution with an equal volume of either the ADH solution or the SDH solution.
-
Vortex briefly to ensure homogeneity.
-
Allow the solutions to stand at 37°C. Monitor for gelation using the vial inversion test. Record the gelation time.[14]
-
Protocol 2: Characterization of Hydrogel Properties
Once the hydrogels are formed, their key physical properties must be quantified.
1. Swelling Ratio Measurement:
-
Prepare hydrogel samples of a known initial weight (W_initial).
-
Immerse the samples in an excess of PBS (pH 7.4) at 37°C.
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (W_swollen).
-
Calculate the swelling ratio = (W_swollen - W_initial) / W_initial.
-
Expected Outcome: SDH-crosslinked gels are expected to exhibit a higher swelling ratio.[10]
2. Rheological Analysis (Mechanical Properties):
-
Use a rheometer with a parallel plate geometry to measure the storage modulus (G') and loss modulus (G'').[15]
-
Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region.
-
The storage modulus (G') is an indicator of the hydrogel's stiffness.
-
Expected Outcome: ADH-crosslinked gels are expected to show a higher storage modulus (G'), indicating greater stiffness.[15]
3. In Vitro Degradation Study:
-
Prepare pre-weighed, lyophilized hydrogel samples (W_dry_initial).
-
Immerse the samples in a PBS solution containing lysozyme (an enzyme that can degrade some polysaccharide backbones) at 37°C.
-
At various time points, remove the samples, wash extensively with deionized water to remove salts, and lyophilize to obtain the final dry weight (W_dry_final).
-
Calculate the percent mass loss = [(W_dry_initial - W_dry_final) / W_dry_initial] * 100.
-
Expected Outcome: SDH-crosslinked gels may show a slower degradation profile due to increased hydrophobicity.
Conclusion and Application-Specific Recommendations
Neither crosslinker is universally superior; the optimal choice is application-dependent.
-
Choose Adipic Acid Dihydrazide (ADH) when:
-
High mechanical stiffness and lower swelling are required, for instance, in load-bearing tissue engineering scaffolds.
-
Faster gelation times are needed for in-situ applications.
-
Higher crosslink density is desired to minimize the diffusion of large encapsulated molecules.
-
-
Choose this compound (SDH) when:
-
Greater flexibility and elasticity are paramount, such as in scaffolds for soft or dynamic tissues like vocal folds or skin.
-
A higher swelling ratio is beneficial, for example, in superabsorbent applications or for creating a more permissive environment for cell infiltration.
-
Slower degradation and drug release are the goals, leveraging the hydrophobicity of the longer spacer arm to create a more stable drug depot.[16]
-
By understanding the fundamental relationship between the crosslinker's spacer arm length and the resulting network properties, researchers can make a more informed and rational choice between ADH and SDH, accelerating the development of advanced biomaterials tailored to specific clinical needs.
References
-
Padmasri, B., et al. "Preparation and Evaluation of Adipic Dihydrazide Cross-linked Hyaluronic Acid Microspheres for Cephalexin." Journal of Applied Pharmaceutical Research, vol. 9, no. 1, 2021, pp. 30-36. Available from: [Link]
-
Collins, M. N., & Birkinshaw, C. "Crosslinking method of hyaluronic-based hydrogel for biomedical applications." Journal of Materials Science: Materials in Medicine, vol. 28, no. 9, 2017, p. 148. Available from: [Link]
-
Wang, H. C., et al. "Injectable oxidized hyaluronic acid/adipic acid dihydrazide hydrogel for nucleus pulposus regeneration." Acta Biomaterialia, vol. 6, no. 8, 2010, pp. 3044-3055. Available from: [Link]
-
Oprea, S., & Dunca, S. "Obtaining and Characterizing Alginate/k-Carrageenan Hydrogel Cross-Linked with Adipic Dihydrazide." Cellulose Chemistry and Technology, vol. 47, no. 9-10, 2013, pp. 749-757. Available from: [Link]
-
Oprea, S., & Dunca, S. "Obtaining and Characterizing Alginate/k-Carrageenan Hydrogel Cross-Linked with Adipic Dihydrazide." ResearchGate, 2013. Available from: [Link]
-
Padmasri, B., et al. "Preparation and evaluation of adipic dihydrazide cross-linked hyaluronic acid microspheres for cephalexin." ResearchGate, 2022. Available from: [Link]
-
Kirchberg, S., et al. "Statistical Optimization of Hydrazone-Crosslinked Hyaluronic Acid Hydrogels for Protein Delivery." ACS Applied Bio Materials, vol. 4, no. 1, 2021, pp. 789-800. Available from: [Link]
-
Padmasri, B., et al. "Preparation and evaluation of adipic dihydrazide cross-linked hyaluronic acid microspheres for cephalexin." Neliti, 2020. Available from: [Link]
-
Effect of crosslinker length on the elastic and compression modulus of poly(acrylamide) nanocomposite hydrogels. ResearchGate. Available from: [Link]
-
Adipic Acid Dihydrazide – A Unique Crosslinking Agent and Curative. Gantrade Corporation. Available from: [Link]
-
ADIPIC ACID DIHYDRAZIDE. Ataman Kimya. Available from: [Link]
-
ADIPIC ACID DIHYDRAZIDE (ADH). Ataman Kimya. Available from: [Link]
-
Liu, X., et al. "Effect of adipic dihydrazide modification on the performance of collagen/hyaluronic acid scaffold." Journal of Biomedical Materials Research Part A, vol. 94, no. 2, 2010, pp. 441-448. Available from: [Link]
-
Adipic acid dihydrazide. Wikipedia. Available from: [Link]
-
ADIPOHYDRAZIDE. Ataman Kimya. Available from: [Link]
-
Ahmed, E. M. "Cross-Linked Hydrogel for Pharmaceutical Applications: A Review." Journal of Advanced Research, vol. 6, no. 2, 2015, pp. 105-121. Available from: [Link]
-
Tailoring hyaluronic acid hydrogels: Impact of cross-linker length and density on skin rejuvenation as injectable dermal fillers and their potential effects on the MAPK signaling pathway suppression. Griffith Research Online. Available from: [Link]
-
This compound 925-83-7 wiki. LookChem. Available from: [Link]
-
Jo, S., et al. "Potential of Hydrogels Based on Poly(Ethylene Glycol) and Sebacic Acid as Orthopedic Tissue Engineering Scaffolds." Tissue Engineering Part A, vol. 15, no. 8, 2009, pp. 2137-2147. Available from: [Link]
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Jo, S., et al. "Potential of hydrogels based on poly(ethylene glycol) and sebacic acid as orthopedic tissue engineering scaffolds." Tissue Engineering Part A, vol. 15, no. 8, 2009, pp. 2137-47. Available from: [Link]
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Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition. PubMed Central. Available from: [Link]
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Kim, I. L., et al. "The effect of spacer arm length of an adhesion ligand coupled to an alginate gel on the control of fibroblast phenotype." Biomaterials, vol. 31, no. 15, 2010, pp. 4237-4244. Available from: [Link]
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adipic acid dihydrazide: Topics by Science.gov. Science.gov. Available from: [Link]
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Characterization of Hydrogels. YouTube. Available from: [Link]
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Jewell, C. M., et al. "Biocompatibility of polysebacic anhydride microparticles with chondrocytes in engineered cartilage." Annals of Biomedical Engineering, vol. 37, no. 6, 2009, pp. 1133-1143. Available from: [Link]
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- 1. Preparation and Evaluation of Adipic Dihydrazide Cross-linked Hyaluronic Acid Microspheres for Cephalexin - Neliti [neliti.com]
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- 13. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. youtube.com [youtube.com]
- 16. Potential of hydrogels based on poly(ethylene glycol) and sebacic acid as orthopedic tissue engineering scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sebacic Dihydrazide and Isophthalic Dihydrazide for Researchers and Drug Development Professionals
Sebacic dihydrazide (SDH) and isophthalic dihydrazide (IDH) are two prominent dihydrazide compounds utilized across various scientific and industrial applications, including polymer synthesis, coatings, adhesives, and notably, in the burgeoning field of drug delivery systems. Their utility stems from the reactive hydrazide functional groups (-CONHNH2), which enable them to act as effective crosslinking agents, curing agents, and chemical intermediates. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate dihydrazide for their specific needs.
At a Glance: Key Differences
| Feature | This compound (SDH) | Isophthalic Dihydrazide (IDH) |
| Chemical Structure | Aliphatic | Aromatic |
| Flexibility | Higher, due to the long, linear alkyl chain. | Lower, due to the rigid benzene ring. |
| Solubility | Generally more soluble in a wider range of solvents. | Solubility is more limited, often requiring more polar solvents. |
| Reactivity | Reactivity can be tailored by the reaction conditions. | Generally more reactive due to the influence of the aromatic ring. |
| Thermal Stability | Good thermal stability, but the aliphatic chain may be susceptible to degradation at very high temperatures. | Excellent thermal stability, often superior to aliphatic counterparts due to the stable aromatic structure. |
| Primary Applications | Crosslinking agent for flexible polymers, curing agent for coatings and adhesives, intermediate in pharmaceutical synthesis. | Curing agent for high-performance epoxy resins, component in heat-resistant polymers, fluorescent probes. |
Performance in Epoxy Resin Systems: A Quantitative Comparison
Dihydrazides are widely employed as latent curing agents for epoxy resins, offering long pot life at room temperature and rapid curing at elevated temperatures. The choice between an aliphatic dihydrazide like SDH and an aromatic one like IDH can significantly impact the final properties of the cured epoxy.
A study on epoxy-based sealing materials for liquid crystal displays provides a direct comparison of their performance. In this study, SDH and IDH were used as thermal latent curing agents for an epoxy resin system.
| Performance Metric | This compound (SDH) | Isophthalic Dihydrazide (IDH) |
| Melting Point (°C) | ~185-191 | ~224 |
| Conversion Ratio (%) | 80.3 | 73.9 |
| Adhesion Strength (kgf/cm²) | 50.4 | 25.7 |
Key Observations:
-
Higher Conversion Ratio with SDH: The aliphatic nature of SDH allows for greater mobility and flexibility, facilitating a more complete reaction with the epoxy resin, resulting in a higher conversion ratio.
-
Superior Adhesion with SDH: The longer, flexible alkyl chain of SDH imparts greater toughness and reduces the brittleness of the cured epoxy, leading to significantly higher adhesion strength compared to the rigid, aromatic structure of IDH.
Applications in Drug Delivery and Biomaterials
The ability of dihydrazides to crosslink polymers makes them valuable in the development of hydrogels and other biomaterials for controlled drug release and tissue engineering. The choice of dihydrazide influences the hydrogel's swelling behavior, degradation rate, and ultimately, the drug release kinetics.
While direct comparative studies focusing solely on SDH versus IDH in drug delivery are limited, the principles derived from their chemical structures are informative. The flexible nature of SDH can be advantageous in creating hydrogels with higher swelling ratios and more tunable degradation profiles, which can be beneficial for sustained drug release. Conversely, the rigidity of IDH might be leveraged to create hydrogels with higher mechanical strength and slower degradation rates, suitable for applications requiring long-term stability.
Experimental Protocols
Synthesis of Dihydrazides
1. Synthesis of this compound (SDH)
-
Reaction: Sebacic acid is reacted with hydrazine hydrate. A common laboratory method involves the initial conversion of sebacic acid to sebacoyl chloride using a chlorinating agent like thionyl chloride, followed by reaction with hydrazine hydrate.
-
Procedure:
-
Reflux a mixture of sebacic acid and an excess of thionyl chloride for 2-3 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
Dissolve the resulting sebacoyl chloride in a suitable solvent (e.g., anhydrous tetrahydrofuran).
-
Slowly add a solution of hydrazine hydrate in the same solvent to the sebacoyl chloride solution, maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for several hours.
-
The precipitated this compound is collected by filtration, washed with cold water and ethanol, and then dried.
-
2. Synthesis of Isophthalic Dihydrazide (IDH)
-
Reaction: Dimethyl isophthalate is reacted with hydrazine hydrate in a suitable solvent like methanol.
-
Procedure:
-
A mixture of dimethyl isophthalate and an excess of hydrazine hydrate in methanol is refluxed for 4-5 hours.
-
The reaction mixture is then cooled to room temperature and poured into ice-cold water.
-
The precipitated isophthalic dihydrazide is collected by filtration, washed with cold water, and recrystallized from ethanol to obtain a purified product.
-
Performance Evaluation of Cured Epoxy Resins
1. Thermal Analysis using Differential Scanning Calorimetry (DSC)
-
Objective: To determine the curing characteristics, such as the onset and peak curing temperatures, and the glass transition temperature (Tg) of the cured epoxy.
-
Procedure:
-
Prepare a homogeneous mixture of the epoxy resin with a stoichiometric amount of the dihydrazide curing agent.
-
Accurately weigh 5-10 mg of the mixture into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to obtain the DSC thermogram. The exothermic peak represents the curing reaction.
-
After the initial scan, cool the sample and perform a second heating scan to determine the glass transition temperature (Tg) of the cured polymer.
-
2. Mechanical Testing: Tensile Strength (ASTM D638)
-
Objective: To measure the tensile strength, elongation at break, and tensile modulus of the cured epoxy.
-
Procedure:
-
Cast the epoxy-dihydrazide mixture into dog-bone shaped molds as specified by ASTM D638.
-
Cure the samples according to a defined schedule (e.g., 120°C for 1 hour).
-
Condition the cured specimens at standard laboratory conditions.
-
Mount the specimen in a universal testing machine equipped with grips.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data to calculate tensile strength, elongation at break, and tensile modulus.
-
Visualizing the Chemistry and Workflow
To better understand the chemical reactions and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Synthesis pathways for Sebacic and Isophthalic Dihydrazide.
Caption: General curing mechanism of epoxy resin with a dihydrazide.
Caption: Experimental workflow for performance evaluation of cured epoxy.
Conclusion
Both this compound and isophthalic dihydrazide are versatile molecules with distinct properties that make them suitable for different applications. For applications requiring flexibility, toughness, and high adhesion, the aliphatic this compound is often the superior choice. In contrast, for applications demanding high thermal stability and rigidity, the aromatic isophthalic dihydrazide is generally preferred. For researchers in drug development, the choice will depend on the desired properties of the final biomaterial, with SDH offering potential for more flexible and tunable drug release systems and IDH providing a route to mechanically robust and stable matrices. The experimental data and protocols provided in this guide offer a foundation for making informed decisions and for designing further comparative studies tailored to specific research and development needs.
A Head-to-Head Comparison: Glutaraldehyde vs. Sebacic Dihydrazide for Hydrogel Crosslinking
In the development of hydrogels for pharmaceutical and biomedical applications, the choice of crosslinking agent is paramount. It dictates not only the mechanical and physical properties of the hydrogel but also its biocompatibility and degradation profile. This guide provides an objective, data-driven comparison between two common crosslinking agents: the traditional, highly efficient glutaraldehyde (GTA) and the biocompatible alternative, sebacic dihydrazide (SDH).
Mechanism of Action: Covalent Bonding Strategies
The crosslinking mechanism fundamentally defines the hydrogel's network structure and stability. Glutaraldehyde and this compound employ distinct chemical reactions to link polymer chains.
Glutaraldehyde (GTA): GTA is a five-carbon dialdehyde that efficiently crosslinks polymers containing primary amine groups (e.g., chitosan, gelatin, collagen). The reaction involves the formation of a Schiff base linkage between the aldehyde groups of GTA and the amine groups on the polymer chains. This reaction is robust but can be reversible under certain acidic conditions.
This compound (SDH): SDH is a dicarboxylic acid dihydrazide. Its crosslinking action relies on the formation of stable hydrazone bonds. This typically requires the polymer backbone (e.g., hyaluronic acid, alginate) to be chemically modified to present aldehyde or ketone groups. This modification is often achieved by oxidizing the polymer with an agent like sodium periodate. The hydrazide groups of SDH then react with the newly formed aldehyde groups on the polymer chains. This reaction is a form of "click chemistry," known for its high specificity, efficiency, and biocompatibility.
Performance Comparison: A Quantitative Analysis
The choice between GTA and SDH significantly impacts the final properties of the hydrogel. The following tables summarize key performance metrics based on experimental data from scientific literature.
Table 1: Mechanical Properties
Glutaraldehyde is renowned for creating mechanically robust hydrogels. In contrast, hydrazone crosslinking can be tuned to achieve a range of mechanical strengths, often tailored for softer tissue applications.
| Property | Glutaraldehyde (GTA) | This compound (Hydrazone Crosslinking) | Source |
| Compressive Modulus | 1.42 kPa (for 1.0% GTA crosslinked meniscus scaffold) | 4.5 - 62.1 Pa (for hyaluronic acid hydrogel) | [1][2][3] |
| Tensile Modulus | 567.44 kPa (for 1.0% GTA crosslinked meniscus scaffold) | Not widely reported; typically lower than GTA | [1] |
| General Characteristics | Forms rigid, strong, and stable networks. Increasing GTA concentration enhances mechanical properties. | Forms more elastic networks. Properties are highly tunable by adjusting polymer concentration and modification degree. | [2][4] |
Table 2: Swelling and Degradation
The crosslinking density directly influences how much water a hydrogel can absorb and how quickly it degrades. Denser networks, typical of high GTA concentrations, restrict swelling and slow degradation.
| Property | Glutaraldehyde (GTA) | This compound (Sebacic Acid-Based) | Source |
| Swelling Ratio | Decreases with increasing GTA concentration. Can range from >1200% down to ~400% depending on the system and crosslinker amount. | Generally higher and tunable. Lower swelling than non-crosslinked polymers, indicating successful network formation. | [5][6][7] |
| In Vivo Degradation | Enhances resistance to enzymatic degradation. | Biodegradable. PEG/sebacic acid hydrogels show ~42-52% weight loss after 12 weeks in vivo. | [1][8][9] |
Table 3: Biocompatibility and Cytotoxicity
Biocompatibility is the most critical differentiator. While effective, glutaraldehyde's use in biomedical applications is limited by its inherent cytotoxicity. This compound, through the formation of stable and biocompatible hydrazone linkages, offers a significantly safer profile.
| Property | Glutaraldehyde (GTA) | This compound (Sebacic Acid-Based) | Source |
| Cytotoxicity | Significant. Unreacted GTA and degradation byproducts are toxic to cells and can induce apoptosis. | Minimal to none. Hydrazone crosslinking is considered a biocompatible reaction. | [1][10] |
| In Vivo Inflammatory Response | Can induce a strong inflammatory response. | Minimal inflammatory response, comparable to biocompatible controls like PLGA. | [8][9][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for crosslinking hydrogels using both agents.
Experimental Workflow Overview
The general process for creating and testing crosslinked hydrogels follows a structured workflow, from initial polymer selection to final characterization.
Protocol 1: Glutaraldehyde Crosslinking of a Chitosan Hydrogel
This protocol describes a typical method for creating a chitosan hydrogel crosslinked with glutaraldehyde.
-
Preparation of Chitosan Solution:
-
Prepare a 2% (w/v) chitosan solution by dissolving 2g of chitosan powder in 100 mL of a 1% (v/v) acetic acid solution.
-
Stir the mixture with a magnetic stirrer at room temperature until the chitosan is completely dissolved (this may take several hours).
-
Adjust the pH to ~5.0 using 1M NaOH.
-
-
Crosslinking Reaction:
-
Prepare a 1% (w/w) glutaraldehyde solution in distilled water.[12]
-
While stirring the chitosan solution vigorously, add the glutaraldehyde solution dropwise. The amount added can be varied (e.g., 1-10% by weight based on chitosan) to control the crosslinking density.[12]
-
Continue stirring for 30 minutes to ensure a homogeneous mixture.
-
Pour the solution into a mold (e.g., a petri dish) and leave it at room temperature for 24 hours to allow the crosslinking reaction to complete and form a stable hydrogel.[12]
-
-
Purification:
-
Immerse the resulting hydrogel in a large volume of distilled water for 48 hours, changing the water frequently to wash away unreacted glutaraldehyde and acetic acid.
-
Optionally, perform a final wash with a quenching agent like a 0.1 M glycine or sodium borohydride solution to react with any residual aldehyde groups.
-
-
Drying (Optional):
-
For characterization of dry weight or certain analyses, the purified hydrogel can be frozen at -80°C and then lyophilized (freeze-dried) for 48-72 hours until all water is removed.
-
Protocol 2: this compound Crosslinking of a Hyaluronic Acid (HA) Hydrogel
This protocol involves a two-step process: oxidation of HA to create aldehyde groups, followed by crosslinking with SDH.[2][3]
-
Preparation of Aldehyde-Modified HA (HA-CHO):
-
Dissolve hyaluronic acid in distilled water to create a 1% (w/v) solution.
-
Add sodium periodate (NaIO₄) to the solution. The molar ratio of NaIO₄ to HA repeating units determines the degree of oxidation and can be varied (e.g., 0.1 to 1.0).
-
Stir the reaction in the dark at room temperature for 4-6 hours.[2]
-
Quench the reaction by adding ethylene glycol (a 10-fold molar excess relative to the periodate) and stir for another hour.
-
Purify the HA-CHO by dialysis against distilled water for 3-5 days (using a dialysis membrane with an appropriate MWCO, e.g., 12-14 kDa), followed by lyophilization.
-
-
Preparation of Precursor Solutions:
-
Dissolve the lyophilized HA-CHO in phosphate-buffered saline (PBS, pH 7.4) to a desired concentration (e.g., 2% w/v).
-
Dissolve this compound (SDH) in a separate vial of PBS to a desired concentration. The molar ratio of hydrazide groups (from SDH) to aldehyde groups (on HA-CHO) should be approximately 1:1 for stoichiometric crosslinking.
-
-
Crosslinking Reaction (In Situ Gelation):
-
To form the hydrogel, simply mix the HA-CHO solution and the SDH solution together (e.g., in a 1:1 volume ratio).
-
Vortex or mix vigorously for a few seconds. Gelation should occur rapidly, often within minutes, at room temperature, forming a stable hydrogel via hydrazone bonds.[2]
-
-
Characterization:
-
As this is an in-situ forming system, purification is not performed post-gelation. The biocompatibility of the reaction allows for direct use, for example, in cell encapsulation. The hydrogel is ready for characterization (mechanical testing, swelling, etc.) immediately after gelation is complete.
-
Conclusion and Recommendations
The choice between glutaraldehyde and this compound is a trade-off between mechanical performance and biocompatibility.
-
Glutaraldehyde is a cost-effective and highly efficient crosslinker ideal for applications where high mechanical strength and stability are critical and cytotoxicity is a lesser concern. Its use should be carefully considered for any biomedical application, and extensive washing is mandatory to remove toxic residuals.
-
This compound (via hydrazone crosslinking) is the superior choice for drug delivery, tissue engineering, and other biomedical applications where biocompatibility is non-negotiable. While it may require an additional polymer modification step, the resulting hydrogels exhibit minimal cytotoxicity and low immunogenicity.[8][9] The tunable nature of the crosslinking also allows for fine control over hydrogel properties to match the requirements of specific biological environments.
For researchers and drug development professionals, prioritizing the end-use application is key. For in vivo or cell-contact applications, the biocompatibility advantages of this compound make it the recommended crosslinker. For ex vivo applications demanding high rigidity, glutaraldehyde remains a viable, albeit hazardous, option.
References
- 1. Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Statistical Optimization of Hydrazone-Crosslinked Hyaluronic Acid Hydrogels for Protein Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Rheological properties of glutaraldehyde-crosslinked collagen solutions analyzed quantitatively using mechanical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of glutaraldehyde concentration in relation to swelling behavior of PVA-PEG-BTB film using hybrid genetic metaheuristic algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential of Hydrogels Based on Poly(Ethylene Glycol) and Sebacic Acid as Orthopedic Tissue Engineering Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo biodegradation and biocompatibility of PEG/sebacic acid-based hydrogels using a cage implant system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and Degradation Resistance of Cryo- and Hydrogels Based on Carboxyethylchitosan at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
A Senior Application Scientist's Guide to FTIR Characterization of Sebacic Dihydrazide (SDH) Crosslinked Polymers
Introduction: The "Why" of Hydrazide Crosslinking and FTIR Verification
In the realm of biomaterials and drug delivery, creating stable, biocompatible polymer networks is paramount. Sebacic dihydrazide (SDH) has emerged as a highly effective, non-toxic crosslinking agent, particularly for polymers containing carboxylic acid groups, such as hyaluronic acid (HA), alginate, or carboxymethyl cellulose. The magic of SDH lies in its two terminal hydrazide groups (-CONHNH₂), which can react with carboxyl groups on polymer chains, typically in the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form stable amide bonds. This process transforms soluble polymer chains into an insoluble, three-dimensional hydrogel network.
But how do we know the crosslinking reaction has actually occurred? This is where Fourier-Transform Infrared (FTIR) Spectroscopy becomes an indispensable analytical tool. FTIR provides a molecular fingerprint of a sample, allowing us to identify the functional groups present and, crucially, to observe the formation of new chemical bonds and the consumption of reactants. For researchers in drug development, confirming the successful crosslinking is a critical first step in quality control, ensuring the material's structural integrity, degradation profile, and mechanical properties are consistent and reproducible. This guide provides a detailed comparison and a robust protocol for using FTIR to unequivocally characterize SDH-crosslinked polymers.
The Chemical Logic of Crosslinking: A Visual Representation
The fundamental reaction involves the formation of an amide bond between the polymer's carboxylic acid and the hydrazide's amine group. Understanding this transformation is key to interpreting the subsequent FTIR data.
Caption: Reaction scheme of a polymer crosslinked with this compound (SDH).
Comparative FTIR Spectral Analysis: Identifying the Fingerprints of Reaction
The core of the analysis lies in comparing the FTIR spectra of the individual components (the polymer and SDH) with the final crosslinked product. The evidence of a successful reaction is not just the appearance of new peaks, but also the disappearance or significant reduction of reactant peaks.
Let's use Hyaluronic Acid (HA) as a model polymer. HA is rich in carboxyl groups, making it an ideal candidate for SDH crosslinking.
Key Spectral Events to Monitor:
-
Consumption of Carboxylic Acid (from Polymer): The characteristic broad O-H stretching band of the carboxylic acid group in HA, typically seen between 2800-3600 cm⁻¹, will diminish.[1][2] More importantly, the C=O stretching vibration of the carboxylate group (COO⁻), usually a strong peak around 1610-1620 cm⁻¹, will decrease in intensity.[3]
-
Consumption of Hydrazide (from SDH): The N-H stretching vibrations of the primary amine (-NH₂) in SDH, visible around 3200-3300 cm⁻¹, will decrease as it reacts to form the amide bond.[4]
-
Formation of the Amide Crosslink: This is the most definitive evidence. The formation of the new amide bond introduces two critical new peaks, known as Amide I and Amide II.
-
Amide I band (~1630-1650 cm⁻¹): This band arises primarily from the C=O stretching vibration of the newly formed amide group.[5][6][7] It often overlaps with the original carboxylate peak of HA, but typically results in a stronger, sharper peak in this region.
-
Amide II band (~1540-1560 cm⁻¹): This band is a combination of N-H bending and C-N stretching vibrations.[5][6][7] The appearance of a distinct Amide II peak is strong confirmation of crosslinking, as this feature is absent in the uncrosslinked HA.
-
Data Summary: Expected FTIR Peak Shifts
| Functional Group | Vibration Type | Reactant & Wavenumber (cm⁻¹) | Crosslinked Product & Wavenumber (cm⁻¹) | Interpretation |
| Carboxyl (Polymer) | O-H Stretch | HA: Broad peak ~3200-3400[8] | Diminished intensity | Consumption of carboxylic acid |
| Carboxylate (Polymer) | C=O Stretch | HA: ~1610-1620[1][3] | Peak decreases or is incorporated into Amide I | Consumption of carboxylic acid |
| Hydrazide (SDH) | N-H Stretch | SDH: ~3200-3300[4] | Diminished intensity | Consumption of hydrazide -NH₂ group |
| New Amide Linkage | C=O Stretch (Amide I) | Absent | New strong peak ~1630-1650 [5][7] | Formation of amide bond (Primary Evidence) |
| New Amide Linkage | N-H Bend + C-N Stretch (Amide II) | Absent | New distinct peak ~1540-1560 [6][7] | Formation of amide bond (Confirmatory Evidence) |
| Methylene (SDH) | C-H Stretch | SDH: ~2850 & ~2920 | ~2850 & ~2920 | SDH backbone incorporated into the polymer network |
Experimental Protocol: A Self-Validating Workflow
This protocol ensures that you acquire high-quality, reproducible data. The trustworthiness of the results comes from analyzing all three components (polymer, crosslinker, product) under identical conditions.
Caption: Experimental workflow for FTIR characterization of crosslinked polymers.
Step-by-Step Methodology
1. Sample Preparation (The Foundation of Good Data)
-
Expertise: The goal is to remove water, which has a very strong, broad IR absorbance that can obscure key peaks, especially the Amide I and O-H regions. Lyophilization (freeze-drying) is the gold standard for preparing hydrogel samples for FTIR.
-
Protocol:
-
Prepare your crosslinked hydrogel according to your established synthesis protocol.
-
Perform a thorough purification step (e.g., dialysis against deionized water) to remove unreacted SDH, EDC, and other byproducts. This is critical to ensure you are analyzing the polymer network itself.
-
Freeze the purified hydrogel, a sample of the original uncrosslinked polymer solution, and a small amount of pure SDH powder at -80°C.
-
Lyophilize all three samples for 48-72 hours until they are completely dry, yielding fluffy, solid materials.
-
Prepare pellets for transmission FTIR. Weigh out ~1-2 mg of each dried sample and grind it thoroughly with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR)-FTIR accessory, which requires only a small amount of the dried powder pressed against the crystal.
-
2. FTIR Spectrum Acquisition
-
Expertise: A background scan is essential to subtract the absorbance from atmospheric CO₂ and water vapor, ensuring these signals do not interfere with your sample's spectrum.
-
Protocol:
-
Place the FTIR spectrometer in analysis mode.
-
Perform a background scan with an empty sample compartment (for KBr pellet) or a clean ATR crystal.
-
Place your first sample pellet (e.g., uncrosslinked polymer) in the holder and place it in the spectrometer.
-
Acquire the spectrum. Typical parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to improve the signal-to-noise ratio.
-
Repeat step 2.4 for the SDH and the final crosslinked polymer samples, using the exact same acquisition parameters for data consistency.
-
3. Data Analysis and Interpretation
-
Expertise: Overlaying the three spectra is the most powerful way to visualize the chemical changes. Normalizing the spectra to a peak that does not change during the reaction (e.g., the C-H stretching peaks around 2900 cm⁻¹) can make the comparison of peak intensities more direct.
-
Protocol:
-
Using your spectrometer's software, apply a baseline correction to all spectra to ensure a flat starting point.
-
Overlay the spectra of the uncrosslinked polymer, SDH, and the crosslinked product.
-
Zoom into the key regions: 3500-2800 cm⁻¹ (O-H and N-H stretch) and 1800-1500 cm⁻¹ (carbonyl and amide region).
-
Annotate the peaks as detailed in the data table above. The definitive proof of crosslinking is the clear appearance of the Amide II band and the formation of a prominent Amide I band, coupled with the reduction of reactant peaks.
-
Conclusion
FTIR spectroscopy is a rapid, reliable, and highly informative technique for the characterization of this compound crosslinked polymers. By systematically comparing the spectra of the starting materials with the final product, researchers can gain definitive proof of covalent crosslink formation. The appearance of the characteristic Amide I and Amide II bands provides an unmistakable fingerprint of the new bond, offering a critical quality control checkpoint. This confirmation of the underlying molecular structure is the first and most important step in validating the performance of these advanced biomaterials for their intended applications in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydration of polysaccharide hyaluronan observed by IR spectrometry. I. Preliminary experiments and band assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Examining the Impact of Squaric Acid as a Crosslinking Agent on the Properties of Chitosan-Based Films [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Analysis of Sebacic Dihydrazide Cured Epoxy Resins using DSC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal properties of epoxy resins cured with sebacic dihydrazide (SDH) and its common alternatives, analyzed by Differential Scanning Calorimetry (DSC). The data presented is essential for optimizing curing conditions and understanding the performance of these materials in various applications.
Introduction to Epoxy Curing Agents
This compound is a latent curing agent for epoxy resins, valued for its ability to form stable, one-component systems that cure upon heating. Its performance is often benchmarked against other dihydrazides, such as adipic acid dihydrazide (ADH) and isophthalic dihydrazide (IDH), as well as other classes of latent hardeners like dicyandiamide (DICY). The choice of curing agent significantly influences the processing parameters and the final thermomechanical properties of the cured epoxy resin. Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to characterize the curing process by measuring the heat flow associated with the exothermic curing reaction.
Comparative Analysis of Curing Agents
The thermal characteristics of epoxy resins cured with this compound and its alternatives are summarized below. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparison of absolute values between different studies can be influenced by variations in the specific epoxy resin used, the stoichiometry of the formulation, and the experimental conditions of the DSC analysis.
Key Thermal Properties from DSC Analysis
| Curing Agent | Type | Melting Point (T_m) (°C) | Onset of Cure (°C) | Peak Exotherm (°C) | Heat of Cure (ΔH) (J/g) | Glass Transition Temperature (T_g) of Cured Resin (°C) |
| This compound (SDH) | Aliphatic Dihydrazide | ~185-191 | Data not available | Data not available | Data not available | Data not available |
| Adipic Acid Dihydrazide (ADH) | Aliphatic Dihydrazide | ~180-182 | Data not available | Data not available | Data not available | Data not available |
| Isophthalic Dihydrazide (IDH) | Aromatic Dihydrazide | ~201-224 | Data not available | Data not available | Data not available | Data not available |
| Dicyandiamide (DICY) | Amine-based | ~209-211 | ~150-180 | ~165-220 | ~400-500 | ~120-140 |
A study comparing various dihydrazide derivatives as thermal latent curing agents found that the melting point of the dihydrazide correlates with the thermal curing conversion.[1] For instance, isophthalic dihydrazide (IDH) exhibited the highest melting transition at 201.1 °C due to its rigid aromatic structure.[1] In contrast, adipic acid dihydrazide (ADH) and this compound (SDH) have similar, lower melting points.
Dicyandiamide (DICY) is a widely used latent curing agent that typically requires higher temperatures for activation, often in the range of 180°C.[2] The curing reaction of epoxy resins with DICY can occur in a temperature interval of 177-200°C, which can be lowered with the use of accelerators.[2]
Experimental Protocols
A typical experimental protocol for the thermal analysis of epoxy resin curing using DSC is as follows:
-
Sample Preparation: The epoxy resin and the curing agent are accurately weighed and thoroughly mixed to ensure a homogeneous dispersion. For latent solid curing agents like this compound, this may involve grinding the components together. The mixture is then hermetically sealed in an aluminum DSC pan. A typical sample weight is 5-10 mg.
-
DSC Analysis: The analysis is performed using a Differential Scanning Calorimeter.
-
Dynamic Scan: The sample is heated at a constant rate, commonly 10 °C/min, over a specified temperature range (e.g., from room temperature to 300 °C).[1][3] This allows for the determination of the onset of the curing exotherm, the peak exothermic temperature, and the total heat of cure (ΔH).
-
Isothermal Scan: The sample is rapidly heated to a specific curing temperature and held for a period to analyze the curing kinetics at a constant temperature.
-
Second Scan: After the initial heating and curing, the sample is cooled and then reheated at the same rate. This second scan is used to determine the glass transition temperature (T_g) of the fully cured material.[3]
-
-
Atmosphere: The experiment is typically conducted under an inert nitrogen atmosphere with a constant purge gas flow rate.[4]
Visualizing the DSC Experimental Workflow
The following diagram illustrates the typical workflow for analyzing the curing of an epoxy resin using DSC.
Signaling Pathways and Logical Relationships
The curing of an epoxy resin with a dihydrazide hardener is a thermally activated process. The following diagram illustrates the logical relationship between temperature and the curing reaction.
Conclusion
The selection of a curing agent is a critical factor in formulating epoxy resins with desired thermal and mechanical properties. This compound, as a latent curing agent, offers a balance of stability at room temperature and reactivity at elevated temperatures. While detailed comparative data on the curing exotherms with other dihydrazides is limited in the public domain, the available information on their melting points provides a useful indicator of their activation temperatures. For a more comprehensive comparison, dicyandiamide serves as a well-characterized alternative, though it often requires higher curing temperatures or the use of accelerators. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to conduct their own comparative thermal analyses of these versatile thermosetting systems.
References
- 1. Using Dihydrazides as Thermal Latent Curing Agents in Epoxy-Based Sealing Materials for Liquid Crystal Displays [mdpi.com]
- 2. mdpi.org [mdpi.org]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 4. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Mechanical Testing of Materials Crosslinked with Sebacic Dihydrazide
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is critical for tuning the mechanical properties of biomaterials to suit specific applications, from tissue engineering scaffolds to drug delivery systems. Sebacic dihydrazide (SDH) has emerged as a noteworthy crosslinking agent due to its ability to form stable bonds and enhance the mechanical integrity of polymer networks. This guide provides an objective comparison of the performance of materials crosslinked with SDH against those modified with other common crosslinking agents, supported by experimental data and detailed methodologies.
Crosslinking Mechanisms: A Comparative Overview
The efficacy and resulting properties of a crosslinked material are intrinsically linked to the chemical reaction between the polymer and the crosslinking agent.
-
This compound (SDH): SDH is a long-chain aliphatic dihydrazide with a C8 backbone. Its primary crosslinking mechanism involves the reaction of its two terminal hydrazide groups (-CONHNH₂) with polymers containing electrophilic functional groups, such as ketones or aldehydes. This reaction, known as keto-hydrazide crosslinking, forms stable hydrazone bonds and releases water. The long, flexible backbone of SDH can impart a degree of elasticity to the resulting polymer network.
-
Adipic Acid Dihydrazide (ADH): A close alternative to SDH, ADH is a shorter-chain dihydrazide with a C4 backbone. It functions via the same keto-hydrazide reaction. Materials crosslinked with ADH generally exhibit increased hardness, toughness, and durability.[1] The shorter chain length typically results in a more rigid network compared to that formed by SDH.
-
Glutaraldehyde (GTA): GTA is a highly efficient and widely used crosslinker, particularly for proteins like gelatin and polysaccharides like chitosan.[2] Its two aldehyde groups react with primary amine groups on polymer chains to form Schiff bases. While effective, GTA is known for its potential cytotoxicity, which can be a limiting factor in biomedical applications.[3]
-
Genipin: Derived from the gardenia plant, genipin is a natural crosslinker with significantly lower cytotoxicity than glutaraldehyde.[4] It spontaneously reacts with primary amine groups in polymers such as chitosan and gelatin to form stable, blue-pigmented, crosslinked networks.[5][6]
-
Citric Acid (CA): As a non-toxic, multi-carboxylic organic acid, citric acid can crosslink polymers rich in hydroxyl groups, like starch or cellulose.[7][8] The reaction forms ester bonds, typically requiring heat to proceed, and can improve the water resistance and mechanical strength of the material.[9][10] Depending on its concentration, it can also act as a plasticizer.[11]
Comparative Analysis of Mechanical Properties
The choice of crosslinker has a profound impact on the key mechanical properties of a material: tensile strength (the maximum stress it can withstand), Young's modulus (stiffness), and elongation at break (ductility). The following table summarizes experimental data for various polymer systems, offering a comparative look at performance.
Disclaimer: The data presented below is collated from various studies employing different base polymers, crosslinker concentrations, and testing conditions. Therefore, it should be used for representative comparison, and direct equivalency should not be assumed.
| Crosslinking Agent | Polymer Matrix | Tensile Strength (TS) | Young's Modulus (E) | Elongation at Break (EAB) |
| Sebacic Acid Derivative | Poly(anhydride) Network | Not Reported | 1.4 GPa [12] | Not Reported |
| Sebacic Acid | Cellulose Hydrogel | Lower (fluid-like)[13] | Lower (fluid-like)[14][13] | Higher (fluid-like)[14][13] |
| Adipic Acid Dihydrazide | Acrylic Copolymer | Higher than uncrosslinked | Not Reported | Lower than uncrosslinked[15] |
| Glutaraldehyde | Gelatin Film (pH 4.5) | 16.13 MPa [2] | Increases with conc.[3][16] | Decreases with conc.[3][16] |
| Glutaraldehyde | Gelatin Hydrogel | Not Reported | 4.77 kPa [17] | ~73%[17] |
| Genipin (0.05%) | Chitosan-Soy Protein Film | ~11 MPa[18] | ~450 MPa[18] | ~4%[18] |
| Citric Acid (5.66 pH) | Starch Film | 7.20 MPa [11] | Not Reported | 94.53% [11] |
| Citric Acid (0.6 wt%) | Starch Film | 0.16 MPa[7] | 10 MPa [7] | 161% [7] |
Experimental Protocols for Mechanical Testing
Standardized mechanical testing is crucial for obtaining reliable and comparable data. The following outlines a typical workflow for uniaxial tensile testing of crosslinked polymer films and hydrogels.
I. Sample Preparation
-
Solution Formulation: Prepare a polymer solution of the desired concentration. Dissolve the crosslinking agent (e.g., this compound) in the solution. For hydrogels, this is typically an aqueous solution; for films, it may be an aqueous or solvent-based system.
-
Casting and Molding: Cast the solution into a mold of defined geometry. For tensile testing, dumbbell-shaped specimens (as per ASTM D638) are standard, as they ensure that failure occurs in the central gauge section. For thin films, rectangular strips (as per ASTM D882) are often used.
-
Curing/Crosslinking: Subject the samples to the necessary conditions to induce crosslinking. This may involve thermal curing in an oven at a specific temperature and time, or simply drying at ambient or elevated temperatures to facilitate the reaction as water evaporates.[19]
-
Pre-Test Conditioning: Before testing, condition the samples to ensure equilibrium. For hydrogels, this typically involves swelling them in a relevant buffer solution (e.g., phosphate-buffered saline, PBS) at a physiological temperature (e.g., 37°C) for 24-48 hours. For films, conditioning at a standard temperature and relative humidity (e.g., 23°C, 50% RH) is common.
II. Tensile Testing Procedure
-
Apparatus: Use a universal testing machine or a dynamic mechanical analyzer (DMA) equipped with appropriate grips and a load cell suitable for the expected forces.
-
Sample Mounting: Securely clamp the conditioned sample in the grips of the testing machine, ensuring it is aligned with the direction of pull. For soft hydrogels, specialized grips or fixtures may be necessary to prevent slippage and sample damage.
-
Test Execution: Apply a uniaxial tensile load to the sample at a constant rate of extension (strain rate) until the sample fractures. The load and displacement data are recorded continuously throughout the test.
III. Data Analysis
-
Stress and Strain Calculation:
-
Engineering Stress (σ): Calculated by dividing the measured force (F) by the original cross-sectional area (A₀) of the sample's gauge section.
-
Engineering Strain (ε): Calculated by dividing the change in length (ΔL) by the original gauge length (L₀) of the sample.
-
-
Stress-Strain Curve: Plot the calculated stress (y-axis) versus strain (x-axis).
-
Determination of Key Properties:
-
Tensile Strength (TS): The maximum stress value recorded before the sample breaks.
-
Young's Modulus (E): The slope of the initial, linear (elastic) portion of the stress-strain curve. It represents the material's stiffness.
-
Elongation at Break (EAB): The strain value at the point of sample fracture, expressed as a percentage. It indicates the material's ductility or ability to stretch before breaking.
-
Visualized Workflows and Mechanisms
To better illustrate the concepts described, the following diagrams are provided.
References
- 1. adakem.com [adakem.com]
- 2. The modification of gelatin films: Based on various cross‐linking mechanism of glutaraldehyde at acidic and alkaline conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanical and thermal properties of gelatin films at different degrees of glutaraldehyde crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Influence of Genipin Crosslinking on the Properties of Chitosan-Based Films | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of Citric Acid on Thermal and Mechanical Properties of Crosslinked Starch Film | Chemical Engineering Transactions [cetjournal.it]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. mdpi.com [mdpi.com]
- 12. Crosslinked polyanhydrides for use in orthopedic applications: degradation behavior and mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. arxiv.org [arxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to the Biocompatibility of Hydrogel Crosslinkers: Sebacic Dihydrazide, Glutaraldehyde, and EDC/NHS
For Researchers, Scientists, and Drug Development Professionals
The choice of crosslinking agent is a critical parameter in the design of hydrogels for biomedical applications. It profoundly influences not only the mechanical properties and degradation kinetics of the hydrogel but also its biocompatibility. This guide provides an objective comparison of the biocompatibility of hydrogels crosslinked with sebacic dihydrazide (SDH), a hydrazide-based crosslinker, against two commonly used alternatives: glutaraldehyde and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS).
Executive Summary
This compound (SDH) is emerging as a promising crosslinking agent due to its favorable biocompatibility profile. In contrast, glutaraldehyde, while an efficient crosslinker, is known for its cytotoxicity. EDC/NHS chemistry offers a biocompatible alternative to glutaraldehyde but may have different crosslinking efficiencies and byproducts. This guide presents available experimental data to facilitate an informed decision on crosslinker selection for hydrogel-based systems in research and drug development.
Crosslinking Mechanisms at a Glance
The crosslinking mechanism dictates the chemical nature of the linkages within the hydrogel network and, consequently, the nature of any potential degradation products or unreacted moieties that can influence biocompatibility.
Caption: Overview of crosslinking mechanisms for SDH, Glutaraldehyde, and EDC/NHS.
Comparative Biocompatibility Data
The following tables summarize quantitative data from various studies assessing the cytotoxicity and hemocompatibility of hydrogels prepared with different crosslinkers. It is important to note that these results are compiled from different studies using various polymers, cell types, and assay conditions, and thus, a direct comparison should be made with caution.
Table 1: In Vitro Cytotoxicity Data (MTT Assay)
| Crosslinker | Polymer | Cell Line | Cell Viability (%) | Source |
| Hydrazide-based | Hyaluronic Acid | HaCaT | >70% at 1 mg/mL | [1] |
| Glutaraldehyde | Gelatin | - | Toxic at 1.0% and 2.5% concentrations | Not specified in search results |
| EDC/NHS | Gelatin | - | Non-cytotoxic | Not specified in search results |
| None (Control) | - | L929 fibroblasts | 100% | [2] |
Note: Specific quantitative data for SDH-crosslinked hydrogels from a direct comparative MTT assay was not available in the searched literature. The data for hydrazide-based crosslinkers is from a study using 3,3'-dithiobis (propionic hydrazide)[1].
Table 2: Hemocompatibility Data (Hemolysis Assay)
| Crosslinker | Polymer | Hemolysis (%) | Source |
| Adipic Acid Dihydrazide | Oxidized Dextrin | < 2% | [3] |
| Glutaraldehyde | Chitosan/Gelatin | Not specified | Not specified in search results |
| EDC/NHS | Alginate/Chitosan | < 5% | Not specified in search results |
| Negative Control | - | ~0% | [4] |
| Positive Control | - | 100% | [4] |
Note: Specific quantitative data for SDH-crosslinked hydrogels from a direct comparative hemolysis assay was not available in the searched literature. The data for dihydrazide crosslinker is from a study using adipic acid dihydrazide[3]. The permissible limit for hemolysis for biomaterials is generally considered to be below 5%[4].
Experimental Protocols
Detailed methodologies for key biocompatibility assays are provided below to facilitate the replication and validation of these findings.
MTT Assay for Cytotoxicity
This protocol assesses the metabolic activity of cells as an indicator of cell viability.
Caption: A typical workflow for assessing hydrogel cytotoxicity using an MTT assay.
Detailed Steps:
-
Hydrogel Extract Preparation: Sterilized hydrogel samples are incubated in a cell culture medium (e.g., DMEM) at a specific ratio (e.g., 0.1 g/mL) for 24 hours at 37°C to obtain extracts containing any leachable substances.
-
Cell Seeding: A suitable cell line (e.g., L929 fibroblasts) is seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Exposure to Extracts: The culture medium is removed from the wells and replaced with the prepared hydrogel extracts. Control wells contain fresh culture medium. The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in a serum-free medium is added to each well. The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Calculation of Cell Viability: Cell viability is expressed as a percentage relative to the untreated control cells.
Live/Dead Staining for Cell Viability
This assay provides a qualitative and quantitative assessment of cell viability by differentiating between live and dead cells based on membrane integrity.
Detailed Steps:
-
Staining Solution Preparation: A working solution containing Calcein-AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red) is prepared in a phosphate-buffered saline (PBS) solution.
-
Staining: The culture medium is removed from the cells cultured on the hydrogels, and the cells are washed with PBS. The Live/Dead staining solution is then added, and the samples are incubated for 30-45 minutes at room temperature, protected from light.
-
Imaging: After incubation, the staining solution is removed, and the samples are washed with PBS. The stained cells are then visualized using a fluorescence microscope. Live cells will fluoresce green, while dead cells will fluoresce red.
Hemolysis Assay for Hemocompatibility
This assay determines the extent to which a material damages red blood cells.
References
A Comparative Guide to Drug Release from Sebacic Dihydrazide-Derived Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the drug release profiles from matrices derived from sebacic acid, with a focus on poly(sebacic anhydride) (PSA), a polymer synthesized from sebacic acid, which is closely related to sebacic dihydrazide. Due to the limited direct research on this compound as a primary drug release matrix, this guide will leverage the extensive data available for PSA as a representative biodegradable polymer from this chemical family. We will objectively compare its performance against other commonly used drug delivery matrices, supported by experimental data and detailed protocols.
Introduction to Sebacic Acid-Based Matrices for Controlled Drug Release
Sebacic acid, a naturally occurring dicarboxylic acid, is a versatile building block for creating biodegradable polymers for controlled drug delivery. Polyanhydrides, such as poly(sebacic anhydride), are a prominent class of these polymers known for their surface-eroding properties, which can lead to near zero-order drug release kinetics. This characteristic is highly desirable for maintaining therapeutic drug levels over an extended period, minimizing side effects, and improving patient compliance.
These matrices are particularly advantageous for their biocompatibility and the fact that their degradation products are non-toxic and easily cleared by the body.[1][2] The drug release from these matrices is primarily governed by the rate of polymer erosion, which can be modulated by altering the polymer's composition and structure.[1][2]
Comparative Analysis of Drug Release Profiles
This section presents a comparative overview of the drug release characteristics of poly(sebacic anhydride) matrices against other widely used systems, including other biodegradable polyesters like poly(lactic-co-glycolic acid) (PLGA) and common hydrophilic and hydrophobic matrices.
Quantitative Drug Release Data
The following table summarizes key quantitative parameters from various studies to facilitate a direct comparison of different matrix systems.
| Matrix Material | Model Drug | Drug Loading (%) | Release Duration | Release Kinetics | Key Findings & Citations |
| Poly(sebacic anhydride) (PSA) | Anticancer Drug | Not Specified | > 6 days | Higuchi | Sustained release with 85% drug released from implants and 88% from microspheres.[3] |
| Poly(sebacic anhydride) (PSA) | Cefazolin Sodium | Not Specified | 14 days | Near Zero-Order | 100% release achieved in 14 days for a highly soluble drug.[4] |
| Poly(sebacic anhydride) (PSA) | Bupivacaine | Not Specified | 35 days | Near Zero-Order | 90% release of a less soluble drug over 35 days.[4] |
| Poly(lactic-co-glycolic acid) (PLGA) | Lidocaine | Not Specified | ~25 days | Biphasic (Diffusion & Zero-Order) | Faster degradation and a longer zero-order release phase compared to PLLA.[5] |
| Hydrophilic Matrix (HPMC) | Theophylline | Not Specified | 12 hours | Zero-Order Tendency | Release rate is dependent on polymer viscosity and concentration. |
| Hydrophobic Matrix (Carnauba Wax) | Theophylline | 25% - 75% | > 12 hours | Not Specified | Strongest retardation of drug release among compared matrices. |
| Plastic Matrix (Kollidon SR) | Theophylline | 25% - 75% | > 12 hours | Fickian (Case I) Transport | Intermediate release profile between hydrophilic and hydrophobic matrices. |
Mechanistic Comparison of Drug Release
The mechanism of drug release is a critical factor in designing a drug delivery system. The following diagram illustrates the primary release mechanisms for different types of matrices.
Experimental Protocols
This section provides detailed methodologies for the fabrication of poly(sebacic anhydride) matrices and the subsequent in vitro evaluation of their drug release profiles.
Fabrication of Poly(sebacic anhydride) Microspheres
The following workflow outlines a common method for preparing drug-loaded PSA microspheres using a double emulsion solvent evaporation technique.[6][7]
Detailed Steps:
-
Polymer and Drug Solution: Dissolve a known amount of poly(sebacic anhydride) and the desired drug in a volatile organic solvent such as dichloromethane.
-
Primary Emulsion: Add a small volume of an aqueous solution to the polymer-drug solution and emulsify using sonication or high-speed homogenization to create a water-in-oil (w/o) emulsion.
-
Secondary Emulsion: Add the primary emulsion to a larger volume of an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) and emulsify again to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid microspheres.
-
Collection and Washing: Collect the hardened microspheres by centrifugation.
-
Drying: Wash the collected microspheres with distilled water to remove any residual surfactant and unencapsulated drug, and then dry them under vacuum.
In Vitro Drug Release and Degradation Study
The following protocol describes a standard method for evaluating the in vitro drug release and degradation of PSA matrices.
Detailed Steps:
-
Sample Preparation: Accurately weigh a specific amount of the drug-loaded PSA matrices (e.g., microspheres or implants).
-
Incubation: Disperse the matrices in a known volume of a release medium, typically a phosphate-buffered saline (PBS) at pH 7.4, to mimic physiological conditions. Place the samples in an incubator at 37°C with gentle agitation.
-
Sampling: At predetermined time intervals, withdraw a sample of the release medium.
-
Medium Replacement: To maintain sink conditions, replace the withdrawn sample volume with an equal volume of fresh, pre-warmed release medium.
-
Drug Quantification: Analyze the collected samples for drug concentration using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Degradation Analysis (Optional): At selected time points, the remaining polymer matrices can be collected, dried, and analyzed for mass loss and changes in molecular weight to correlate drug release with polymer degradation.
Conclusion
Matrices derived from sebacic acid, particularly poly(sebacic anhydride), offer a promising platform for the controlled and sustained release of a wide range of therapeutic agents. Their surface-eroding nature allows for predictable, near zero-order release kinetics, which is a significant advantage over many bulk-eroding systems that often exhibit an initial burst release. The ability to tune the degradation and release rates by modifying the polymer chemistry provides a high degree of flexibility in formulation development.
While direct data on this compound as a primary matrix material is limited, the extensive research on poly(sebacic anhydride) demonstrates the strong potential of sebacic acid derivatives in advanced drug delivery. Further research into this compound-based matrices could unveil novel properties and applications in the field of controlled drug release. This guide provides a foundational understanding for researchers and developers looking to explore and compare this important class of biomaterials.
References
- 1. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Characterization and Comparison of Novel Poly (sebacic anhydride) Biopolymeric Implants and Microspheres for the Controlled Release of an Anticancer Drug | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug release from irradiated PLGA and PLLA multi-layered films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biocompatibility of polysebacic anhydride microparticles with chondrocytes in engineered cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Polymer Chemistry and Fabrication Method on Protein Release and Stability from Polyanhydride Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Dihydrazide Curing Agents on the Tensile Strength of Polymers: A Comparative Guide
A detailed analysis of how the chemical structure of dihydrazide curing agents impacts the mechanical properties of cured polymers, supported by experimental data.
The selection of a curing agent is a critical factor in determining the final mechanical properties of a polymer system. Among the various classes of curing agents, dihydrazides have emerged as effective crosslinkers for polymers such as epoxy resins and polyurethanes, offering unique advantages in terms of improved toughness, adhesion, and thermal stability. This guide provides a comparative analysis of the tensile and adhesion strength of polymers cured with different dihydrazides, supported by experimental findings, to assist researchers and professionals in materials science and drug development in selecting the optimal curing agent for their specific applications.
Impact of Dihydrazide Structure on Mechanical Properties: A Comparative Analysis
The molecular structure of the dihydrazide curing agent plays a pivotal role in the mechanical performance of the resulting cured polymer. Variations in the backbone of the dihydrazide molecule, such as the length of an aliphatic chain or the presence of aromatic or bulky heterocyclic rings, directly influence properties like adhesion strength and elongation.
A study investigating the use of different dihydrazides as thermal latent curing agents for epoxy-based sealing materials provides valuable insights into this relationship. The research compared the performance of four dihydrazides: Adipic Dihydrazide (ADH), Isophthalic Dihydrazide (IDH), Sebacic Dihydrazide (SDH), and 4-isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) (VDH).[1] The results, summarized in the table below, demonstrate a clear correlation between the dihydrazide structure and the adhesion strength and elongation of the cured epoxy resin.
| Dihydrazide Curing Agent | Chemical Structure of 'R' Group | Adhesion Strength (kgf/cm²) | Elongation at Break (%) |
| Adipic Dihydrazide (ADH) | -(CH₂)₄- | 28.3 | Not Reported |
| Isophthalic Dihydrazide (IDH) | m-Phenylene | 25.7 | Not Reported |
| This compound (SDH) | -(CH₂)₈- | 50.4 | Not Reported |
| 4-isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) (VDH) | Bulky Heterocyclic Ring | 54.3 | 57.3 |
Table 1: Comparison of Adhesion Strength and Elongation of Epoxy Resins Cured with Different Dihydrazides.[1]
The data reveals that dihydrazides with longer aliphatic chains or bulky spacer structures tend to yield polymers with superior mechanical properties. For instance, the epoxy resin cured with SDH, which has a longer alkyl chain than ADH, exhibited a significantly higher adhesion strength.[1] The highest adhesion strength and elongation were achieved with VDH, which possesses a bulky heterocyclic ring.[1] This suggests that the increased flexibility and bulkiness of the dihydrazide's spacer structure contribute to a less brittle cured epoxy system with enhanced load endurance.[1] Conversely, the rigid aromatic structure of IDH resulted in the lowest adhesion strength among the tested dihydrazides.[1]
While direct comparative data on tensile strength is not as readily available in a single study, the principles observed in adhesion strength are expected to translate. It has been noted that urethanes chain-extended with a combination of a diamine and a dihydrazide yield superior tensile strength. Furthermore, adipic acid dihydrazide (ADH) is a widely used crosslinking agent known to enhance the toughness and mechanical properties of both polyurethanes and epoxy resins.
Experimental Protocols
The determination of the tensile properties of cured polymers is conducted following standardized experimental protocols to ensure accuracy and comparability of the results. The most widely recognized standard for this purpose is ASTM D638, "Standard Test Method for Tensile Properties of Plastics."
ASTM D638: Tensile Properties of Plastics
This test method is used to determine the ultimate tensile strength, yield strength, elongation, and modulus of elasticity of reinforced and unreinforced plastics.
Specimen Preparation:
-
Test specimens are typically prepared by injection molding or machining into a "dumbbell" or "dog-bone" shape.
-
The dimensions of the specimens are standardized to ensure consistent test results.
-
Specimens are conditioned at a specific temperature and humidity for a defined period before testing to ensure equilibrium with the environment.
Testing Procedure:
-
The conditioned specimen is securely mounted in the grips of a universal testing machine.
-
An extensometer is attached to the specimen to accurately measure the elongation during the test.
-
A tensile load is applied to the specimen at a constant rate of crosshead movement until the specimen fractures.
-
The load and elongation data are recorded throughout the test.
Data Analysis:
-
Tensile Strength: The maximum stress that the material can withstand before breaking.
-
Yield Strength: The stress at which the material begins to deform plastically.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing.
-
Modulus of Elasticity (Young's Modus): A measure of the material's stiffness.
Visualizing the Process and Relationships
To better understand the experimental workflow and the factors influencing the final mechanical properties, the following diagrams are provided.
References
A Comparative Guide to the Validation of Sebacic Dihydrazide Purity by HPLC Analysis
In the landscape of polymer chemistry and pharmaceutical sciences, the purity of reagents is a cornerstone of innovation and safety. Sebacic dihydrazide (SDH), a key crosslinking agent and chemical intermediate, is no exception.[1][2][3] Its performance in epoxy resins, adhesives, and as a pharmaceutical building block is directly correlated to its purity profile. The presence of impurities, such as unreacted sebacic acid, residual hydrazine, or side-reaction products, can compromise the structural integrity of polymers and introduce toxicological risks in drug products.[4]
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) against traditional analytical techniques for the validation of this compound purity. We will explore the causality behind methodological choices, present validating experimental data, and offer a transparent workflow for researchers, scientists, and drug development professionals.
The Analytical Imperative: Why HPLC is the Gold Standard for SDH Purity
While classical methods like titrimetry have a place in chemical analysis, they often lack the specificity required for modern quality control. A simple acid-base or redox titration might quantify total acidic or hydrazidic content but cannot distinguish the parent molecule from structurally similar impurities.[5][6][7] This is where the resolving power of HPLC becomes indispensable.
HPLC offers unparalleled specificity by separating SDH from its potential impurities based on their differential partitioning between a stationary phase and a mobile phase. This allows for the simultaneous identification and quantification of each component, providing a complete purity profile.
Section 1: The HPLC Method: A Self-Validating System
The trustworthiness of an analytical method is built upon a foundation of rigorous validation. The protocol described here is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[8][9][10][11]
Principle of Separation: Reversed-Phase Chromatography
For a molecule like this compound, which possesses a non-polar octamethylene backbone and polar dihydrazide functional groups, Reversed-Phase HPLC (RP-HPLC) is the method of choice. A non-polar stationary phase (typically C18) is used in conjunction with a polar mobile phase. This setup allows for strong retention of the main SDH analyte, while enabling the separation of more polar impurities (like hydrazine) and less polar impurities based on subtle differences in their chemical structure.
Experimental Protocol: HPLC Purity of this compound
Objective: To determine the purity of a this compound sample by quantifying the main component and any detectable impurities using RP-HPLC with UV detection.
Instrumentation & Reagents:
-
HPLC system with a UV-Vis Detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Phosphoric Acid (ACS grade)
-
This compound Reference Standard (≥99.5% purity)
-
This compound Sample for testing
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (e.g., 40:60 v/v) | The acetonitrile/water ratio is optimized for ideal retention and peak shape of SDH. Phosphoric acid acidifies the mobile phase to suppress the ionization of any free carboxylic acid impurities and sharpen peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | The hydrazide functional group exhibits UV absorbance at lower wavelengths. 210 nm provides high sensitivity for both the main analyte and potential carbonyl-containing impurities. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Run Time | 20 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |
Preparation of Solutions:
-
Mobile Phase: Prepare the required volume of the Acetonitrile/Water/Phosphoric Acid mixture. Filter through a 0.45 µm membrane filter and degas thoroughly.
-
Diluent: Use a mixture of Acetonitrile and Water (e.g., 50:50 v/v) as the diluent for all solutions.
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no system peaks interfere with the analysis.
-
Inject the Reference Standard solution five times to check for system suitability (precision).
-
Inject the Sample Solution in duplicate.
-
Calculate the purity of the sample using the area percent method.
Calculation: % Purity = (Area of SDH Peak / Total Area of All Peaks) x 100
Visualizing the Workflow
The following diagram illustrates the logical flow of the HPLC analysis, from initial setup to final purity determination.
Caption: A streamlined workflow for HPLC purity analysis of this compound.
Section 2: Comparative Analysis: HPLC vs. Alternative Methods
To fully appreciate the advantages of HPLC, it is crucial to compare its performance against other available analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for specificity, sensitivity, or high throughput.
| Parameter | HPLC-UV | Titrimetry (Iodometric) | Gas Chromatography (GC) |
| Specificity | High: Resolves SDH from structurally similar impurities. | Low: Quantifies total hydrazide content; cannot distinguish between different hydrazides.[6] | Not Suitable: SDH is non-volatile and thermally labile, requiring derivatization which adds complexity and potential for error. |
| Sensitivity | High: Can detect impurities at levels <0.05%. | Low: Typically suitable for assay of the main component (>98%), not for trace impurity analysis. | N/A |
| Quantification | Excellent: Provides precise area percent for purity and can be validated for absolute quantification against a reference standard. | Good (for Assay): Accurate for determining the total amount of the main component, assuming no interfering impurities. | N/A |
| Impurity Profiling | Excellent: Provides a complete chromatogram showing all UV-active impurities. | None: Does not provide any information on the number or identity of impurities. | None |
| Throughput | Moderate: Typical run times are 15-30 minutes per sample. | High: Can be performed quickly without extensive system setup. | Low (if derivatized) |
Note: The data presented is representative of typical method performance.
The Limitations of Titrimetry
An iodometric titration is a common method for quantifying hydrazine and its derivatives.[6] The reaction involves the oxidation of the hydrazide group by a standard solution of potassium iodate. While this method is rapid and cost-effective for an assay of the bulk material, it suffers from a critical flaw: a lack of specificity. Any impurity containing a hydrazide or other oxidizable group will be co-titrated, leading to an overestimation of purity. It is therefore unsuitable for a true purity validation where the goal is to identify and quantify individual impurities.
Why Gas Chromatography is Inappropriate
Gas chromatography relies on the volatilization of the analyte. This compound has a high melting point (approx. 186-190°C) and will decompose at the high temperatures required for volatilization. While derivatization could be employed to make it amenable to GC analysis, this introduces additional steps, potential side reactions, and complicates the validation process, making it an impractical choice for routine quality control.[12]
Section 3: Trustworthiness Through Validation
As per ICH guidelines, a method's trustworthiness is demonstrated through the successful validation of several key performance characteristics.[8][9][10] The HPLC method described is designed to meet these criteria.
Caption: Interrelationship of ICH validation parameters establishing method trustworthiness.
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is demonstrated by obtaining clean, well-resolved peaks.
-
Precision: The closeness of agreement among a series of measurements. System precision is shown by the low relative standard deviation (%RSD) of peak areas from replicate injections of the standard (typically <1.0%).
-
Accuracy: The closeness of the test results to the true value. This is often determined by a recovery study on a spiked matrix.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of >0.999 is expected.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
By systematically proving these parameters, the HPLC method establishes itself as a reliable and authoritative tool for the quality control of this compound.
Conclusion
For the comprehensive purity assessment of this compound, HPLC is demonstrably superior to alternative methods like titrimetry. Its high specificity, sensitivity, and ability to generate a complete impurity profile are essential for the stringent quality demands of the pharmaceutical and advanced materials industries. The validation framework provided by ICH guidelines ensures that the HPLC method is not just a procedure, but a self-validating system that produces trustworthy and reproducible results. By understanding the principles behind the method and its comparative advantages, researchers and quality control professionals can confidently ensure the integrity of their materials and the success of their work.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
-
A Comparative Guide to Validating Synthesized Compound Purity: The Role of Hydrazine Hydrate. BenchChem.
- The Determination of Hydrazine in Actinide Solutions by Titrimetry. (1987). Radiokhimiya.
-
This compound | 925-83-7. ChemicalBook.
-
This compound 925-83-7 wiki. LookChem.
-
Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. BenchChem.
- The Determination of Hydrazino–Hydrazide Groups. S. Siggia, J. G. Hanna. (Book Chapter). [Note: Access via academic libraries or publisher websites for "Quantitative Organic Analysis via Functional Groups"].
-
A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies.
-
The Titrimetric Determination of Hydrazine. UK Atomic Energy Authority.
-
This compound CAS 925-83-7: Properties, Applications, and Sourcing as a Key Chemical Intermediate. ChemBeanes.
Sources
- 1. This compound | 925-83-7 [chemicalbook.com]
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- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. osti.gov [osti.gov]
- 7. api.pageplace.de [api.pageplace.de]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. jordilabs.com [jordilabs.com]
- 10. fda.gov [fda.gov]
- 11. starodub.nl [starodub.nl]
- 12. sielc.com [sielc.com]
A Comparative Guide to the In-Vitro Degradation of Sebacic Dihydrazide-Based Scaffolds and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro degradation characteristics of scaffolds based on sebacic acid derivatives and widely used alternative biomaterials such as poly(ε-caprolactone) (PCL) and poly(lactic-co-glycolic acid) (PLGA). Due to the limited availability of direct quantitative data on the in-vitro degradation of sebacic dihydrazide-based scaffolds, this guide will focus on poly(sebacic anhydride) (PSA) as a representative sebacic acid-based polymer, and will also discuss the properties of hydrazone-crosslinked hydrogels, which often utilize dihydrazide crosslinkers. This information is intended to assist researchers in selecting appropriate scaffold materials for tissue engineering and drug delivery applications.
Executive Summary
The in-vitro degradation of a scaffold is a critical parameter that dictates its performance in tissue engineering. An ideal scaffold should degrade at a rate that matches the formation of new tissue, while its degradation byproducts should be non-toxic. This guide presents a review of the available data on the in-vitro degradation of sebacic acid-based polymers and compares them with established alternatives.
Sebacic acid-based polymers, particularly poly(sebacic anhydride) (PSA), exhibit surface-eroding degradation behavior, which can be advantageous for predictable drug release and maintaining structural integrity during the initial stages of tissue regeneration. In contrast, PCL and PLGA, two of the most common biodegradable polyesters, primarily undergo bulk erosion. The degradation rates of these materials vary significantly, with PLGA degrading the fastest, followed by PSA, while PCL exhibits a much slower degradation profile.
Data Presentation: In-Vitro Degradation Comparison
The following tables summarize the quantitative data on the in-vitro degradation of PSA, PCL, and PLGA scaffolds. The data is compiled from multiple studies and standardized where possible for comparison.
Table 1: In-Vitro Mass Loss of Biodegradable Scaffolds
| Material | Time (Weeks) | Mass Loss (%) | Degradation Conditions |
| Poly(sebacic anhydride) (PSA) | 1 | ~50% | PBS, 37°C, pH 7.4 |
| 2 | ~100% | PBS, 37°C, pH 7.4 | |
| Poly(ε-caprolactone) (PCL) | 12 | 6.84 ± 0.70% | PBS, 37°C |
| 52 | Negligible to slow | PBS, 37°C | |
| Poly(lactic-co-glycolic acid) (PLGA 50:50) | 4 | ~87.5% | PBS, 37°C, pH 7.4[1] |
| 8 | ~100% | PBS, 37°C, pH 7.4 | |
| Poly(lactic-co-glycolic acid) (PLGA 85:15) | 8 | 2.12 ± 0.1% | PBS, 37°C, pH 7.4[2] |
| 14.5 | ~60% | PBS, 37°C, pH 7.4[3] | |
| Hydrazone Crosslinked Hydrogel (PEG-based) | 4 | 8% - 54% (polymer loss) | Buffer, 37°C |
Table 2: Change in Molecular Weight During In-Vitro Degradation
| Material | Time (Weeks) | Initial Molecular Weight (Mn, g/mol ) | Molecular Weight after Degradation (Mn, g/mol ) | % Decrease | Degradation Conditions |
| Poly(sebacic anhydride) (PSA) | 1 | 11,100[4] | Significantly Reduced | - | PBS, 37°C, pH 7.4 |
| Poly(lactic-co-glycolic acid) (PLGA 85:15) | 8 | 125,481 | 75,900 | 39.5% | PBS, 37°C, pH 7.4[2] |
Table 3: Change in Mechanical Properties During In-Vitro Degradation
| Material | Time (Days) | Initial Compressive Modulus (MPa) | Compressive Modulus after Degradation (MPa) | % Decrease | Degradation Conditions |
| Polyester-urethane Scaffold | 34 | 1.14 ± 0.23 | 0.43 ± 0.26 | ~62% | Hydrolytic degradation[5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of in-vitro scaffold degradation.
In-Vitro Degradation Study (Mass Loss and pH Change)
-
Scaffold Preparation: Scaffolds of the desired material (e.g., PSA, PCL, PLGA) are fabricated with defined dimensions and porosity. The initial dry weight of each scaffold is recorded.
-
Degradation Medium: A phosphate-buffered saline (PBS) solution with a pH of 7.4 is prepared to mimic physiological conditions.
-
Incubation: Each scaffold is immersed in a predetermined volume of PBS in a sterile container. The containers are then placed in an incubator maintained at 37°C.
-
Time Points: Scaffolds are removed from the PBS solution at various time points (e.g., 1, 2, 4, 8, 12 weeks).
-
Mass Loss Measurement: At each time point, the scaffolds are carefully rinsed with deionized water to remove any salt residues and then dried to a constant weight in a vacuum oven. The final dry weight is recorded, and the percentage of mass loss is calculated using the formula: Mass Loss (%) = ((Initial Dry Weight - Final Dry Weight) / Initial Dry Weight) * 100
-
pH Monitoring: The pH of the degradation medium can be monitored at each time point to assess the release of acidic byproducts.
Molecular Weight Analysis (Gel Permeation Chromatography - GPC)
-
Sample Preparation: At each degradation time point, a scaffold is removed from the PBS, dried, and dissolved in a suitable solvent (e.g., tetrahydrofuran - THF).
-
GPC Analysis: The polymer solution is injected into a GPC system equipped with a suitable column set and a refractive index detector.
-
Data Analysis: The molecular weight distribution (including number average molecular weight, Mn, and weight average molecular weight, Mw) is determined by comparing the elution time of the sample with that of known molecular weight standards (e.g., polystyrene standards).
Mechanical Property Testing (Compression Testing)
-
Sample Preparation: Scaffolds are retrieved from the degradation medium at specified time intervals and their dimensions are measured.
-
Compression Test: The hydrated scaffolds are subjected to unconfined compression testing using a universal testing machine. A predefined strain rate is applied until a certain strain or failure is reached.
-
Data Analysis: The compressive modulus is calculated from the initial linear region of the stress-strain curve. Changes in the compressive modulus over time are used to evaluate the loss of mechanical integrity during degradation.
Mandatory Visualization
Caption: Experimental workflow for assessing in-vitro scaffold degradation.
References
- 1. PLGA-The Smart Biocompatible Polimer: Kinetic Degradation Studies and Active Principle Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro degradation of poly (D, L-lactide-co-glycolide) nanoparticles loaded with linamarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of Polymer Films on Surfaces: A Model Study with Poly(sebacic anhydride) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation-induced changes of mechanical properties of an electro-spun polyester-urethane scaffold for soft tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sebacic Dihydrazide and Other Crosslinkers for Biomedical Applications: A Cytotoxicity Perspective
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision in the fabrication of biomaterials, influencing not only the mechanical and functional properties but also the ultimate biocompatibility of the final product. This guide provides an objective comparison of the cytotoxicity of sebacic dihydrazide (SDH) with other commonly used crosslinkers, namely glutaraldehyde (GA), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and genipin (GP), supported by available experimental data.
The ideal crosslinker should effectively stabilize the biomaterial matrix while exhibiting minimal toxicity to surrounding cells and tissues. This comparison aims to shed light on the cytotoxic profiles of these agents to aid in the selection of the most appropriate crosslinker for specific research and drug development applications.
Executive Summary of Cytotoxicity
The available scientific literature suggests a generally favorable cytotoxicity profile for dihydrazide-based crosslinkers like this compound, positioning them as potentially safer alternatives to traditional crosslinkers such as glutaraldehyde. While direct, head-to-head quantitative comparisons are limited, the data indicates that genipin also stands out for its low cytotoxicity. EDC, while widely used, can exhibit cytotoxicity, particularly if residual amounts are not effectively removed. Glutaraldehyde consistently demonstrates the highest level of cytotoxicity among the compared crosslinkers.
Quantitative Cytotoxicity Data
To facilitate a clear comparison, the following table summarizes the available quantitative data on the cytotoxicity of the selected crosslinkers. It is important to note that direct comparative studies involving this compound are scarce, and therefore, data from studies on the closely related adipic acid dihydrazide (ADH) and materials derived from sebacic acid are included to provide a relevant perspective.
| Crosslinker | Cell Type | Assay | Concentration | Cell Viability (%) / IC50 | Source |
| Sebacic Acid Derivative | Bovine Chondrocytes | Live/Dead Assay | 2 mg/mL | Non-cytotoxic | [1] |
| Bovine Chondrocytes | Live/Dead Assay | 20 mg/mL | Cytotoxic | [1] | |
| Adipic Acid Dihydrazide (ADH) | Not Specified | Not Specified | Not Specified | Low Toxicity (Qualitative) | |
| Glutaraldehyde (GA) | L929 Fibroblasts | MTT Assay | 2.5% (Extract) | 14-15.1% | [2] |
| Porcine Meniscus Cells | Not Specified | 1.0% and 2.5% | Toxic | [3] | |
| Genipin (GP) | V79 Fibroblasts | WST-8 Assay | 0.173 mM | IC50 | |
| Not Specified | Not Specified | Not Specified | 10,000-fold less toxic than Glutaraldehyde (Qualitative) | ||
| EDC/NHS | Porcine Meniscus Cells | Not Specified | 1.2 mol/l | No Cytotoxicity | [3] |
Note: The lack of standardized experimental conditions across different studies makes direct comparison of absolute values challenging. The data presented should be interpreted with consideration of the different cell types, assays, and concentrations used.
Experimental Methodologies
A variety of in vitro assays are employed to assess the cytotoxicity of crosslinking agents. The most common methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
-
LDH Assay: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. An increase in LDH activity in the cell culture supernatant is indicative of cell membrane damage and cytotoxicity.
-
Live/Dead Staining: This fluorescence-based assay uses two dyes, typically Calcein-AM and Ethidium Homodimer-1. Calcein-AM stains viable cells green, as it is converted to a fluorescent product by intracellular esterases in living cells. Ethidium Homodimer-1 can only enter cells with compromised membranes and stains the nuclei of dead cells red.
Below is a generalized workflow for a typical cytotoxicity assessment of a crosslinker incorporated into a biomaterial.
Caption: A generalized workflow for assessing the cytotoxicity of crosslinked biomaterials.
Signaling Pathways in Cytotoxicity
The cytotoxic effects of crosslinkers can be mediated through various cellular signaling pathways, often culminating in apoptosis (programmed cell death) or necrosis. For instance, glutaraldehyde has been shown to induce apoptosis. A simplified representation of a generic apoptosis signaling pathway is provided below.
Caption: A simplified diagram of a common apoptotic pathway induced by cytotoxic agents.
Conclusion
Based on the available evidence, this compound and other dihydrazide crosslinkers present a compelling case for use in biomedical applications where low cytotoxicity is paramount. They appear to be significantly less cytotoxic than glutaraldehyde. Genipin also emerges as a highly biocompatible natural crosslinker. While EDC can be non-toxic, careful removal of unreacted reagents is crucial.
For researchers and drug development professionals, the selection of a crosslinker should be guided by a thorough evaluation of its cytotoxic profile in the context of the specific cell types and applications. While this guide provides a comparative overview, further in-house, application-specific cytotoxicity studies are always recommended to ensure the safety and efficacy of the final biomedical product.
References
Quantifying Unreacted Sebacic Dihydrazide: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals working with polymer networks crosslinked with sebacic dihydrazide (SDH), accurate quantification of unreacted SDH is crucial for quality control, biocompatibility assessment, and understanding the final properties of the material. This guide provides a comparative overview of common analytical methods for this purpose, complete with experimental protocols and performance data to aid in selecting the most suitable technique for your research needs.
Comparison of Analytical Methods
The choice of analytical method for quantifying unreacted SDH depends on factors such as the required sensitivity, the complexity of the polymer matrix, and the available instrumentation. The following table summarizes the key performance characteristics of three widely used techniques: colorimetric assays (specifically the 2,4,6-Trinitrobenzenesulfonic acid - TNBSA assay), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | TNBSA Colorimetric Assay | HPLC-RID | ¹H-NMR Spectroscopy |
| Principle | Spectrophotometric detection of the colored product formed from the reaction of TNBSA with the primary amine groups of SDH. | Separation of SDH from other components based on its polarity, followed by detection using a refractive index detector. | Quantification by integrating the signal of specific SDH protons relative to a known amount of an internal standard. |
| Linearity Range | Typically in the µg/mL to mg/mL range, dependent on the specific protocol. | 100 - 900 mg/L for sebacic acid (adaptable for SDH)[1]. | Highly linear over a wide dynamic range[2]. |
| Limit of Detection (LOD) | Method dependent, can reach the low µg/mL range. | ~3.1 ppm for hydrazine derivatives (method dependent)[3]. | Dependent on instrument sensitivity and sample concentration. |
| Limit of Quantification (LOQ) | Method dependent, typically higher than LOD. | ~10 ppm for hydrazine derivatives (method dependent)[3]. | Dependent on instrument sensitivity and sample concentration. |
| Precision (%RSD) | Good, typically <5%[2]. | Good, typically <2%[4]. | Excellent, with appropriate experimental setup. |
| Sample Preparation | Requires extraction of unreacted SDH from the polymer network. | Requires extraction and filtration of the sample. | Requires extraction and dissolution in a deuterated solvent with an internal standard. |
| Analysis Time | Relatively fast (1-2 hours). | Moderate (minutes per sample after setup). | Fast (minutes per sample after setup). |
| Advantages | Simple, cost-effective, high-throughput potential. | High specificity and accuracy. | Provides structural information, non-destructive, highly quantitative. |
| Disadvantages | Susceptible to interference from other primary amines. Requires careful calibration. | Requires specialized equipment and method development. | Lower sensitivity compared to other methods, requires expensive instrumentation and deuterated solvents. |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate quantification. Below are representative protocols for the TNBSA assay, HPLC, and ¹H-NMR for the determination of unreacted this compound.
Sample Preparation: Extraction of Unreacted this compound
This is a critical first step for all the analytical methods described below.
-
Swelling: A known weight of the polymer network is immersed in a suitable solvent (e.g., deionized water, buffer, or an organic solvent in which SDH is soluble but the polymer is not) to allow it to swell.[2][5] This process facilitates the diffusion of unreacted SDH out of the polymer matrix. The swelling time should be optimized to ensure complete extraction.
-
Extraction: The solvent containing the extracted, unreacted SDH is collected. This process can be repeated multiple times with fresh solvent to ensure complete extraction. A Soxhlet extraction apparatus can also be used for a more exhaustive extraction.[6]
-
Concentration: The collected solvent fractions are combined and, if necessary, concentrated (e.g., by rotary evaporation) to bring the SDH concentration within the linear range of the chosen analytical method.
-
Reconstitution: The dried extract is reconstituted in the appropriate solvent for the subsequent analysis (e.g., reaction buffer for colorimetric assays, mobile phase for HPLC, or deuterated solvent for NMR).
TNBSA Colorimetric Assay
This method is based on the reaction of TNBSA with the primary amine groups of the hydrazide, forming a colored product that can be quantified spectrophotometrically.
-
Reagents:
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5)
-
0.5% (w/v) 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) solution
-
This compound Standard Solutions (for calibration curve)
-
-
Procedure: a. Prepare a series of SDH standard solutions of known concentrations in the reaction buffer. b. In a microplate or test tubes, add a specific volume of the extracted sample or standard solution. c. Add the TNBSA solution to each well or tube. d. Incubate the reaction mixture at 37°C for 2 hours. e. Measure the absorbance at a specific wavelength (typically 335 nm or 420 nm) using a spectrophotometer.[7] f. Construct a calibration curve by plotting the absorbance of the standards against their concentrations. g. Determine the concentration of unreacted SDH in the sample by interpolating its absorbance on the calibration curve.
High-Performance Liquid Chromatography (HPLC)
This method separates SDH from other components in the extract, allowing for its specific quantification.
-
Instrumentation and Conditions (Adaptable for SDH):
-
Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm)[1].
-
Mobile Phase: A mixture of methanol and an acidic aqueous solution (e.g., 50:50 v/v Methanol: 1% Acetic Acid in Water)[1]. The mobile phase composition may need optimization for SDH.
-
Detector: Refractive Index Detector (RID) is suitable for non-UV absorbing compounds like SDH[1].
-
Flow Rate: Typically 1 mL/min.
-
Internal Standard: Adipic acid can be a suitable internal standard[1].
-
-
Procedure: a. Prepare standard solutions of SDH and the internal standard in the mobile phase. b. Prepare the extracted sample and spike it with a known concentration of the internal standard. c. Filter all solutions through a 0.45 µm syringe filter before injection. d. Inject the standards and the sample into the HPLC system. e. Identify the peaks corresponding to SDH and the internal standard based on their retention times. f. Quantify the amount of SDH in the sample by comparing its peak area to that of the internal standard and the calibration curve.
¹H-NMR Spectroscopy
¹H-NMR provides a direct and absolute quantification method by comparing the integral of a specific proton signal from SDH to that of a known amount of an internal standard.
-
Reagents and Materials:
-
Deuterated solvent (e.g., D₂O, DMSO-d₆) in which both the extracted SDH and the internal standard are soluble.
-
Internal Standard: A compound with a known concentration and a simple ¹H-NMR spectrum that does not overlap with the SDH signals (e.g., maleic acid, dimethyl sulfone).[8]
-
-
Procedure: a. Accurately weigh a known amount of the dried extract and the internal standard into an NMR tube. b. Dissolve the mixture in a known volume of the deuterated solvent. c. Acquire the ¹H-NMR spectrum. d. Identify the characteristic proton signals of SDH and the internal standard. For SDH, the protons alpha to the carbonyl groups are typically well-resolved. e. Integrate the signals corresponding to a specific number of protons for both SDH and the internal standard. f. Calculate the amount of unreacted SDH using the following formula[9]:
Amount of SDH = (Integral of SDH signal / Number of SDH protons) * (Number of IS protons / Integral of IS signal) * (Molar mass of SDH / Molar mass of IS) * Amount of IS
Visualizing the Workflow and Reaction
To better understand the experimental process and the underlying chemistry of the colorimetric assay, the following diagrams are provided.
Caption: Experimental workflow for the quantification of unreacted this compound.
Caption: Reaction of this compound with TNBSA for colorimetric quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00914A [pubs.rsc.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
review of alternative crosslinking agents for biomedical polymers
A Comparative Guide to Alternative Crosslinking Agents for Biomedical Polymers
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is critical in the development of biomedical polymers with tailored properties for applications such as tissue engineering and drug delivery. While synthetic crosslinkers like glutaraldehyde have been widely used, their cytotoxicity has prompted a shift towards safer, natural alternatives. This guide provides an objective comparison of three promising alternative crosslinking agents: genipin, proanthocyanidin, and squaric acid, with supporting experimental data, detailed methodologies, and visual representations of key processes.
Performance Comparison of Crosslinking Agents
The efficacy of a crosslinking agent is determined by its ability to enhance the mechanical and thermal properties of the biomedical polymer, while maintaining biocompatibility. The following tables summarize the quantitative data from various studies on the performance of genipin, proanthocyanidin, and squaric acid.
Table 1: Mechanical Properties of Crosslinked Biomedical Polymers
| Crosslinking Agent | Polymer | Concentration | Young's Modulus (kPa) | Tensile Strength (kPa) | Compressive Modulus (kPa) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Citation |
| Genipin | Collagen | 0 mM (Control) | 0.0292 | - | - | ~80 | - | [1][2] |
| 0.01 mM | 0.267 | - | - | - | - | [2] | ||
| 0.05 mM | 0.678 | - | - | - | - | [2] | ||
| 0.1 mM | 1.49 | - | - | - | - | [2] | ||
| 0.5 mM | 3.36 | - | - | - | - | [2] | ||
| 1 mM | 9.20 | - | - | ~90 | - | [1][2] | ||
| 10 mM | 12.5 | - | - | ~600 | - | [1][2] | ||
| 22 mM | - | - | - | ~2960 | ~150 | [1] | ||
| Proanthocyanidin | Collagen-Chitosan | Uncrosslinked | - | 40.5 | - | - | - | [3] |
| Immerse Crosslinking | - | - | 133.2 | - | - | - | [3] | |
| Premix Crosslinking | - | - | 84.1 | - | - | - | [3] | |
| Squaric Acid | Chitosan | 1 wt% | Significantly Improved | Significantly Improved | - | - | - | [4] |
| 2 wt% | Significantly Improved | Significantly Improved | - | - | - | [4] | ||
| 3 wt% | Significantly Improved | Significantly Improved | - | - | - | [4] |
Table 2: Thermal and Swelling Properties of Crosslinked Biomedical Polymers
| Crosslinking Agent | Polymer | Concentration | Denaturation Temp. (°C) | Swelling Ratio (%) | Citation |
| Genipin | Jellyfish Collagen | 1 mM | 57 | - | [5] |
| 2.5 mM | 57 | - | [5] | ||
| 5 mM | 57 | - | [5] | ||
| Proanthocyanidin | Collagen | Uncrosslinked | 77.35 | - | |
| 1 µM | 113.49 | - | |||
| Collagen-Chitosan | Uncrosslinked | - | - | [3] | |
| Immerse Crosslinking | - | - | 29.6 | [3] | |
| Premix Crosslinking | - | - | 37.1 | [3] | |
| Squaric Acid | Chitosan | 1-3 wt% | Improved Thermal Stability | Higher than pure chitosan | [4] |
Table 3: Cytotoxicity of Crosslinking Agents
| Crosslinking Agent | Comparison | Finding | Citation |
| Genipin | vs. Glutaraldehyde | 5,000-10,000 times less cytotoxic.[5] | [5] |
| Proanthocyanidin | vs. Glutaraldehyde | Approximately 120 times less toxic. | |
| Squaric Acid | 3T3 cell line | Slight, not statistically significant, decrease in cellular response.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of key experimental protocols used to evaluate the performance of these crosslinking agents.
Protocol for Hydrogel Preparation with Genipin Crosslinking
This protocol describes the preparation of genipin-crosslinked collagen hydrogels.
-
Collagen Solution Preparation: Dissolve collagen type I in 0.01 M HCl to a final concentration of 3 mg/mL.
-
Neutralization: Neutralize the collagen solution to a pH of 7.4 using 0.5 M NaOH. Keep the solution on ice to prevent premature gelation.
-
Genipin Addition:
-
For pre-glycated gels: Add solid genipin directly to the neutralized collagen solution to achieve the desired final concentrations (e.g., 13 mM and 22 mM) and mix thoroughly.
-
For post-glycated gels: First, polymerize the neutralized collagen solution by incubating at 37°C and 5% CO2. Then, immerse the polymerized gels in a genipin solution (e.g., 1 mM and 10 mM in 1X PBS) for 24 hours.[6]
-
-
Gelation: Pipette the collagen-genipin solution into desired molds or plates and incubate at 37°C and 5% CO2 for at least 30 minutes to allow for gelation.
Protocol for Mechanical Testing: Tensile Testing
This protocol outlines the general procedure for tensile testing of biomaterial scaffolds.
-
Sample Preparation: Prepare dog-bone-shaped specimens from the crosslinked hydrogel sheets using a die cutter. Measure the thickness and width of the gauge section of each specimen at three different points and calculate the average cross-sectional area.
-
Mounting: Securely mount the specimen in the grips of a universal testing machine.
-
Testing: Apply a uniaxial tensile load at a constant strain rate (e.g., 10 mm/min) until the specimen fractures.
-
Data Acquisition: Record the load and displacement data throughout the test.
-
Analysis: Convert the load-displacement data into a stress-strain curve. Calculate the Young's modulus from the initial linear portion of the curve, the ultimate tensile strength (UTS) from the peak stress, and the elongation at break.
Protocol for Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Sample Preparation (Extract Method):
-
Sterilize the crosslinked hydrogel samples.
-
Incubate the hydrogels in a cell culture medium (e.g., DMEM with 10% FBS) for 24 hours at 37°C to create an extract.
-
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the prepared hydrogel extracts. Include a positive control (e.g., cytotoxic material) and a negative control (fresh culture medium).
-
Incubation: Incubate the cells with the extracts for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the negative control.
Visualizing Mechanisms and Workflows
Understanding the underlying chemical reactions and experimental processes is facilitated by visual diagrams. The following are representations of the crosslinking mechanisms and a general experimental workflow created using the DOT language.
Crosslinking Mechanisms
References
- 1. Genipin-Based Crosslinking of Jellyfish Collagen 3D Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Study on Genipin: A New Alternative Natural Crosslinking Agent for Fixing Heterograft Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examining the Impact of Squaric Acid as a Crosslinking Agent on the Properties of Chitosan-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Sebacic Dihydrazide
As scientists and researchers, our commitment to safety and environmental stewardship extends beyond the benchtop; it is integral to the entire lifecycle of the chemicals we use, including their final disposal. Sebacic dihydrazide, a valuable chemical intermediate, requires meticulous handling not only during its use but also in its disposal. Improper disposal can lead to regulatory non-compliance, environmental harm, and significant safety risks.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed to equip laboratory professionals with the necessary information to manage this chemical waste stream safely, effectively, and in accordance with regulatory standards.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
This compound (CAS No. 925-83-7) is a solid organic compound. While not classified as explosive or pyrophoric, it possesses hazards that mandate careful disposal. According to safety data sheets (SDS), the primary risks are:
-
Acute Toxicity: The compound is classified as "Harmful if swallowed".[1]
-
Environmental Hazard: It is recognized as "Harmful to aquatic life with long lasting effects".[1] This is a critical consideration, as improper disposal via drains can lead to long-term contamination of waterways.
-
Irritation: It may cause skin, eye, and respiratory irritation.[2]
-
Combustible Dust: Like many fine organic powders, it can form explosive mixtures with air if dispersed in sufficient concentration.[3]
Understanding these hazards is the foundation of our disposal protocol. The objective is not merely to discard the material, but to contain and manage these risks until the chemical can be permanently destroyed by a certified facility.
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any waste consolidation or cleanup, it is imperative to wear the appropriate PPE. All handling of this compound waste should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust.[2]
| PPE Component | Specification & Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. Protects against accidental splashes or airborne dust particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2] |
| Body Protection | A lab coat or other protective clothing to ensure all skin is covered.[2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if dust is generated and ventilation is inadequate.[4] |
Step-by-Step Disposal Protocol: From Bench to Manifest
The disposal of this compound is governed by regulations from agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] The following procedure ensures compliance.
The first principle of chemical waste management is proper segregation to prevent dangerous reactions.[7]
-
Designate a Waste Container: Obtain a dedicated waste container for your this compound waste. It must be made of a compatible material (e.g., high-density polyethylene) with a secure, screw-top lid to prevent leakage.[8]
-
Collect Waste: Carefully transfer solid this compound waste into the designated container using a scoop or spatula. Avoid creating dust.[9] For trace amounts or contaminated labware (e.g., weighing paper), place them directly into the container.
-
Do Not Mix: Do not mix this compound with other waste streams, particularly strong oxidizing agents, acids, or bases, unless you have explicit compatibility data.[8] Incompatible materials can react violently or release hazardous gases.[8]
-
Secure the Container: Keep the container securely capped at all times, except when adding waste.[8] Do not fill the container beyond 90% capacity to allow for expansion.[5]
Accurate labeling is a legal requirement and is critical for safety. Each waste container must have a hazardous waste tag affixed as soon as the first drop of waste is added.[7][10]
The label must include:
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[7][11]
-
Hazard Identification: Check the appropriate hazard pictograms (e.g., Harmful, Environmental Hazard).[11]
-
Generator Information: Your name, department, and lab number.[11]
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[8][10]
-
Location: The SAA must be at or near the point of generation and under the direct control of laboratory personnel.[8][10]
-
Containment: Store the waste container within a secondary containment bin to capture any potential leaks.[6]
-
Segregation: Ensure the container is stored away from incompatible chemicals within the SAA.[8]
This compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][11]
-
Contact EHS: Follow your institution's procedure for waste pickup. This typically involves submitting a chemical waste collection form.[11]
-
Professional Disposal: The contracted vendor will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and most effective disposal method for this type of organic waste is high-temperature incineration , which ensures complete destruction of the chemical.[12][13]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE as detailed in Section 2.
-
Containment & Cleanup:
-
For small, dry spills, gently sweep or vacuum the material into a designated waste container, avoiding dust generation.[9]
-
Place the collected material into a properly labeled hazardous waste container.
-
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
Prohibited Disposal Methods
Under no circumstances should this compound be disposed of via the following methods:
-
Drain Disposal: This is strictly prohibited. The compound's aquatic toxicity can harm the environment and damage wastewater treatment systems.[1][11]
-
Regular Trash: Disposal in the solid waste system (regular trash) is not allowed.[11] This can expose sanitation workers to chemical hazards and lead to environmental contamination through landfill leachate.
// Nodes start [label="Waste Generated\n(this compound)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ppe [label="Step 1: Don Appropriate PPE\n(Gloves, Goggles, Lab Coat)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="Step 2: Collect Solid Waste\nin a Designated, Compatible Container", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; spill [label="Is this an\nAccidental Spill?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; spill_proc [label="Follow Spill Management Protocol\n(Contain, Clean, Report)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; label_waste [label="Step 3: Affix 'Hazardous Waste' Label\n(Full Name, Date, Hazards)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; store [label="Step 4: Store in Satellite\nAccumulation Area (SAA)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; contact_ehs [label="Step 5: Arrange Pickup via\nEHS / Licensed Contractor", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; disposal [label="Final Disposal at TSDF\n(e.g., Incineration)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prohibited [label="PROHIBITED:\n- Drain Disposal\n- Regular Trash", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];
// Edges start -> spill; spill -> ppe [label="No (Routine Waste)"]; spill -> spill_proc [label="Yes"]; spill_proc -> collect; ppe -> collect; collect -> label_waste; label_waste -> store; store -> contact_ehs; contact_ehs -> disposal; store -> prohibited [style=dashed, arrowhead=none, color="#EA4335"];
// Invisible edges for alignment {rank=same; ppe; spill_proc;} } dot Caption: Decision workflow for the safe disposal of this compound.
References
- Benchchem. (n.d.). Navigating the Safe Disposal of TRH Hydrazide: A Procedural Guide.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of Colorado Boulder Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Wikipedia. (n.d.). Chemical waste.
- Benchchem. (n.d.). In-depth Guide to Laboratory Chemical Disposal Procedures.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Sebacic acid.
- ChemicalBook. (2025, July 19). This compound - Safety Data Sheet.
- CymitQuimica. (2022, November 3). Safety Data Sheet - this compound.
- VLS Environmental Services. (n.d.). Hazardous vs. Non-Hazardous Waste.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines - PRODUCTION, IMPORT, USE, AND DISPOSAL.
- (n.d.). Safety Data Sheet - Sebacic acid.
- Benchchem. (n.d.). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
- MetaSci. (n.d.). Safety Data Sheet - Sebacic acid.
- Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine.
- Defense Technical Information Center. (n.d.). HYDRAZINE HANDLING MANUAL.
- (2022, September 16). Safety data sheet - Sebacic acid.
- Clean Management Environmental Group. (n.d.). Nonhazardous Waste Disposal (TSDF) Facility.
- Texas Commission on Environmental Quality. (2025, March 20). Rules for Hazardous Waste and Nonhazardous Industrial Waste Permits.
- (2020, June 30). How To Dispose Non-Hazardous Waste.
- CDH Fine Chemical. (n.d.). Sebacic Acid CAS No 111-20-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Benchchem. (n.d.). Safe Disposal of Sebacic Acid: A Procedural Guide.
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. ark-chem.co.jp [ark-chem.co.jp]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Chemical waste - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Personal protective equipment for handling Sebacic dihydrazide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the handling of Sebacic dihydrazide, including detailed operational procedures and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, strict adherence to recommended personal protective equipment is crucial.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles.[2] A face shield may be appropriate in some situations.[2] | To prevent eye contact with dust or splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., light weight rubber gloves). Wear protective clothing to prevent skin exposure.[3] | To avoid direct skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when dust is generated.[4] | To prevent inhalation of harmful dust particles. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5] | To prevent accidental ingestion and contamination. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for minimizing risks.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Preparation and Weighing:
-
Experimental Use:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid the formation of dust and aerosols.[5]
-
Limit all unnecessary personal contact with the chemical.
-
-
Accidental Spills:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Clean up spills immediately using dry procedures to avoid generating dust.
-
Collect the spilled material in a clean, dry, sealable, and labeled container for disposal.
-
Ventilate the area after cleanup is complete.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Unused this compound should be treated as hazardous waste.
-
Container Disposal: Do not reuse empty containers. Dispose of them as unused product in accordance with regulations.[2]
-
Disposal Method: Dispose of the chemical waste at an approved waste disposal plant.[2] Adhere to all federal, state, and local environmental regulations.[2]
Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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